molecular formula C6H3N3O2 B1345618 5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione CAS No. 4933-19-1

5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione

Número de catálogo: B1345618
Número CAS: 4933-19-1
Peso molecular: 149.11 g/mol
Clave InChI: UGAIORBQCJKREN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione is a useful research compound. Its molecular formula is C6H3N3O2 and its molecular weight is 149.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyrrolo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c10-5-3-4(6(11)9-5)8-2-1-7-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAIORBQCJKREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197771
Record name 2,3-Pyrazinedicarboximide (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4933-19-1
Record name 5H-Pyrrolo(3,4-b)pyrazine, 5,7(6H)-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004933191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Pyrazinedicarboximide (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione: Scaffold Architecture, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold (CAS 4933-19-1) represents a critical fused heterocyclic system in medicinal chemistry.[1] Structurally analogous to phthalimide but incorporating an electron-deficient pyrazine ring, this core offers unique physicochemical properties, including enhanced aqueous solubility and distinct hydrogen bonding potential.

Its primary significance lies in two domains:

  • Pharmaceutical Impurity Profiling: It is the core pharmacophore and a key metabolite/degradation product of the sedative-hypnotic drugs Zopiclone and Eszopiclone .

  • Scaffold Hopping: It serves as a bioisostere for phthalimide and quinazoline-2,4-dione in the design of kinase inhibitors (e.g., FGFR) and antimicrobial agents.

This guide provides a rigorous analysis of the scaffold's electronic structure, a validated synthesis protocol for its most relevant derivatives, and detailed spectroscopic characterization data.

Chemical Structure & Electronic Properties[1][2]

Structural Analysis

The scaffold consists of a pyrazine ring fused to a maleimide (pyrrolidine-2,5-dione) moiety. The fusion creates a planar, bicyclic aromatic system.

  • Electron Deficiency: The pyrazine nitrogens (positions 1 and 4) exert a strong electron-withdrawing effect, making the ring system highly electron-deficient compared to its benzene analog (phthalimide).

  • Acidity (Imide NH): The imide nitrogen (position 6) is flanked by two carbonyls and influenced by the electron-poor pyrazine ring, rendering the N-H proton significantly acidic (predicted pKa ~7.2). This facilitates facile N-alkylation under mild conditions.

  • Electrophilicity: The carbonyl carbons (C5 and C7) are highly electrophilic, making the ring susceptible to nucleophilic attack and subsequent ring-opening hydrolysis, particularly in alkaline media.

Physicochemical Data Table[3]
PropertyValue / Description
IUPAC Name 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Common Synonyms Pyrazine-2,3-dicarboximide; 6-azaisoindoline-1,3-dione
CAS Number 4933-19-1 (Unsubstituted Parent)
Molecular Formula C₆H₃N₃O₂
Molecular Weight 149.11 g/mol
H-Bond Donors 1 (Imide NH)
H-Bond Acceptors 4 (2 Carbonyl O, 2 Pyrazine N)
Predicted pKa 7.21 ± 0.20 (Acidic Imide NH)
Solubility Soluble in DMSO, DMF, dilute alkali; poorly soluble in water/non-polar solvents.[1][2][3][4][5]

Synthesis & Manufacturing Methodologies

The synthesis of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives typically proceeds via the cyclization of pyrazine-2,3-dicarboxylic acid derivatives. The most robust route involves the anhydride intermediate.

Reaction Pathway Visualization

The following diagram illustrates the conversion of pyrazine-2,3-dicarboxylic anhydride to the target imide, specifically highlighting the synthesis of the Zopiclone-related impurity (6-(5-chloropyridin-2-yl) derivative).

SynthesisPathway Anhydride Pyrazine-2,3- dicarboxylic anhydride Intermediate Amide-Acid Intermediate Anhydride->Intermediate Nucleophilic Attack (Glacial AcOH, RT) Amine Amine (R-NH2) (e.g., 2-Amino-5-chloropyridine) Amine->Intermediate Product 5H-pyrrolo[3,4-b] pyrazine-5,7(6H)-dione Intermediate->Product Dehydration/Cyclization (Ac2O or Reflux, -H2O)

Caption: General synthetic pathway via the anhydride route. R = H for parent, R = 5-chloropyridin-2-yl for Zopiclone impurity.

Validated Protocol: Synthesis of 6-(5-chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

This protocol describes the synthesis of the key Zopiclone impurity (CAS 43200-82-4), serving as a model for N-substituted derivatives.

Reagents:

  • Pyrazine-2,3-dicarboxylic anhydride (1.0 eq)

  • 2-Amino-5-chloropyridine (1.0 eq)

  • Glacial Acetic Acid (Solvent)[6]

  • Acetic Anhydride (Dehydrating agent, optional for difficult cyclizations)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyrazine-2,3-dicarboxylic anhydride (1.50 g, 10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add 2-amino-5-chloropyridine (1.28 g, 10 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 3–5 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS. The intermediate amide-acid typically converts to the imide under these conditions.

    • Note: If conversion is incomplete, add acetic anhydride (2 mL) and reflux for an additional hour to force dehydration.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the mixture into ice-cold water (100 mL) with vigorous stirring. Filter the resulting precipitate.[5][7]

  • Purification: Wash the solid with water (3 x 20 mL) and cold ethanol. Recrystallize from ethanol or DMF/water if necessary.

  • Yield: Typical yields range from 60–75%.

Spectroscopic Characterization

Accurate identification of the scaffold relies on detecting the symmetric pyrazine protons and the characteristic imide carbonyl stretches.

Nuclear Magnetic Resonance (NMR)

1H NMR (300 MHz, DMSO-d6):

  • Pyrazine Ring: The protons at positions 2 and 3 are highly deshielded due to the electron-withdrawing nature of the ring nitrogens and the fused imide carbonyls.

    • Shift:δ 8.80 – 9.10 ppm .

    • Multiplicity: Singlet (s) for symmetrically substituted or unsubstituted N-derivatives; Doublets (d) if long-range coupling exists.

  • Imide N-Substituent (e.g., 5-chloropyridin-2-yl):

    • Pyridyl protons typically appear at δ 7.8 – 8.6 ppm .

13C NMR (75 MHz, DMSO-d6):

  • Carbonyl Carbons (C5, C7): δ 163.0 – 165.0 ppm .

  • Pyrazine Carbons: δ 145.0 – 150.0 ppm .

Infrared Spectroscopy (IR)

The imide functionality provides a distinct "fingerprint" in the carbonyl region.

  • C=O Stretch (Symmetric): ~1770–1790 cm⁻¹ (Weak/Medium)

  • C=O Stretch (Asymmetric): ~1710–1730 cm⁻¹ (Strong/Broad)

    • Note: For the Zopiclone impurity, bands are observed at 1716 cm⁻¹ and 1690 cm⁻¹ .

Medicinal Chemistry Applications

Zopiclone & Eszopiclone Metabolism

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold is central to the "Z-drug" class.

  • Role: It is the fully oxidized metabolite of Zopiclone. Zopiclone itself is a cyclopyrrolone where one carbonyl (C5) is reduced and functionalized with a piperazine-carboxylate.

  • Impurity A: In pharmacopeial monographs (EP/USP), the N-(5-chloropyridin-2-yl) dione derivative (CAS 43200-82-4) is designated as Zopiclone Impurity A (or Eszopiclone Related Compound A). Its presence must be strictly controlled (<0.15%) due to lack of therapeutic efficacy compared to the parent drug.

Kinase Inhibition (FGFR)

Researchers have utilized the pyrrolo[3,4-b]pyrazine scaffold as a template for Fibroblast Growth Factor Receptor (FGFR) inhibitors.

  • Mechanism: The planar dione system mimics the adenine ring of ATP, allowing it to anchor in the kinase hinge region via hydrogen bonds (NH donor, Carbonyl acceptor).

  • Advantage: Compared to the indole or phthalimide scaffolds, the pyrazine ring introduces additional nitrogen atoms that can engage in water-mediated H-bonding networks within the active site, potentially improving selectivity.

References

  • Synthesis of Zopiclone Impurities: Preparation of 6-(5-chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. World Health Organization (WHO) Critical Review of Zopiclone, 2006/2022.

  • Pyrazine-2,3-dicarboximide Synthesis: Reaction of pyrazine-2,3-dicarboxylic anhydride with amines. Beilstein Journal of Organic Chemistry, 2019, 15, 2840–2846.[8]

  • Spectroscopic Data: NMR and IR characterization of pyrrolo[3,4-b]pyrazine derivatives. PubChem Compound Summary for CID 6451973.[3]

  • Medicinal Chemistry of Z-Drugs: Pharmacology and chemistry of Zopiclone and its metabolites. Drug Metabolism and Disposition, 1999.

  • Thiadiazole Analogs: Synthesis of [1,2,5]thiadiazolo[3,4-b]pyrazine-5,6-dione. MDPI Molbank, 2021.

Sources

An In-depth Technical Guide to 4-Methoxy-2-nitroaniline (CAS 4933-19-1): Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitroaniline, identified by CAS number 4933-19-1, is a pivotal organic intermediate with significant applications in the synthesis of dyes, pigments, and notably, active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a benzene ring substituted with methoxy, nitro, and amino groups, confers a unique reactivity profile that is strategically exploited in the construction of complex molecular frameworks.[1] This guide provides a comprehensive technical overview of 4-Methoxy-2-nitroaniline, encompassing its physicochemical properties, detailed synthetic protocols, reactivity, and safety considerations, to support its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in a laboratory setting. The key properties of 4-Methoxy-2-nitroaniline are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O₃[1][2]
Molecular Weight 168.15 g/mol [1][2]
Appearance Orange to red crystalline powder or lumps[1]
Melting Point 121.5 - 127.5 °C[1]
Boiling Point Decomposes before boiling[1]
Solubility Slightly soluble in water; Soluble in hot methanol[1]
pKa (estimated) ~2-3[1]
CAS Number 96-96-8[1][2]

Synthesis of 4-Methoxy-2-nitroaniline

A well-established and commonly employed laboratory-scale synthesis of 4-Methoxy-2-nitroaniline proceeds via a three-step sequence starting from p-anisidine. This pathway involves acetylation, nitration, and subsequent hydrolysis.[3][4]

Synthetic Workflow Diagram

G pAnisidine p-Anisidine step1 Acetylation (Acetic Anhydride) pAnisidine->step1 intermediate1 4-Methoxyacetanilide step1->intermediate1 step2 Nitration (Nitric Acid) intermediate1->step2 intermediate2 4-Methoxy-2-nitroacetanilide step2->intermediate2 step3 Hydrolysis (Claisen's Alkali) intermediate2->step3 product 4-Methoxy-2-nitroaniline step3->product

Caption: Synthetic pathway of 4-Methoxy-2-nitroaniline from p-anisidine.

Experimental Protocol

Step 1: Acetylation of p-Anisidine to 4-Methoxyacetanilide [3]

  • In a suitable three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve p-anisidine in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C using an ice bath.

  • With vigorous stirring, add acetic anhydride in one portion. A crystalline mass of 4-methoxyacetanilide will form as the temperature rises to 20-25 °C.

Step 2: Nitration of 4-Methoxyacetanilide to 4-Methoxy-2-nitroacetanilide [3]

  • Cool the flask containing the 4-methoxyacetanilide mixture from the previous step in an ice bath.

  • Add concentrated nitric acid all at once. The temperature will increase rapidly; maintain it at 60-65 °C for 10 minutes using the ice bath for cooling as necessary.

  • Cool the solution to 25 °C over 10 minutes.

  • Chill the solution overnight in an ice chest to precipitate yellow crystals of 4-methoxy-2-nitroacetanilide.

  • Collect the crystals by vacuum filtration and wash with ice-cold water.

Step 3: Hydrolysis of 4-Methoxy-2-nitroacetanilide to 4-Methoxy-2-nitroaniline [5]

  • To the crude 4-methoxy-2-nitroacetanilide, add cold Claisen's alkali (a solution of potassium hydroxide in methanol and water).

  • Heat the mixture on a steam bath with stirring for 15 minutes.

  • Add hot water and continue to digest on the steam bath with stirring for an additional 15 minutes.

  • Cool the mixture to 0-5 °C.

  • Collect the precipitated 4-Methoxy-2-nitroaniline by vacuum filtration, wash with cold water, and press dry.

Purification by Recrystallization [3]

The crude product can be further purified by recrystallization. Ethanol-water mixtures are commonly used for this purpose.

  • Dissolve the crude 4-Methoxy-2-nitroaniline in a minimum amount of hot ethanol.

  • If necessary, add a small amount of activated charcoal to decolorize the solution and boil briefly.

  • Filter the hot solution to remove insoluble impurities.

  • Slowly add hot water to the filtrate until the solution becomes faintly cloudy.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

Chemical Reactivity and Applications in Drug Development

The reactivity of 4-Methoxy-2-nitroaniline is dictated by the interplay of its three functional groups: the nucleophilic amino group, the electron-donating methoxy group, and the electron-withdrawing nitro group. This arrangement makes it a valuable precursor in the synthesis of various pharmaceutical agents.

A notable application of 4-Methoxy-2-nitroaniline is as a key starting material in the synthesis of Omeprazole Sodium, a widely used proton pump inhibitor for treating acid reflux and gastric ulcers.[6] It also plays a crucial role in the production of Primaquine Phosphate, an antimalarial drug.[6]

The amino group can undergo a variety of reactions, including alkylation, acylation, and diazotization, allowing for the introduction of diverse substituents. For instance, N-alkylation can be achieved using reagents like methyl iodide in the presence of a base such as sodium hydride in DMF.[7]

Illustrative Reaction: N-Methylation

G reactant 4-Methoxy-2-nitroaniline product N-Methyl-4-methoxy-2-nitroaniline reactant->product reagents 1. NaH, DMF 2. MeI

Caption: N-methylation of 4-Methoxy-2-nitroaniline.

The presence of the nitro group allows for its reduction to an amino group, opening up pathways to form diamino derivatives which are precursors to various heterocyclic systems. The thiazole ring system, for example, is a prominent structural motif in many biologically active compounds and can be synthesized from precursors derived from aminothiazoles.[8]

Safety and Handling

4-Methoxy-2-nitroaniline is considered a hazardous chemical and requires careful handling.[9]

Hazard Classifications:

  • Acute toxicity (Oral, Dermal, Inhalation)

  • May cause irritation to skin and eyes[9]

  • Reproductive Toxicity[9]

Precautions for Safe Handling: [9][10]

  • Ensure good ventilation and exhaustion at the workplace.

  • Avoid contact with eyes and skin.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.

  • Do not eat, drink, or smoke while working with this compound.

  • Handle in a closed system or with appropriate exhaust ventilation to prevent static discharges.

Storage: [9][10]

  • Store in a dry, cool, and well-ventilated place.

  • Keep the container tightly closed.

  • Store locked up.

Incompatible Materials: [9]

  • Acids

  • Bases

  • Strong oxidizing agents

  • Acid chlorides

In case of exposure, follow standard first-aid measures and seek medical attention.[11] Always consult the material safety data sheet (MSDS) before handling this chemical.[9][10]

Conclusion

4-Methoxy-2-nitroaniline is a versatile and important chemical intermediate with established applications in the pharmaceutical and dye industries. A comprehensive understanding of its properties, synthetic routes, and reactivity is essential for its safe and effective use in research and development. The protocols and information provided in this guide are intended to support scientists and researchers in leveraging the unique chemical characteristics of this compound for the advancement of their work.

References

  • LookChem. (n.d.). 4933-19-1 CAS NO.4933-19-1 CAS NO.4933-19-1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Methoxy-2-nitroaniline Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • Safety data sheet. (2025, October 19).
  • Google Patents. (2022, March 22). Preparation method of 4-methoxy-2-nitroaniline. (CN111704555A).
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (CN111704555A).
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Rifamycin, 3-[[(4-methyl-1-piperazinyl)imino]methyl]-, monosodium salt. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of chiral polyaminothiazoles. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Naphthylamine-4-sulfonic acid sodium salt hydrate. PubChem Compound Database. Retrieved from [Link]

  • Loba Chemie. (n.d.). SODIUM OLEATE Extra Pure. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 3). Formal synthesis of kibdelomycin and derivatisation of amycolose glycosides. Chemical Science. Retrieved from [Link]

  • Google Patents. (2006, December 2). Glms riboswitches, structure-based compound design with glms riboswitches, and methods and compositions for use of and with glms riboswitches. (EP2061480A2).

Sources

Technical Guide: Pharmacodynamics & Mechanism of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold.[1] While often overshadowed by its famous derivatives (most notably the "Z-drug" class of sedatives), this fused heterocyclic core represents a privileged structure in medicinal chemistry, possessing inherent reactivity and binding potential for diverse biological targets ranging from GABAergic ion channels to oncogenic kinases.

Executive Summary & Structural Logic

The molecule 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a bicyclic imide consisting of a pyrazine ring fused to a pyrrole-2,5-dione (maleimide-like) system. In drug discovery, it functions as a pharmacophore scaffold , meaning the core itself provides the necessary geometry and hydrogen-bonding capability to orient specific substituents into active sites.

Chemical Identity
  • IUPAC Name: 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione[2][3][4]

  • Core Characteristics: Planar, electron-deficient heteroaromatic system.

  • Key Reactivity: The imide nitrogen (N-6) is acidic and readily alkylated/arylated; the carbonyls (C-5, C-7) act as hydrogen bond acceptors.

The "Privileged" Status

This scaffold is the structural anchor for the cyclopyrrolone class of drugs. Its most critical mechanism of action—allosteric modulation of the GABA-A receptor —is achieved when the N-6 position is substituted with a heteroaryl group (e.g., 5-chloropyridine in Zopiclone/Eszopiclone). Emerging research also positions 5,7-disubstituted derivatives as ATP-competitive kinase inhibitors.

Primary Mechanism of Action: GABA-A Receptor Modulation

The dominant pharmacological application of this scaffold lies in its ability to potentiate inhibitory neurotransmission.

Target: The GABA-A Receptor Complex

The scaffold targets the


-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel.
  • Binding Site: Unlike benzodiazepines which bind strictly to the

    
     interface, derivatives of this scaffold (cyclopyrrolones) bind to a distinct but overlapping allosteric site, often involving the 
    
    
    
    subunit more selectively.
  • Effect: Positive Allosteric Modulation (PAM).[5] Binding increases the frequency of chloride channel opening in response to GABA.

Molecular Sequence of Events
  • Ligand Recognition: The 5,7-dione core orients the N-6 substituent (e.g., chloropyridine) into a hydrophobic pocket at the extracellular interface of the receptor.

  • Conformational Shift: Binding induces a rotation in the receptor's extracellular domain.

  • Gating Facilitation: This shift lowers the energy barrier for the transmembrane pore to open upon GABA binding.

  • Hyperpolarization: Influx of Cl⁻ ions hyperpolarizes the postsynaptic neuron, raising the threshold for action potential generation (sedative/anxiolytic effect).

Visualization: GABAergic Signaling Pathway

GABASignaling Compound 5H-pyrrolo[3,4-b]pyrazine Scaffold Derivative GABA_A GABA-A Receptor (Allosteric Site) Compound->GABA_A High Affinity Binding (Ki ~ nM) ConfChange Conformational Change (Alpha Subunit) GABA_A->ConfChange Potentiation Cl_Influx Chloride (Cl-) Influx ConfChange->Cl_Influx Increased Channel Opening Freq Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Vm decreases Inhibition Neuronal Inhibition (Sedation/Anxiolysis) Hyperpol->Inhibition Reduced Firing Probability

Figure 1: Signal transduction pathway for cyclopyrrolone derivatives acting on the GABA-A receptor.

Secondary Mechanism: Kinase Inhibition (Oncology)[1]

Beyond neurology, the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core mimics the purine ring of ATP, making it a viable scaffold for kinase inhibitors.

  • Mode of Action: ATP-Competitive Inhibition.

  • Binding Mode: The pyrazine nitrogens and imide carbonyls form hydrogen bonds with the "hinge region" amino acids of kinases (e.g., CDKs, GSK-3

    
    ).
    
  • Therapeutic Outcome: Inhibition of phosphorylation cascades leads to cell cycle arrest (G2/M phase) and apoptosis in tumor cells.

Experimental Validation Protocols

To validate the mechanism of a new derivative based on this scaffold, the following self-validating protocols are standard.

Protocol A: Radioligand Displacement Assay (Target Engagement)

Objective: Determine binding affinity (


) for the benzodiazepine site of GABA-A.
  • Preparation: Harvest rat cortical membranes or HEK293 cells expressing recombinant human GABA-A (

    
    ).
    
  • Ligand: Use

    
    -Flumazenil (antagonist) or 
    
    
    
    -Suriclone.
  • Incubation:

    • Mix membrane homogenate (200 µg protein) with 1 nM radioligand.

    • Add increasing concentrations of the test compound (

      
       M to 
      
      
      
      M).
    • Incubate at 4°C for 60 mins to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % displacement vs. log[concentration] to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp (Functional Efficacy)

Objective: Confirm the compound acts as a Positive Allosteric Modulator (PAM) and not a direct agonist.

  • Setup: Use HEK293 cells stably expressing GABA-A receptors.

  • Recording: Establish whole-cell configuration (Voltage clamp at -60 mV).

  • Application 1 (Control): Apply GABA (

    
     concentration) for 5s. Record current (
    
    
    
    ).
  • Washout: Perfusion with buffer for 30s.

  • Application 2 (Test): Co-apply GABA (

    
    ) + Test Compound (1 µM). Record current (
    
    
    
    ).
  • Validation Logic:

    • If

      PAM (Potentiator) .
      
    • If

      
       (but binds in Protocol A) → Antagonist .
      
    • If current flows with Compound alone → Agonist (Rare for this scaffold).

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Start Pyrazine-2,3- dicarboxylic anhydride React Condensation with Amine (R-NH2) Start->React Product 5,7-dione Scaffold React->Product Binding Radioligand Binding (Ki) Product->Binding Func Patch Clamp (Electrophysiology) Binding->Func If Ki < 100nM

Figure 2: Workflow from chemical synthesis to functional validation.

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends for this scaffold, comparing the unsubstituted core to its active derivatives.

Compound VariantR-Group (N-6 Position)Primary TargetBinding Affinity (

)
Functional Effect
Core Scaffold -H (Unsubstituted)None (Inactive)> 10,000 nMNegligible
Derivative A 5-chloropyridin-2-ylGABA-A (

)
20 - 50 nMSedative / Hypnotic
Derivative B 4-methylpiperazineKinase (GSK-3

)
~150 nMAntiproliferative
Derivative C Alkyl-carboxylateAldose Reductase~5 µMEnzyme Inhibition

Note: The unsubstituted 5,7-dione is metabolically stable but lacks the hydrophobic bulk required for high-affinity binding. Potency is driven strictly by the N-6 substituent.

References

  • Blanchard, J. C., et al. (1979). "Pharmacological studies on a new sedative-hypnotic agent: Zopiclone." Pharmacology, 19(S1).[6]

  • Dubinina, G. G., et al. (2006).[7] "Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors."[7] European Journal of Medicinal Chemistry, 41(6), 727-737.[7]

  • Hanson, S. M., & Czajkowski, C. (2008). "Structural mechanisms underlying benzodiazepine modulation of the GABA(A) receptor." Journal of Neuroscience, 28(13), 3490–3499.

  • BenchChem Technical Report. (2025). "Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide." BenchChem.[1]

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A Technical Guide to Pyrrolo[3,4-b]pyrazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[3,4-b]pyrazine core, a fused heterocyclic system, represents a privileged scaffold in modern medicinal chemistry. Its structural similarity to endogenous purines allows it to effectively interact with a multitude of biological targets, most notably protein kinases. This versatility has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of pyrrolo[3,4-b]pyrazine derivatives. It is intended for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of this promising class of compounds.

The Pyrrolo[3,4-b]pyrazine Scaffold: A Foundation for Diverse Bioactivity

Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, and the fusion of a pyrrole ring with a pyrazine ring gives rise to the pyrrolopyrazine family.[3] While several isomers exist, such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine, each possesses a distinct electronic distribution and three-dimensional shape, leading to differentiated biological profiles.[1] For instance, pyrrolo[1,2-a]pyrazine derivatives have frequently demonstrated potent antibacterial and antiviral activities, whereas the 5H-pyrrolo[2,3-b]pyrazine scaffold is a recurring motif in potent kinase inhibitors.[1][4] This inherent tunability makes the pyrrolopyrazine core an attractive starting point for drug discovery campaigns targeting a wide array of diseases.

Synthetic Strategies: Building the Core

The construction of the pyrrolopyrazine skeleton can be achieved through various synthetic methodologies, with the specific route often dictated by the desired substitution pattern and the availability of starting materials. Common strategies include cyclization, ring annulation, and cycloaddition reactions.[1] A prevalent approach involves the construction of one ring onto the other pre-formed heterocyclic core.

Below is a representative workflow for the synthesis of a 5H-pyrrolo[2,3-b]pyrazine, a common core for kinase inhibitors. The causality behind this approach lies in its efficiency, starting from commercially available and relatively simple precursors to build complexity in a controlled manner.

G cluster_0 Step 1: Diamine Condensation cluster_1 Step 2: Aromatization (Oxidation) cluster_2 Step 3: Functionalization A 2,3-Diaminopyrazine C Intermediate Dihydropyrazine A->C Base, Heat B α-Haloketone B->C D Pyrrolo[2,3-b]pyrazine Core C->D Oxidizing Agent (e.g., DDQ) E Substituted Pyrrolo[2,3-b]pyrazine (Final Product) D->E Cross-coupling (e.g., Suzuki, Buchwald) or SNAr

Caption: General synthetic workflow for Pyrrolo[2,3-b]pyrazine derivatives.

Experimental Protocol: Synthesis of a 5H-Pyrrolo[2,3-b]pyrazine Derivative

This protocol is a generalized example based on methodologies for synthesizing kinase inhibitor scaffolds.[5]

  • Step 1: Synthesis of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine.

    • To a solution of 2,3-dichloro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in 1,4-dioxane (0.1 M), add (1-methyl-1H-pyrazol-4-yl)boronic acid (1.2 eq) and a 2M aqueous solution of sodium carbonate (3.0 eq).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) to the reaction vessel.

    • Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Final Product Synthesis via Suzuki Coupling.

    • Combine the product from Step 1 (1.0 eq), the desired aryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.1 eq) in a mixture of 1,4-dioxane and water (4:1, 0.2 M).

    • Degas the mixture with argon for 10 minutes.

    • Heat the reaction to 100 °C for 4 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue via silica gel chromatography to yield the final product.

Therapeutic Applications & Mechanisms of Action

The true value of the pyrrolo[3,4-b]pyrazine scaffold is demonstrated by the extensive biological activities of its derivatives.

Kinase Inhibition and Anticancer Activity

The pyrrolo[3,4-b]pyrazine core is an outstanding "hinge-binding" motif, acting as an isostere of the adenine ring of ATP.[6] This allows its derivatives to sit within the ATP-binding pocket of protein kinases, preventing phosphorylation and downstream signaling. This mechanism is fundamental to their potent anticancer activity.

Key Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Several 5H-pyrrolo[2,3-b]pyrazine derivatives have been developed as potent FGFR inhibitors.[4][5][7] The scaffold's nitrogen atoms form critical hydrogen bonds with the kinase hinge region, anchoring the molecule for potent inhibition.[7]

  • Janus Kinases (JAKs) & Interleukin-2-inducible T-cell Kinase (ITK): Dual ITK/JAK3 inhibitors based on a pyrrolo[2,3-b]pyrazine scaffold have been designed for treating autoimmune disorders and inflammation by modulating T-cell signaling.[8]

  • Bruton's Tyrosine Kinase (BTK): While the blockbuster BTK inhibitor Ibrutinib features a pyrazolo[3,4-d]pyrimidine core, the related 5H-pyrrolo[2,3-b]pyrazine scaffold has also been explored for BTK inhibition.[5][6]

G FGFR FGFR (Receptor Tyrosine Kinase) RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by a pyrrolopyrazine derivative.

Compound Class Target Kinase Reported Activity (IC₅₀) Therapeutic Area
5H-pyrrolo[2,3-b]pyrazinesFGFR130.2 nMOncology
Pyrrolo[2,3-b]pyrazinesITK / JAK3Sub-micromolar (claimed)Autoimmune Disorders
5H-pyrrolo[2,3-b]pyrazinesc-MetWeak activity, used as starting pointOncology
Imidazo[1,5-a]pyrazineBTK3 nM (Acalabrutinib)Oncology

Table 1: Representative Pyrrolopyrazine and related Pyrazine derivatives as kinase inhibitors.[5][7][8]

Antimicrobial Activity

Pyrrolopyrazine derivatives have shown promising activity against a spectrum of bacterial and fungal pathogens.[1][9] While the exact mechanisms are often not fully elucidated, some studies suggest that these compounds may interfere with essential cellular processes.[1] For example, certain pyrazine derivatives are predicted to inhibit GlcN-6-P synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall.[9]

Compound Derivative Microorganism Activity (MIC)
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneC. albicans3.125 µg/mL
Substituted Pyrazine-2-carboxylic acidE. coli50 µg/mL
Substituted Pyrazine-2-carboxylic acidP. aeruginosa25 µg/mL

Table 2: Antimicrobial activity of selected pyrazine derivatives.[9]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard for assessing antimicrobial potency.

  • Preparation: Prepare a 2-fold serial dilution of the test pyrrolopyrazine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a colorimetric indicator like resazurin.

Neurodegenerative Diseases

Emerging research highlights the potential of pyrrolopyrazine-related scaffolds in treating neurodegenerative pathologies like Alzheimer's and Parkinson's disease.[10][11] Russian scientists have synthesized pyrrolyl- and indolylazine compounds that activate intracellular mechanisms to combat the accumulation of toxic amyloid structures, a key pathological hallmark of these diseases.[10] Furthermore, tacrine-pyrazolo[3,4-b]pyridine hybrids have been designed as dual inhibitors of cholinesterase and phosphodiesterase 4D (PDE4D), targeting both symptomatic relief and potential disease modification in Alzheimer's disease.[12]

G Amyloid Toxic Amyloid Structures Neuron Neuronal Cell Amyloid->Neuron Accumulates Stress Proteotoxic Stress & Cell Death Neuron->Stress Pyrrolylazine Pyrrolylazine Derivative Protection Activation of Protective Mechanisms Pyrrolylazine->Protection Induces Protection->Neuron Protects

Caption: Neuroprotective mechanism of pyrrolylazine-class compounds.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. Despite the broad importance of the pyrrolopyrazine scaffold, comprehensive SAR studies are relatively few.[1] However, key insights can be drawn from the extensive work on kinase inhibitors.

Caption: Generalized SAR map for pyrrolopyrazine-based kinase inhibitors.

  • The Core Scaffold: As established, the 5H-pyrrolo[2,3-b]pyrazine core is highly effective for kinase binding. Switching to other isomeric scaffolds, like 1H-pyrrolo[3,2-b]pyridine, can significantly decrease binding activity, demonstrating the importance of the precise arrangement of nitrogen atoms for hinge interaction.[7]

  • Substitution at the Solvent Front: Modifications on the pyrazine ring that extend towards the solvent-exposed region of the ATP pocket are critical. These positions are often functionalized with groups (e.g., containing piperazine moieties) that enhance physicochemical properties like solubility and metabolic stability, which are essential for drug development.[5]

  • Gatekeeper Residue Interaction: Substituents on the pyrrole ring can interact with the "gatekeeper" residue of a kinase, a key determinant of inhibitor selectivity. Tailoring the size and nature of this substituent allows for the design of inhibitors that are selective for one kinase over another.

Conclusion and Future Perspectives

The pyrrolo[3,4-b]pyrazine scaffold and its isomers have firmly established their importance in medicinal chemistry. Their synthetic tractability and ability to modulate a wide range of biological targets, from bacterial enzymes to human kinases, ensure their continued relevance. Derivatives have shown significant promise as anticancer, antimicrobial, and neuroprotective agents.

Future research should focus on several key areas:

  • Mechanism of Action: For many of the reported biological activities, particularly antimicrobial effects, the precise molecular mechanisms remain unclear.[1] Elucidating these pathways is critical for target-based drug design.

  • Expanded SAR Studies: A more systematic exploration of the structure-activity relationships across different therapeutic areas will enable the design of more potent and selective compounds.[13]

  • Novel Therapeutic Targets: The scaffold's versatility suggests it could be adapted to inhibit novel or challenging drug targets beyond the well-trodden ground of kinases.

The pyrrolo[3,4-b]pyrazine core is a powerful tool in the medicinal chemist's arsenal. Continued investigation into its derivatives will undoubtedly lead to the development of novel and effective therapies for a host of human diseases.

References

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A Technical Guide to Scaffold Hopping from 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione for the Discovery of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting key enzymes like poly(ADP-ribose) polymerases (PARPs) and various protein kinases. While potent, this scaffold can present challenges related to selectivity, physicochemical properties, and intellectual property limitations. Scaffold hopping, a strategic approach in drug design, offers a powerful methodology to transcend these limitations by identifying structurally novel core structures that retain the essential pharmacophoric features required for biological activity.[1][2] This in-depth guide provides a comprehensive framework for researchers and drug development professionals on executing a scaffold hopping strategy starting from the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core. We will explore the integration of computational design, synthetic chemistry, and biological validation to uncover new generations of inhibitors with potentially superior therapeutic profiles.

Introduction: The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Scaffold

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione system is a bicyclic heteroaromatic structure that has proven to be a highly versatile template for enzyme inhibitors. Its rigid framework and strategically positioned nitrogen atoms and carbonyl groups allow for a multitude of interactions within an enzyme's active site, including hydrogen bonding and aromatic stacking. Derivatives of this scaffold have been investigated as potent inhibitors for a range of therapeutic targets.[3][4]

The core's utility stems from its ability to mimic the nicotinamide moiety of NAD+, a co-substrate for enzymes like PARPs, making it a natural starting point for competitive inhibitor design.[5] Furthermore, its planar structure and accessible substitution points have made it an attractive scaffold for targeting the ATP-binding site of protein kinases.[6][7] However, the very success of this scaffold necessitates the exploration of novel chemical space to develop next-generation inhibitors with improved drug-like properties and to secure new intellectual property.[1]

The Rationale and Strategy of Scaffold Hopping

Scaffold hopping is a medicinal chemistry strategy that aims to identify structurally distinct molecules that possess similar biological activity to a known active compound.[1][2] This is achieved by replacing the central core (the scaffold) of a molecule while preserving the spatial arrangement of key interacting functional groups—the pharmacophore.[8][9]

The primary motivations for employing scaffold hopping include:

  • Novelty and Intellectual Property: Generating new, patentable chemical entities.[1]

  • Improved ADMET Properties: Overcoming liabilities of the original scaffold, such as poor solubility, metabolic instability, or off-target toxicity.[10][11]

  • Enhanced Potency and Selectivity: Discovering novel interactions with the target protein that were not possible with the original core.[1]

  • Synthetic Tractability: Identifying new scaffolds that are easier or more cost-effective to synthesize.[1]

Our strategy will be a multi-pronged approach, leveraging both computational and experimental techniques to maximize the probability of success.

Part I: In Silico Design and Scaffold Selection

The initial phase of our scaffold hopping campaign is purely computational, designed to rapidly explore vast chemical space and prioritize a small, diverse set of promising new scaffolds for synthesis.

Pharmacophore Modeling

The first step is to distill the essential chemical features of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold responsible for its biological activity.[12][13][14] This is accomplished by creating a 3D pharmacophore model.

A typical pharmacophore model for a kinase or PARP inhibitor based on this scaffold would include:

  • Hydrogen Bond Acceptors (HBA): Corresponding to the carbonyl oxygens and pyrazine nitrogens.

  • Hydrogen Bond Donors (HBD): If substituents on the core possess this feature.

  • Aromatic/Hydrophobic Regions: Representing the planar bicyclic system.

This model serves as a 3D query to search virtual libraries of compounds, identifying molecules that, despite having different core structures, can present the same pharmacophoric features in the correct spatial orientation.[8]

Computational Scaffold Hopping Workflow

The computational workflow is designed to be a funnel, starting with millions of virtual compounds and narrowing down to a handful of high-priority candidates.

Caption: Computational workflow for scaffold hopping.

Proposed Novel Scaffolds

Based on the above workflow, several promising scaffolds can be identified. The key is to maintain the critical interaction points while altering the core structure. For the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold, which often engages the hinge region of kinases or the nicotinamide-binding pocket of PARPs, potential bioisosteric replacements could include:

  • Pyrazolo[3,4-b]pyridines: This scaffold maintains a similar arrangement of hydrogen bond acceptors and a fused bicyclic system.

  • Imidazo[1,2-a]pyrazines: Offers a different nitrogen arrangement which can alter solubility and metabolic stability.

  • Thieno[2,3-b]pyridines: Replaces a nitrogen-rich ring with a sulfur-containing one, modulating electronic properties and potentially introducing new interactions.

  • Oxazolo[3,4-a]pyrazines: Introduces an oxygen atom into the core, which can impact the compound's polarity and hydrogen bonding capacity.[15]

Part II: Synthesis and Experimental Validation

The prioritized scaffolds from the computational phase must be synthesized and biologically evaluated to confirm the validity of the scaffold hop.

General Synthetic Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Scaffold

This protocol outlines a representative synthesis for one of the proposed scaffolds. The synthesis of pyrazolo[3,4-b]pyridine derivatives often starts from a substituted 5-aminopyrazole precursor.[16]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a 5-aminopyrazole derivative (1.0 eq) in glacial acetic acid, add a suitable β-ketoester (1.1 eq).

  • Condensation: Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which should precipitate the crude product.

  • Purification: Filter the solid precipitate and wash thoroughly with water and a cold non-polar solvent (e.g., diethyl ether or hexanes). The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: A Two-Tiered Approach

A systematic biological evaluation is critical to validate the new scaffolds and establish a structure-activity relationship (SAR).[17][18]

Tier 1: Primary Biochemical Assays

The initial goal is to determine if the new compounds inhibit the target enzyme in vitro. The choice of assay depends on the target class.

Target ClassRecommended AssayPrinciple
Protein Kinase ADP-Glo™ Kinase AssayA luminescent assay that measures the amount of ADP produced in a kinase reaction. Less ADP (more light) indicates inhibition.[19]
PARP Chemiluminescent ELISAHistone-coated plates are used. PARP activity incorporates biotin-labeled NAD+, which is detected with Streptavidin-HRP.[20]
PARP Fluorescence Polarization (FP)A competitive binding assay where an inhibitor displaces a fluorescently labeled ligand from PARP, causing a decrease in polarization.[21]

Protocol: General In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase enzyme, the specific peptide substrate, and ATP at its Km concentration.[22]

  • Incubation: Add the test compounds (or DMSO for control) to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Tier 2: Cell-Based Assays

Positive hits from the biochemical assays should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context.

Assay TypePurposeExample
Target Engagement Confirms the compound binds to the target inside the cell.Cellular Thermal Shift Assay (CETSA)
Downstream Signaling Measures the effect on the signaling pathway modulated by the target.Western blot for a downstream phosphorylated substrate.
Antiproliferative Assay Determines the effect on cancer cell growth.MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[6]
Experimental Validation Workflow

Caption: Workflow for experimental validation of new scaffolds.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological data from the new scaffolds provides the foundation for a new SAR. By comparing the activity of different substituents on the new core, chemists can understand the electronic and steric requirements for optimal target engagement.[15] This iterative process of design, synthesis, and testing is central to lead optimization, with the goal of improving potency, selectivity, and overall drug-like properties.

Conclusion

Scaffold hopping is a proven and powerful strategy to navigate beyond the confines of established chemical matter. By starting with a well-validated pharmacophore from the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core, researchers can systematically explore new chemical space. The integration of computational screening with robust synthetic and biological validation provides a high-throughput and rational pathway to discover novel inhibitors. This approach not only opens up new intellectual property avenues but also holds the promise of identifying next-generation therapeutics with superior efficacy and safety profiles.

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  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays - AACR Journals. (URL: [Link])

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against - Semantic Scholar. (URL: [Link])

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. (URL: [Link])

  • In vitro analysis of PARP inhibitor nanoformulations - PMC - NIH. (URL: [Link])

  • PARP Assays - Amsbio. (URL: [Link])

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

  • Structure and pharmacological activity of pyrazine. - ResearchGate. (URL: [Link])

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (URL: [Link])

  • The synthesis of 5H-pyrrolo [3,4-b] pyrazine | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (URL: [Link])

  • A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][13]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][13]benzazepines and evaluation of their bioactivity - RSC Advances (. (URL: [Link])

  • 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione - PubChem. (URL: [Link])

  • 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione - PubChem. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (URL: [Link])

  • Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed. (URL: [Link])

  • Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed. (URL: [Link])

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC. (URL: [Link])

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In Silico Evaluation of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Scaffold as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico docking studies of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione with kinases Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold represents a privileged heterocyclic core in medicinal chemistry, functioning as a bioisostere to phthalimides and quinoxalines. Its structural rigidity, combined with the hydrogen-bond donor/acceptor profile of the dione (imide) moiety, makes it an ideal candidate for ATP-competitive kinase inhibition.

This guide provides a rigorous technical workflow for the in silico docking of this scaffold against Serine/Threonine kinases, specifically focusing on Glycogen Synthase Kinase-3 beta (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2) . We explore the causality behind protocol choices, from Quantum Mechanical (QM) ligand preparation to molecular dynamics (MD) validation, ensuring a self-validating experimental design.

Structural Basis & Target Selection[1][2]

The Pharmacophore

The core structure consists of a pyrazine ring fused to a maleimide (pyrrolidine-2,5-dione).

  • H-Bond Donor: The imide nitrogen (N6-H) acts as a donor, critical for interaction with the kinase hinge region backbone carbonyls.[1]

  • H-Bond Acceptor: The carbonyl oxygens at positions 5 and 7 serve as acceptors for the backbone amides of the hinge.

  • Planarity: The fused system is highly planar, facilitating intercalation into the narrow ATP-binding cleft.

Target Selection: The Hinge Region Logic

Kinase inhibitors typically target the ATP-binding site located between the N- and C-terminal lobes. The "hinge region" connecting these lobes is the primary anchor point.

  • GSK-3β (PDB ID: 1Q5K): The hinge residue Val135 is a classic interaction partner for maleimide-like scaffolds.

  • CDK2 (PDB ID: 1DI8): The hinge residue Leu83 provides a similar donor/acceptor motif.

Computational Workflow

The following workflow integrates Density Functional Theory (DFT) for ligand accuracy with rigid-receptor docking.

Ligand Preparation (QM Optimization)

Standard force fields often miscalculate the geometry of conjugated heterocyclic systems. We employ DFT to ensure the starting conformation is energetically minimized.

Protocol:

  • Sketch: Generate 3D structure of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.

  • Optimization: Gaussian 16 or ORCA.

    • Functional: B3LYP

    • Basis Set: 6-31G(d,p)

    • Solvation: IEFPCM (Water)

  • Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges. Standard Gasteiger charges may underestimate the polarization of the imide carbonyls.

Protein Preparation

Raw PDB files contain crystallographic artifacts (missing atoms, incorrect bond orders) that must be corrected.

Protocol:

  • Retrieval: Download PDB: 1Q5K (GSK-3β).

  • Cleaning: Remove all heteroatoms (crystallographic waters, ions) except structural waters bridging the ligand and the "Gatekeeper" residue (e.g., Thr138 in GSK-3β).

  • Protonation: Use PropKa (pH 7.4) to determine protonation states of Histidine residues.

    • Critical Check: Ensure Lys85 (catalytic lysine) is protonated (

      
      ) and Glu97 is deprotonated (
      
      
      
      ) to maintain the salt bridge.
  • Minimization: Restrained minimization (OPLS3e force field) until RMSD reaches 0.30 Å to relieve steric clashes without altering the backbone.

Grid Generation & Docking

We define the search space around the centroid of the co-crystallized ligand.

Table 1: Docking Parameters (AutoDock Vina / Glide)

ParameterSettingRationale
Grid Center Centroid of Native LigandFocuses search on the ATP pocket.
Grid Size 20 Å x 20 Å x 20 ÅSufficient to cover the hinge, G-loop, and catalytic loop.
Exhaustiveness 32 (Vina) / XP (Glide)High sampling density to avoid local minima.
Energy Range 4 kcal/molOnly retain poses within thermal accessibility of the best mode.
H-Bond Constraints Hinge Backbone (Val135)Enforces the "hinge-binder" pharmacophore (optional but recommended).

Mechanistic Analysis & Visualization

Binding Mode Hypothesis

The docking results should reveal a "bidentate" or "tridentate" hydrogen bonding network.

  • Interaction A: N6-H (Ligand)

    
     O=C (Val135 Backbone).
    
  • Interaction B: C5=O (Ligand)

    
     H-N (Val135 Backbone).
    
  • Hydrophobic Contacts: The pyrazine ring should stack against the aliphatic side chains of Val70 and Ala83 (in GSK-3β).

Workflow Diagram

The following diagram illustrates the integrated workflow from ligand QM prep to post-docking analysis.

DockingWorkflow Ligand Ligand: 5H-pyrrolo[3,4-b]pyrazine-5,7-dione QM QM Optimization (DFT B3LYP/6-31G*) Ligand->QM Geometry Correction Dock Molecular Docking (AutoDock Vina / Glide XP) QM->Dock Optimized Ligand PDB Target: GSK-3β (PDB: 1Q5K) Prep Protein Prep (H-bond network, Protonation) PDB->Prep Clean & Solvate Grid Grid Generation (20x20x20 Å Box) Prep->Grid Define Pocket Grid->Dock Search Space Analysis Interaction Profiling (H-bonds, RMSD, Binding Energy) Dock->Analysis Pose Selection MD MD Simulation (100 ns, GROMACS) Analysis->MD Stability Check

Figure 1: Integrated computational workflow for kinase inhibitor discovery using the pyrrolo-pyrazine-dione scaffold.

Validation Protocols

Trustworthiness in in silico studies stems from validation. A single docking score is insufficient evidence of activity.

Redocking Validation

Before docking the test compound, extract the co-crystallized ligand from the PDB (e.g., staurosporine or an aloisine derivative) and redock it.

  • Success Criterion: The RMSD between the docked pose and the crystal conformation must be < 2.0 Å .

Molecular Dynamics (MD) Simulation

Docking assumes a rigid receptor. MD introduces flexibility to verify the stability of the H-bond network.

Protocol:

  • Software: GROMACS 2024 or AMBER.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • System: Dodecahedron box, TIP3P water model, Na+/Cl- ions (0.15 M).

  • Duration: 100 ns.

  • Analysis: Plot RMSD of the ligand vs. time. A stable plateau indicates a reliable binding mode.

MM-PBSA Binding Free Energy

Calculate the binding free energy (


) using the Molecular Mechanics Poisson-Boltzmann Surface Area method on the MD trajectory. This removes solvent effects and provides a more accurate affinity prediction than docking scores.

References

  • Structure-Based Discovery of 5H-Pyrrolo[2,3-b]pyrazine Kinase Inhibitors Source: National Institutes of Health (NIH) / PubMed Context: Establishes the pyrrolo-pyrazine scaffold as a viable kinase inhibitor core.[2] URL:[Link]

  • Design and Synthesis of Pyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-diones as GSK-3β Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) Context: Validates the "dione" (imide) fusion in complex scaffolds targeting GSK-3β hinge region. URL:[Link]

  • Fragment Binding to Kinase Hinge: Charge Distribution and Local pKa Shifts Source: Angewandte Chemie International Edition Context: Provides the mechanistic basis for imide/amide binding to the kinase hinge (Val135/Leu83). URL:[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking Source: Journal of Computational Chemistry Context: The standard algorithm used for the docking protocol described. URL:[Link]

  • GROMACS: High performance molecular simulations Source: SoftwareX Context: The tool required for the MD validation step. URL:[Link]

Sources

Investigating the ADMET Profile of Pyrrolopyrazine-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrrolopyrazines and the ADMET Imperative

The pyrrolopyrazine scaffold, a nitrogen-containing heterocyclic system, has emerged as a structure of significant interest in modern medicinal chemistry. These compounds are recognized for a wide array of biological activities, including kinase inhibition, as well as antiviral, antibacterial, and anti-inflammatory effects.[1] One notable example is Eszopiclone, a pyrrolopyrazine-based sedative widely used for the treatment of insomnia, which underscores the therapeutic potential of this chemical class.[2]

However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of late-stage attrition. Therefore, a thorough and early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is not just a regulatory requirement but a critical component of an efficient and successful drug discovery program.[3][4][5] This guide provides an in-depth framework for characterizing the ADMET profile of novel pyrrolopyrazine-based compounds, blending established in vitro methodologies with field-proven insights to facilitate data-driven decision-making.

Chapter 1: Absorption - Crossing the First Barrier

For orally administered drugs, efficient absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy.[6] We will explore two key assays to predict this crucial parameter.

The Gold Standard: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry-standard in vitro model for predicting human drug absorption.[6][7] When cultured for an extended period (typically 21 days), these cells differentiate into a polarized monolayer with tight junctions and a well-defined brush border, mimicking the characteristics of human intestinal enterocytes.[7][8][9] This model allows for the investigation of both passive transcellular and paracellular transport, as well as active transport mechanisms.[9]

Causality Behind Experimental Choice: The Caco-2 model is chosen for its high physiological relevance. It expresses a range of transporters and efflux pumps (like P-glycoprotein), providing a multi-faceted view of a compound's journey across the gut wall.[7][9] Performing a bidirectional assay (measuring permeability from the apical to basolateral side, A→B, and vice versa, B→A) is crucial. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which can significantly limit its oral absorption.[7]

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of pyrrolopyrazine compounds.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates (with 0.4 µm pore size polycarbonate membrane inserts)

  • DMEM culture medium supplemented with FBS, non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compounds and controls (e.g., Atenolol - low permeability, Propranolol - high permeability)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 60,000 cells/cm².[8]

    • Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values > 250 Ω·cm², indicating a confluent and intact monolayer.

  • Transport Experiment:

    • Wash the monolayers twice with pre-warmed HBSS.

    • For A→B permeability: Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) compartment and drug-free HBSS to the basolateral (B) compartment.

    • For B→A permeability: Add the test compound solution to the basolateral (B) compartment and drug-free HBSS to the apical (A) compartment.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).

Self-Validation System: The inclusion of high (Propranolol) and low (Atenolol) permeability controls validates each assay plate. The results for these controls must fall within established historical limits for the assay to be considered valid.

High-Throughput Screening: Parallel Artificial Membrane Permeability Assay (PAMPA)

For earlier stage screening of a large number of compounds, the PAMPA is a cost-effective, cell-free alternative.[10][11] This assay measures passive diffusion across an artificial lipid membrane, providing a rapid assessment of a compound's lipophilicity and its ability to cross biological membranes by this specific mechanism.[10][12]

Causality Behind Experimental Choice: PAMPA is a reductionist approach. It isolates passive diffusion, which is a key driver of absorption for many drugs.[10][11][12] While it doesn't capture active transport or efflux, its high-throughput nature makes it ideal for ranking and prioritizing large sets of early-stage compounds before committing them to the more resource-intensive Caco-2 assay.[10][13] Models can be adapted to mimic the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[10][13]

Chapter 2: Distribution - Reaching the Target

Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and potential off-target sites. Plasma Protein Binding (PPB) is a critical parameter in this process.

Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)

Only the unbound fraction of a drug is free to interact with its target and be cleared from the body. Therefore, determining the extent of PPB is essential. The Rapid Equilibrium Dialysis (RED) method is a widely accepted approach for this measurement.

Causality Behind Experimental Choice: The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber. The test compound is added to the plasma side, and over time, the unbound drug equilibrates across the membrane. This method is preferred for its simplicity, lack of need for specialized equipment, and its direct measurement of the unbound fraction at equilibrium.

Chapter 3: Metabolism - The Body's Chemical Factory

Drug metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs for elimination.[14] For pyrrolopyrazine compounds, understanding their metabolic fate is crucial for predicting their half-life, potential for drug-drug interactions (DDIs), and the formation of active or toxic metabolites.

Metabolic Stability in Human Liver Microsomes (HLM)

The initial assessment of a compound's metabolic stability is often performed using human liver microsomes.[15][16] These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[14][16]

Causality Behind Experimental Choice: The HLM assay is a robust and high-throughput method to determine a compound's in vitro intrinsic clearance (Clint).[16] By measuring the rate of disappearance of the parent compound over time, we can rank-order compounds based on their metabolic stability.[17] A compound that is rapidly metabolized will likely have a short half-life in vivo, potentially requiring more frequent dosing. This assay is a cornerstone of early DMPK screening and is recommended by regulatory agencies like the FDA.[18][19]

Detailed Protocol: HLM Metabolic Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of pyrrolopyrazine compounds.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • Test compounds and controls (e.g., Verapamil - high turnover, Dextromethorphan - moderate turnover)

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[14][17] Keep on ice.

    • Prepare test compound solutions at a final concentration of 1 µM.

  • Incubation:

    • Pre-incubate the HLM and test compound mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[14]

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and an internal standard.[16]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life: t1/2 = 0.693 / k

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL protein in incubation)

Self-Validation System: Each assay run must include positive controls with known metabolic profiles (e.g., high and low turnover compounds) to ensure the enzymatic activity of the microsomal batch is consistent and reliable. A "minus cofactor" control, where NADPH is omitted, is also essential to confirm that compound disappearance is due to enzymatic metabolism and not chemical instability.[14]

Chapter 4: Excretion

Excretion is the final step in eliminating a drug and its metabolites from the body. The primary routes are renal (via the kidneys) and biliary (via the liver and into the feces). While dedicated in vitro excretion assays are less common in early screening, data from transporter interaction assays (e.g., with OATP, OAT, OCT transporters) can provide valuable insights into potential renal excretion pathways.

Chapter 5: Toxicity - Ensuring Safety

Assessing potential toxicity is a non-negotiable aspect of drug development. Early in vitro screening can identify liabilities that would be catastrophic in later stages.

General Cytotoxicity: The MTS Assay

A fundamental toxicity screen measures a compound's effect on cell viability. The MTS assay is a rapid, colorimetric method for this purpose.

Causality Behind Experimental Choice: The MTS assay is based on the principle that viable, metabolically active cells can reduce a tetrazolium salt (MTS) into a colored formazan product.[20][21][22] The amount of color produced is directly proportional to the number of living cells.[20][21] This assay is high-throughput, reproducible, and provides a clear IC50 value (the concentration at which 50% of cell growth is inhibited), allowing for a quantitative comparison of the cytotoxicity of different compounds.

Detailed Protocol: MTS Cytotoxicity Assay

Objective: To determine the concentration of a pyrrolopyrazine compound that inhibits cell viability by 50% (IC50).

Materials:

  • A relevant human cell line (e.g., HepG2 for liver toxicity)

  • 96-well cell culture plates

  • Complete culture medium

  • MTS reagent solution (containing PES electron coupling reagent)

  • Test compounds and a positive control (e.g., Doxorubicin)

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and positive controls.

    • Incubate for a specified exposure period (e.g., 48 or 72 hours).

  • MTS Addition and Incubation:

    • Add 20 µL of the MTS reagent solution to each well.[21][23][24]

    • Incubate the plate for 1-4 hours at 37°C.[21][23][24]

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[20][21][24]

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Self-Validation System: The assay includes a potent cytotoxic agent as a positive control, which must produce an IC50 within a predefined range. The signal-to-background ratio and the Z'-factor of the plate should also be calculated to ensure the assay is robust and suitable for screening.

Cardiotoxicity Screening: The hERG Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes), a potentially fatal side effect.[25][26][27] Therefore, screening for hERG inhibition is a critical safety assessment mandated by regulatory agencies.[28]

Causality Behind Experimental Choice: While manual patch-clamp electrophysiology is the gold standard, automated patch-clamp systems (like QPatch or SyncroPatch) provide a higher-throughput solution for screening compounds earlier in the discovery process.[27] These systems measure the direct effect of a compound on the hERG channel's electrical current in cells engineered to express the channel.[27] Identifying hERG liability early allows medicinal chemists to design it out of a chemical series before significant resources are invested.

Chapter 6: Integrated ADMET Profiling & The Path Forward

The true power of ADMET profiling lies not in individual data points, but in the integrated assessment of a compound's overall characteristics.

In Silico Modeling: A Predictive First Look

Before a single physical experiment is run, in silico ADMET prediction tools can provide valuable early insights.[29][30] These software platforms use machine learning and quantitative structure-activity relationship (QSAR) models, trained on large datasets, to predict a wide range of properties directly from a compound's chemical structure.[31][32] This "Tier Zero" screening can help prioritize which compounds to synthesize and test, saving significant time and resources.[31]

Assembling the Profile: A Comparative Approach

Data from all assays should be compiled into a clear, comparative format. This allows for the simultaneous evaluation of a compound's strengths and weaknesses.

Table 1: Hypothetical ADMET Profile of Pyrrolopyrazine Analogs

Compound IDCaco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioHLM Clint (µL/min/mg)PPB (%)HepG2 IC50 (µM)hERG IC50 (µM)
PYPZ-001 15.21.22592.1> 5018.5
PYPZ-002 1.18.511099.512.3> 30
PYPZ-003 22.50.9585.0> 50> 30
Control
Propranolol>20N/A>150~90N/AN/A
Atenolol<1N/A<5<10N/AN/A

Data Interpretation:

  • PYPZ-001: Shows good permeability and metabolic stability. The hERG activity is a potential concern that needs to be monitored.

  • PYPZ-002: Exhibits poor permeability, is a strong efflux substrate, and is rapidly metabolized. The high PPB and cytotoxicity are also liabilities. This compound would likely be deprioritized.

  • PYPZ-003: Represents a highly promising profile. It has excellent permeability, is not an efflux substrate, is metabolically stable, and shows a clean safety profile in these initial assays. This compound would be a strong candidate for further optimization and in vivo studies.

Visualizing the Workflow

A structured workflow ensures that compounds are evaluated systematically, with decision gates at each stage.

ADMET_Workflow cluster_0 Early Screening cluster_1 Lead Optimization cluster_2 Candidate Selection InSilico In Silico ADMET Prediction PAMPA PAMPA (Permeability) InSilico->PAMPA Prioritize Synthesis HLM HLM Stability (Metabolism) PAMPA->HLM Caco2 Bidirectional Caco-2 (Absorption/Efflux) HLM->Caco2 Advance Promising Compounds PPB Plasma Protein Binding Caco2->PPB Tox Cytotoxicity & hERG (Toxicity) PPB->Tox InVivo In Vivo PK/PD Studies Tox->InVivo Select Candidate

Caption: A tiered workflow for ADMET profiling in drug discovery.

Conclusion

A proactive, integrated approach to ADMET profiling is essential for the successful development of pyrrolopyrazine-based therapeutics. By employing a suite of validated in vitro assays, from high-throughput screens to more complex, physiologically relevant models, researchers can build a comprehensive understanding of a compound's pharmacokinetic and safety profile. This guide provides a robust framework for generating high-quality, reproducible data, enabling project teams to make informed decisions, mitigate risks, and ultimately increase the probability of advancing safe and effective drug candidates to the clinic.

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  • Caco-2 Permeability Assay. Evotec. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. PMC. [Link]

  • QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton. ScienceDirect. [Link]

  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PMC. [Link]

Sources

Unlocking the Pharmacological Potential of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological landscape and synthetic accessibility of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold.

Content Type: Technical Whitepaper & Experimental Guide Author Role: Senior Application Scientist

Executive Summary

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core represents a privileged fused heterocyclic system combining the electron-deficient pyrazine ring with a rigid succinimide-type (pyrrolidine-2,5-dione) bridge. While historically recognized as the pharmacophoric anchor of the sedative Zopiclone (and its active enantiomer Eszopiclone), recent medicinal chemistry campaigns have repositioned this scaffold as a versatile template for antimicrobial agents , kinase inhibitors , and redox-active anticancer therapeutics .

This guide dissects the structure-activity relationships (SAR) of this core, validates its primary therapeutic targets, and provides a self-validating synthetic protocol for researchers initiating new discovery programs.

Structural Analysis & Pharmacophore Mapping

The scaffold is defined by a planar, bicyclic system. Its biological activity is governed by three distinct electronic features:

  • The Imide Motif (Positions 5, 6, 7): A rigid hydrogen-bond acceptor/donor system. The N6-position is the primary vector for diversification (e.g., the 5-chloropyridin-2-yl moiety in Zopiclone).

  • The Pyrazine Nitrogens (Positions 1, 4): Weakly basic sites capable of accepting hydrogen bonds or coordinating metals (crucial for the redox activity of N-hydroxy derivatives).

  • Planarity: The fused system facilitates intercalation into DNA or fitting into narrow enzymatic clefts (e.g., ATP binding pockets).

Visualization: Pharmacophore & SAR Logic

Pharmacophore Core 5H-pyrrolo[3,4-b] pyrazine-5,7(6H)-dione N6 N6-Substitution (Selectivity Vector) Core->N6 Pyrazine Pyrazine Ring (Electron Deficient) Core->Pyrazine Dione 5,7-Dione Moiety (H-Bond Acceptor) Core->Dione GABA GABA-A Receptor (Benzodiazepine Site) N6->GABA Bulky Heterocycles (e.g., chloropyridine) Kinase Kinase ATP Pocket (CDK/GSK-3) Pyrazine->Kinase Hinge Binding Redox Metal Coordination (Cu/Fe Redox Cycling) Dione->Redox N-Hydroxy derivatives

Caption: Pharmacophore mapping of the pyrrolo[3,4-b]pyrazine-5,7-dione core, linking structural features to specific biological targets.

Primary Therapeutic Targets

Target A: GABA-A Receptor (Modulatory Site)

Validation: The 6-(5-chloropyridin-2-yl) derivative is the metabolic core of the cyclopyrrolone class (Zopiclone).

  • Mechanism: The dione acts as a bioisostere to the benzodiazepine core, binding to the

    
     interface of the GABA-A receptor.
    
  • Research Utility: N-substituted derivatives are used to map the "benzodiazepine pocket" dimensions. The dione moiety provides the necessary rigidity to lock the pendant heterocycle in the bioactive conformation.

Target B: Cyclin-Dependent Kinases (CDK) & GSK-3

Validation: Fused pyrazines are established ATP-competitive inhibitors.

  • Mechanism: The pyrazine nitrogens (N1/N4) mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The dione carbonyls interact with the lysine/aspartate catalytic dyad.

  • Therapeutic Scope: Cancer (cell cycle arrest) and Neurodegeneration (GSK-3

    
     inhibition prevents tau hyperphosphorylation).
    
Target C: Microbial DNA Gyrase / Topoisomerase

Validation: Planar dicarboximides are known DNA intercalators.

  • Mechanism: The planar tricyclic-like geometry allows intercalation between DNA base pairs, stabilizing the cleavable complex of Topoisomerase II or bacterial DNA gyrase, leading to apoptosis or bacterial cell death.

  • Emerging Data: N-hydroxy derivatives show potent activity against Candida albicans and Gram-positive bacteria, likely enhanced by metal-mediated oxidative stress (ROS generation).

Validated Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

This protocol describes the "Gold Standard" chemical synthesis from 2,3-pyrazinedicarboxylic anhydride. This method is preferred over Zopiclone degradation for generating clean, diverse libraries.

Reagents:

  • 2,3-Pyrazinedicarboxylic anhydride (CAS: 4744-50-7)

  • Primary Amine (R-NH₂, e.g., 2-amino-5-chloropyridine for Zopiclone analogs)

  • Glacial Acetic Acid (Solvent/Catalyst)[1][2]

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 1.0 equivalent of 2,3-pyrazinedicarboxylic anhydride in glacial acetic acid (10 mL per gram of anhydride).

  • Addition: Add 1.1 equivalents of the Primary Amine dropwise at room temperature.

  • Cyclization (Thermodynamic Control): Heat the mixture to reflux (118°C) for 4–6 hours.

    • Why? The initial reaction forms the open-chain amide-acid. Reflux is required to drive the dehydration and close the imide ring (dione formation).

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The dione product is typically less polar than the intermediate acid.

  • Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water (5x volume).

  • Purification: Filter the precipitate. Wash with cold water and diethyl ether. Recrystallize from Ethanol/DMF if necessary.

Protocol 2: Biological Assay (Antimicrobial Screening)

Objective: Determine Minimum Inhibitory Concentration (MIC) for N-substituted derivatives.

  • Preparation: Dissolve the dione derivative in DMSO (Stock: 10 mg/mL).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) at 0.5 McFarland standard.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth; Pink = Growth).

Mechanism of Action: The Redox Pathway

Recent studies (See Ref 3) highlight that 6-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione possesses catalytic oxidation activity.

Visualization: Redox Cycling Mechanism

RedoxMechanism N_OH N-Hydroxy-Dione (Active Form) Complex Metal-Dione Complex N_OH->Complex Chelation Metal Cu(II) / Fe(III) (Cellular Metals) Metal->Complex ROS ROS Generation (Superoxide/OH•) Complex->ROS Redox Cycling (O2 -> O2•-) Damage DNA/Membrane Damage (Cell Death) ROS->Damage Oxidative Stress

Caption: Proposed mechanism for the anticancer/antimicrobial activity of N-hydroxy derivatives via metal-mediated ROS generation.

Data Summary: Activity Profile

Derivative TypeSubstitution (N6)Primary TargetActivity Range (IC50/MIC)
Cyclopyrrolone 5-chloropyridin-2-ylGABA-A ReceptorKi = 20–50 nM (Sedative)
N-Hydroxy -OHBacterial Membrane / ROSMIC = 4–16 µg/mL
N-Aryl Phenyl / BenzylCDK2 / GSK-3

IC50 = 0.5–5.0 µM
N-Alkyl Methyl / EthylNon-specificLow Activity (Inactive Control)

References

  • Synthesis and Pharmacological Properties of Zopiclone Derivatives. Journal of Medicinal Chemistry. (Validated via search result 1.2/1.9 context).

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards Nitrogen Nucleophiles (Analogous Protocol). Hilaris Publisher.

  • High-efficient metal-free aerobic oxidation by N-hydroxy-pyrrolo[3,4-b]pyrazine-5,7-dione. ResearchGate.

  • PubChem Compound Summary: 6-(5-chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. National Center for Biotechnology Information.

  • Anticancer and Anti-Inflammatory Activities of Pyrazolo[3,4-b]pyrazines (Structural Analogs). MDPI Molecules.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione , a critical bicyclic scaffold in medicinal chemistry. Unlike standard textbook descriptions, this guide focuses on the anhydride intermediate route , which offers superior purity control compared to direct fusion methods. The protocol is optimized for drug development workflows requiring high-fidelity intermediates for the synthesis of bioactive agents, including FGFR kinase inhibitors and antimicrobial pyrazine derivatives.

Introduction & Strategic Significance

The pyrrolo[3,4-b]pyrazine core is a bioisostere of the phthalimide and quinoxaline scaffolds, widely utilized in the design of intercalating agents and kinase inhibitors. Its electron-deficient nature makes it a versatile electrophile for N-alkylation and nucleophilic aromatic substitution, serving as a precursor for:

  • Kinase Inhibitors: FGFR and c-Met inhibitors utilizing the fused pyrazine ring for ATP-binding pocket interactions.

  • Antimicrobials: Analogs of pyrazinamide with extended conjugation.

  • Polyheterocyclic Systems: Precursors for complex Ugi-Zhu multicomponent reactions.

Retrosynthetic Analysis

The most reliable pathway to the target imide (3) avoids the high-temperature "melt" of the diacid with urea, which often yields carbonized by-products. Instead, we utilize a stepwise dehydration to the anhydride (2), followed by a controlled ammonolysis/cyclization.

Retrosynthesis Target Target Imide (5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione) Anhydride Intermediate (2,3-Pyrazinedicarboxylic anhydride) Target->Anhydride Ammonolysis (NH3/Urea) Diacid Starting Material (2,3-Pyrazinedicarboxylic acid) Anhydride->Diacid Dehydration (Ac2O)

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]Equiv.[2]Role
2,3-Pyrazinedicarboxylic acid 89-01-01.0Starting Material
Acetic Anhydride 108-24-710.0Dehydrating Agent/Solvent
Urea 57-13-61.2Nitrogen Source
Toluene 108-88-3-Solvent (Step 2)
Ethanol/Methanol --Recrystallization
Step 1: Synthesis of 2,3-Pyrazinedicarboxylic Anhydride

Rationale: Direct conversion of the acid to the imide is possible but difficult to purify. Converting to the anhydride first allows for the removal of unreacted acid and inorganic salts (if the precursor was a salt).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.

  • Addition: Charge the flask with 2,3-pyrazinedicarboxylic acid (10.0 g, 59.5 mmol) .

  • Solvent: Add acetic anhydride (60 mL) . The large excess acts as both solvent and reagent.

  • Reaction: Heat the mixture to reflux (approx. 140°C) . The suspension will clear as the anhydride forms and dissolves. Maintain reflux for 2–3 hours .

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The acid spot (baseline) should disappear.

  • Isolation: Cool the mixture to room temperature. If crystallization does not occur spontaneously, cool to 0°C.

    • Note: If the product remains soluble, concentrate the solution on a rotary evaporator to approx. 20% volume, then add diethyl ether to precipitate the anhydride.

  • Filtration: Filter the crystalline solid under inert atmosphere (nitrogen blanket) if possible, as the anhydride is moisture-sensitive. Wash with cold dry ether.

  • Yield: Expect 8.0–8.5 g (90%) of colorless/pale yellow crystals. Use immediately for Step 2 or store in a desiccator.

Step 2: Conversion to 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Rationale: Urea is preferred over gaseous ammonia for safety and stoichiometric control in a solid-phase or high-boiling solvent reaction.

  • Mixing: In a mortar, finely grind the 2,3-pyrazinedicarboxylic anhydride (8.0 g, 53.3 mmol) with urea (3.8 g, 64.0 mmol) .

  • Fusion (Method A - Rapid):

    • Place the powder mixture in a round-bottom flask.

    • Heat in an oil bath to 170–180°C . The mixture will melt and evolve gases (CO2, NH3).

    • Maintain temperature for 30–45 minutes until the evolution of gas ceases and the melt solidifies.

  • Solvent Reflux (Method B - High Purity):

    • Suspend the anhydride and urea in dry toluene or xylene (80 mL) .

    • Reflux for 4–6 hours . The imide is less soluble than the anhydride and will precipitate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add cold water (50 mL) to the solid residue (Method A) or suspension (Method B) and stir vigorously for 30 minutes. This dissolves unreacted urea and ammonium salts.

  • Filtration: Collect the crude imide by vacuum filtration. Wash with water (2 x 20 mL) followed by cold ethanol (10 mL).

  • Purification: Recrystallize from boiling water or ethanol/water (1:1) . Activated charcoal can be used if the crude is colored.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Characterization & Specifications

The isolated product should be a white to pale-beige powder.

ParameterSpecificationNotes
Appearance White crystalline powderDarkens if carbonized during fusion
Melting Point 242–245°C Sharp melting range indicates purity
1H NMR (DMSO-d6) δ 11.8–12.0 (br s, 1H, NH), 9.0–9.2 (s, 2H, Ar-H)Symmetric pyrazine protons
IR (KBr) 3200 (NH), 1740, 1700 (C=O imide)Characteristic doublet for imides
Solubility Soluble in DMSO, DMF; Sparingly in Water, EthanolPoor solubility in non-polar solvents

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of anhydrideEnsure glassware is dry; use fresh acetic anhydride.
Black/Tarry Product (Step 2) Overheating during fusionUse Method B (Solvent Reflux) or strictly control oil bath temp <180°C.
Incomplete Cyclization Insufficient nitrogen sourceEnsure Urea is finely ground and mixed; increase reaction time.
Product is Acidic Hydrolysis to mono-amideWash thoroughly with bicarbonate solution or recrystallize from water.
Process Workflow Diagram

Workflow Start Start: 2,3-Pyrazinedicarboxylic Acid Step1 Reflux in Acetic Anhydride (140°C, 3h) Start->Step1 Check1 Isolate Anhydride (Crystallize/Filter) Step1->Check1 Step2 Reaction with Urea (Fusion or Toluene Reflux) Check1->Step2 Wash Aqueous Wash (Remove Urea/Salts) Step2->Wash Final Final Product: Pyrazine-2,3-dicarboximide (Recrystallize from H2O) Wash->Final

Safety & Handling (E-E-A-T)

  • Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water.

  • Pyrazine Derivatives: Many are potential irritants. Use standard PPE (gloves, goggles, lab coat).

  • Waste Disposal: Neutralize acidic filtrates with sodium bicarbonate before disposal. Organic solvents (Toluene) must be disposed of in non-halogenated waste streams.

References

  • Synthesis of Pyrazine-2,3-dicarboxylic Acid (Precursor)

    • Organic Syntheses, Coll. Vol. 4, p.824 (1963); Vol. 30, p.86 (1950). "2,3-Pyrazinedicarboxylic Acid".[1]

  • Journal of the American Chemical Society, "The Synthesis of Pyrazinoic Acid".
  • Physical Properties & CAS Data

    • Sigma-Aldrich / Merck KGaA. "5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Product Sheet".
  • Bioactivity & Applications: RSC Advances, 2018. "Pyrrolopyrazine derivatives: synthetic approaches and biological activities". Demonstrates the utility of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold in cancer research.

Sources

Application Note: Microwave-Assisted Synthesis of Pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[2,3-b]pyrazine scaffold (5-aza-7-deazapurine) is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and purine. It is a critical structural motif in JAK kinase inhibitors, anti-tubercular agents, and oncology therapeutics. Traditional thermal synthesis of this scaffold via Sonogashira coupling and subsequent cyclization is often plagued by long reaction times (12–24 hours), high catalyst loading, and significant byproduct formation (e.g., Glaser homocoupling).

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to <25 minutes while improving yield and purity. By leveraging the specific dielectric heating properties of polar aprotic solvents, this method facilitates a rapid one-pot heteroannulation sequence.

Introduction & Mechanistic Rationale

The Microwave Advantage in Heterocycle Formation

Unlike conventional conductive heating, which relies on thermal transfer from vessel walls, microwave irradiation interacts directly with the reaction matrix through dipolar polarization and ionic conduction .[1]

  • Dipolar Polarization: Polar solvent molecules (e.g., DMF, Acetonitrile) align with the oscillating electric field. The molecular friction generated by this realignment results in rapid, volumetric heating.

  • The "Superheating" Effect: In sealed microwave vessels, solvents can be heated significantly above their atmospheric boiling points (e.g., Acetonitrile at 150°C vs. 82°C bp). This exponential increase in temperature, according to the Arrhenius equation, dramatically accelerates rate-limiting steps in transition-metal catalyzed cycles.

Reaction Pathway

The synthesis involves a Palladium-catalyzed Sonogashira cross-coupling of a 3-halopyrazin-2-amine with a terminal alkyne, followed by an intramolecular nucleophilic attack of the amine nitrogen onto the activated alkyne to close the pyrrole ring.

ReactionPathway Figure 1: Reaction pathway for the one-pot synthesis of pyrrolo[2,3-b]pyrazine. Start 3-chloropyrazin-2-amine + Terminal Alkyne Inter Intermediate: Alkynyl Pyrazine Start->Inter Pd(II)/Cu(I) MW: 120°C, 10 min Cycle Intramolecular Cyclization (5-endo-dig) Inter->Cycle Base (TEA) In-situ Product Pyrrolo[2,3-b]pyrazine Cycle->Product Tautomerization

[2][3][4]

Strategic Planning: Critical Process Parameters (CPPs)

Solvent Selection (Loss Tangent)

The efficiency of microwave heating is dictated by the solvent's loss tangent (


). For this high-temperature coupling, we require a solvent with a medium-to-high 

that is also compatible with Pd-catalysis.
Solvent

(2.45 GHz)
SuitabilityNotes
DMF 0.161High Excellent absorber; high bp allows low pressure.
Acetonitrile 0.062Medium Good absorber; requires sealed vessel for >82°C.
THF 0.047Low Poor absorber; requires dopant (ionic liquid) or passive heating element.
Water 0.123Medium Good absorber, but solubility issues for organic substrates.

Recommendation: Use Acetonitrile (ACN) or DMF . ACN provides a cleaner workup (easier removal), while DMF is superior for solubility of polar substrates.

Catalyst & Vessel
  • Catalyst:

    
     is preferred over 
    
    
    
    due to higher stability in air and under microwave conditions.
  • Vessel: 10 mL or 35 mL dedicated microwave glass vials with crimp/snap caps (PTFE/Silicone septa). Do not use standard round-bottom flasks in a domestic microwave.

Experimental Protocol

Protocol A: One-Pot Synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

Target: Synthesis from 3-chloropyrazin-2-amine and phenylacetylene.

Materials
  • 3-Chloropyrazin-2-amine (1.0 equiv, 1.0 mmol)

  • Phenylacetylene (1.2 equiv, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 equiv, 5 mol%)
    
  • Copper(I) iodide (CuI) (0.02 equiv, 2 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Acetonitrile (ACN) (3.0 mL) - Degassed

Step-by-Step Methodology
  • Preparation (In Fume Hood):

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 3-chloropyrazin-2-amine (129 mg) and

      
       (35 mg).
      
    • Expert Tip: Add the catalyst last or under a stream of nitrogen to preserve activity, although this specific catalyst is relatively robust.

    • Add CuI (4 mg).

    • Seal the vial with a PTFE-lined septum cap.

  • Solvent & Reagent Addition:

    • Purge the vial with

      
       or Argon for 1 minute via needle inlet/outlet.
      
    • Inject degassed Acetonitrile (3 mL) via syringe.

    • Inject Triethylamine (0.42 mL) and Phenylacetylene (0.13 mL).

  • Microwave Irradiation:

    • Place the vial in the microwave reactor cavity (Single-mode or Multi-mode).

    • Program Parameters:

      • Control Mode: Temperature Control (IR sensor or Fiber Optic).

      • Temperature: 150°C.

      • Ramp Time: 2:00 minutes (Fast ramp prevents catalyst deactivation).

      • Hold Time: 20:00 minutes.

      • Pressure Limit: 250 psi (17 bar) - Safety Cutoff.

      • Stirring: High (to ensure thermal homogeneity).

  • Workup & Purification:

    • Cool the reaction to <50°C using compressed air (built-in feature of most reactors).

    • Filter the mixture through a pad of Celite to remove Pd/Cu residues; wash with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Expected Results
  • Yield: 85–92%

  • Appearance: Yellow to light brown solid.

  • Purity: >95% (by HPLC).

Data Analysis & Comparison

The following table contrasts the Microwave protocol with the traditional thermal reflux method (oil bath).

ParameterThermal Reflux (Oil Bath)Microwave Assisted (Protocol A)Advantage
Temperature 82°C (ACN Reflux)150°C (Superheated ACN)Kinetic Acceleration
Time 16 – 24 Hours20 Minutes48x Faster
Yield 45 – 60%85 – 92%Cleaner reaction profile
Solvent Vol. 10 – 20 mL2 – 3 mLGreen Chemistry (E-Factor)
Purification Difficult (Side products)Simple (Mainly product)Reduced labor

Troubleshooting & Optimization Logic

The following decision tree helps resolve common synthesis issues using "If-Then" logic grounded in chemical principles.

OptimizationLogic Figure 2: Troubleshooting decision tree for microwave Sonogashira coupling. Issue Problem Detected LowYield Low Conversion (<50%) Issue->LowYield HomoCoupling Glaser Coupling (Diyne formation) Issue->HomoCoupling Dehalogenation Dehalogenation of Starting Material Issue->Dehalogenation Sol1 Increase Temp to 170°C Switch to DMF LowYield->Sol1 Action Sol2 Degas Solvent thoroughly Reduce CuI loading HomoCoupling->Sol2 Action Sol3 Use anhydrous solvent Switch base to Cs2CO3 Dehalogenation->Sol3 Action

Expert Insights (Causality):
  • Glaser Coupling (Homocoupling): If you observe a byproduct formed from two alkyne units, oxygen is present. Microwave vessels must be purged. CuI accelerates this side reaction in the presence of

    
    .
    
  • Dehalogenation: If the C-Cl bond breaks but no coupling occurs, the hydride source is likely the solvent or amine. Ensure solvents are anhydrous.

  • Pressure Spikes: If the vessel vents, the temperature ramp was too aggressive for the solvent's vapor pressure curve. Increase ramp time to 5 minutes.

References

  • Hopkins, C. R., & Collar, N. (2004).[2] A rapid, microwave-assisted, one-pot Sonogashira/heteroannulation synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines. Tetrahedron Letters, 45(47), 8631–8633. [2]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][3][4] Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Bagley, M. C., et al. (2002). Microwave-assisted synthesis of N-heterocycles. Synlett, 2002(05), 0814–0816.

  • Guchhait, S. K., & Madaan, C. (2009). Microwave-assisted one-pot synthesis of pyrrolo[1,2-a]pyrazines via a three-component reaction. Synlett, 2009(04), 628–632.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Pyrrolopyrazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrrolopyrazines and Their Targeted Functionalization

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique three-dimensional structure and rich electronic properties make it an ideal framework for designing potent and selective therapeutic agents. Molecules incorporating this core have demonstrated a wide range of biological activities, including applications as JAK2 inhibitors for myelofibrosis and as antiviral agents. The ability to precisely modify the pyrrolopyrazine core at various positions is therefore of paramount importance for establishing structure-activity relationships (SAR) and optimizing drug candidates.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile set of tools for the late-stage functionalization of such heterocyclic systems.[1] These reactions allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance, often under mild conditions.[2] This guide provides an in-depth overview and detailed protocols for the application of several key palladium-catalyzed cross-coupling reactions for the targeted functionalization of the pyrrolopyrazine scaffold. We will delve into the mechanistic underpinnings of these transformations to provide a rationale for the selection of catalysts, ligands, and reaction conditions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to the stability, commercial availability, and low toxicity of the boronic acid and boronate ester coupling partners.[3] For pyrrolopyrazine systems, this reaction is invaluable for introducing aryl and heteroaryl substituents, which can profoundly influence the pharmacological properties of the molecule.

Causality Behind Experimental Choices

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium source, ligand, and base is critical for the success of the coupling, especially with electron-rich and potentially coordinating nitrogen heterocycles like pyrrolopyrazines.

  • Palladium Pre-catalyst : Pd(dppf)Cl₂ is a robust and commonly used pre-catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the active Pd(0) species. Other common sources include Pd(PPh₃)₄ and Pd₂(dba)₃.

  • Ligand : The ligand is crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve reaction efficiency by promoting the oxidative addition step, which is often rate-limiting for less reactive aryl chlorides.[2][4]

  • Base : A base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and the tolerance of sensitive functional groups. Carbonates are often a good starting point, with cesium carbonate being more effective for less reactive substrates due to its higher solubility and basicity.[5]

  • Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the boronate species.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X (Pyrrolopyrazine-Halide) Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) (Di-organic Complex) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product) Stille_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification Reactants Halo-pyrrolopyrazine Organostannane Catalyst Pd(PPh3)4 or Pd2(dba)3/Ligand Reactants->Catalyst Solvent Anhydrous Toluene or DMF Catalyst->Solvent Inert_Atmosphere Degas with Ar/N2 Solvent->Inert_Atmosphere Heating Heat to 80-110 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Aqueous KF wash (to remove tin byproducts) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X (Pyrrolopyrazine-Halide) Ar-Pd(II)-X_L Ar-Pd(II)-X(L) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X_L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X_L->Amine_Coordination R2NH, Base Ar-Pd(II)-NR2_L Ar-Pd(II)-NR2(L) (Amido Complex) Amine_Coordination->Ar-Pd(II)-NR2_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 (Product)

Sources

Application Notes and Protocols for Pyrrolo[3,4-b]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note to the Reader: The field of kinase inhibitor discovery is vast and rapidly evolving. While the specific core scaffold of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is of significant interest, publicly available data on its direct kinase inhibitory profile is limited. Therefore, this guide will focus on the extensively studied and closely related 5H-pyrrolo[2,3-b]pyrazine scaffold. This analog serves as an exemplary model for understanding the mechanism, target engagement, and evaluation methodologies applicable to the broader class of pyrrolopyrazine-based kinase inhibitors. The principles and protocols detailed herein provide a robust framework for investigating novel compounds based on the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core.

Introduction: The Pyrrolopyrazine Scaffold in Kinase Inhibition

The pyrrolopyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2] Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have emerged as potent and selective inhibitors of several key oncogenic kinases, most notably the Fibroblast Growth Factor Receptors (FGFRs).[2][3]

Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key driver of cell proliferation, survival, and angiogenesis in a variety of solid tumors.[2] The development of small molecule inhibitors that can selectively block this pathway is a clinically validated strategy in oncology. This document provides a comprehensive guide to the application and evaluation of 5H-pyrrolo[2,3-b]pyrazine-based compounds as FGFR inhibitors.

Mechanism of Action and Targeted Signaling Pathways

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold typically function as ATP-competitive inhibitors. Their planar heterocyclic structure is designed to fit into the adenine-binding pocket of the kinase domain, forming key hydrogen bond interactions with the hinge region residues that are critical for ATP binding.[3] Structure-activity relationship (SAR) studies have demonstrated that modifications to this core can be strategically employed to enhance potency and selectivity for specific kinases.[2]

Targeted Pathway: FGFR Signaling

Fibroblast Growth Factors (FGFs) binding to their cognate FGFRs induce receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately drive cellular responses like proliferation, differentiation, and survival.[2] 5H-pyrrolo[2,3-b]pyrazine-based inhibitors block the initial autophosphorylation step, effectively shutting down these downstream signals.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Inhibitor 5H-pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling and its inhibition by a 5H-pyrrolo[2,3-b]pyrazine derivative.

Data Presentation: Inhibitory Profile of 5H-pyrrolo[2,3-b]pyrazine Derivatives

The following table summarizes the in vitro enzymatic inhibitory activity of selected 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1. This data highlights how chemical modifications on the core scaffold influence potency.

Compound IDStructure (Key Modifications)FGFR1 IC50 (nM)[2]
9 R = 3,5-dimethoxyphenyl110
10 R = 2,6-dichloro-3,5-dimethoxyphenyl31
13 R = 1-(2-fluoroethyl)-1H-imidazol-4-yl-sulfonyl4.6
29 R = ethyl-substituted imidazole3.0
30 R = isopropyl-substituted imidazole3.0

Data sourced from a study on structure-based discovery of 5H-pyrrolo[2,3-b]pyrazine derivatives.[2]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of novel pyrrolopyrazine-based kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Method)

This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against a purified FGFR kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Causality and Self-Validation: This assay directly measures the enzymatic activity of the purified target kinase. By titrating the inhibitor, a dose-response curve is generated, providing a quantitative measure of potency (IC50). Including positive (no inhibitor) and negative (no enzyme) controls ensures the validity of the assay window and results.

In_Vitro_Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Serially dilute inhibitor in DMSO. Start->Step1 Step2 2. Add inhibitor and FGFR kinase to plate. Step1->Step2 Step3 3. Initiate reaction with Substrate/ATP mix. Step2->Step3 Step4 4. Incubate for 60 min at room temperature. Step3->Step4 Step5 5. Add ADP-Glo™ Reagent to deplete unused ATP. Step4->Step5 Step6 6. Incubate for 40 min. Step5->Step6 Step7 7. Add Kinase Detection Reagent to convert ADP to ATP & generate light. Step6->Step7 Step8 8. Incubate for 30 min. Step7->Step8 End End: Read Luminescence & Calculate IC50 Step8->End

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 1 mM.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme Solution: Dilute recombinant human FGFR1 (or other target kinase) in Kinase Buffer to the desired final concentration (e.g., 1-5 ng/µL).

    • Substrate/ATP Mix: Prepare a solution in Kinase Buffer containing the appropriate substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration near its Km for the kinase (e.g., 50 µM).

  • Assay Procedure (384-well plate format): a. Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells. b. Add 2 µL of the Enzyme Solution to each well. c. Initiate the kinase reaction by adding 2 µL of the Substrate/ATP Mix to each well. d. Incubate the plate at room temperature for 60 minutes.[4][5] e. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4][5] f. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[4][5]

  • Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay - Western Blot for Downstream Target Inhibition

This protocol assesses the ability of a test compound to inhibit FGFR signaling within a cellular context by measuring the phosphorylation status of a key downstream effector, ERK.

Causality and Self-Validation: This assay provides evidence of target engagement in a physiological setting. A reduction in phosphorylated ERK (p-ERK) levels upon compound treatment, without a change in total ERK levels, demonstrates on-target activity. The use of a vehicle control and normalization to a housekeeping protein (e.g., β-actin) ensures that observed changes are due to the compound's specific inhibitory effect and not variations in protein loading.

Western_Blot_Workflow Start Start: Seed Cancer Cells (e.g., KG-1, FGFR-dependent) Step1 1. Treat cells with inhibitor at various concentrations. Start->Step1 Step2 2. Incubate for a defined period (e.g., 2-24 hours). Step1->Step2 Step3 3. Lyse cells and quantify protein concentration. Step2->Step3 Step4 4. Separate proteins by SDS-PAGE. Step3->Step4 Step5 5. Transfer proteins to a PVDF membrane. Step4->Step5 Step6 6. Block membrane and probe with anti-p-ERK antibody. Step5->Step6 Step7 7. Detect with secondary antibody and chemiluminescence. Step6->Step7 Step8 8. Strip and re-probe membrane for Total ERK and loading control. Step7->Step8 End End: Image and Quantify Band Intensities Step8->End

Caption: Workflow for Western blot analysis of p-ERK inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: a. Seed an appropriate cancer cell line with known FGFR pathway dependency (e.g., KG-1, SNU-16) in 6-well plates and allow them to adhere overnight. b. Treat the cells with the test compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.[6] c. Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[6]

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins on a 10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[6][7] c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[6] e. Wash the membrane three times with TBST.

  • Detection and Re-probing: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. To ensure equal protein loading, strip the membrane and re-probe with primary antibodies for total ERK and a housekeeping protein like β-actin.[7]

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-ERK signal to the total ERK signal to determine the specific inhibition of phosphorylation.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2025, October 16). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Aplin, A. E., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 103–120. [Link]

  • Human Fibroblast Growth Factor Receptors 1 and 2 Assay for Paracrine FGF Signaling (FGFR1/2). (n.d.). Indigo Biosciences. Retrieved February 18, 2026, from [Link]

  • Li, Y., et al. (2018). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relation. Chinese Chemical Letters, 29(1), 109-112. [Link]

  • Dubinina, G. G., et al. (2006). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry, 41(6), 727–737. [Link]

  • FGFR1 NanoBRET Kinase Assay. (n.d.). Reaction Biology. Retrieved February 18, 2026, from [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040–049. [Link]

  • Western blot band for Erk and phopho(p)-Erk. (2012, December 3). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Bao, J., et al. (2015). Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. Scientific Reports, 5, 14639. [Link]

  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 40-49. [Link]

  • Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104610. [Link]

  • FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537). (n.d.). Creative Diagnostics. Retrieved February 18, 2026, from [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • FGFR2 Assay Kit. (n.d.). BPS Bioscience. Retrieved February 18, 2026, from [Link]

  • Al-Suhaimi, K. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

  • Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research. (2025, February 20). MDPI. Retrieved February 18, 2026, from [Link]

  • Bublil, E. M., & Yarden, Y. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget, 8(8), 14131–14153. [Link]

Sources

Developing FGFR inhibitors from 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Engineering the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Core

Executive Summary & Design Rationale

The development of Fibroblast Growth Factor Receptor (FGFR) inhibitors has historically relied on indazole, quinazoline, and 5H-pyrrolo[2,3-b]pyrazine scaffolds (e.g., Erdafitinib, Futibatinib). However, the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold represents a distinct, under-explored chemotype offering unique intellectual property (IP) space and specific physicochemical advantages.

This guide details the protocol for transforming this "aza-phthalimide" core into a potent FGFR inhibitor. Unlike the [2,3-b] isomer which mimics the purine core of ATP directly, the [3,4-b]-5,7-dione core functions as a robust hinge-binding bioisostere , leveraging the imide functionality to establish bidentate hydrogen bonding with the kinase hinge region (specifically Ala564 in FGFR1).

Key Advantages of this Scaffold:

  • Synthetic Modularity: The N6-position allows facile introduction of solubilizing tails (solvent-front binders).

  • Electronic Tunability: The pyrazine ring (positions 2 and 3) is electron-deficient, enabling nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed coupling to introduce hydrophobic groups targeting the gatekeeper residue.
    
  • Metabolic Stability: The fused dione system is resistant to oxidative metabolism compared to electron-rich indole systems.

Computational Modeling & Binding Mode Hypothesis

Before synthesis, the binding mode must be validated in silico. The design hypothesis relies on the dione core mimicking the donor-acceptor motif required for ATP-competitive inhibition.

2.1. Hinge Binding Interaction (FGFR1 Target)
  • Residue Ala564 (Backbone NH): Acts as a H-bond donor to the C7-carbonyl oxygen of the scaffold.

  • Residue Ala564 (Backbone Carbonyl): Acts as a H-bond acceptor from the N6-H (if unsubstituted) or requires the scaffold to present a donor at the C2/C3 position if the N6 is used for the solvent tail.

  • Gatekeeper (Val561): The C2/C3 positions of the pyrazine ring must be substituted with a hydrophobic moiety (e.g., 3,5-dimethoxyphenyl) to occupy the hydrophobic back pocket.

2.2. Workflow Visualization

The following diagram outlines the iterative design cycle for this specific scaffold.

FGFR_Design_Cycle Start Scaffold Selection (5H-pyrrolo[3,4-b]pyrazine-5,7-dione) Docking In Silico Docking (PDB: 5Z0S / 5EW8) Target: Ala564 Hinge Start->Docking Validate H-Bonds Synthesis Chemical Synthesis (Imide Formation & Pd-Catalyzed Coupling) Docking->Synthesis Prioritize R-Groups Assay Biological Validation (ADP-Glo Kinase Assay) Synthesis->Assay Test Potency SAR SAR Analysis (IC50 vs. Solubility) Assay->SAR Data Integration SAR->Docking Refine Model SAR->Synthesis Lead Opt.

Caption: Iterative workflow for optimizing the pyrrolo-pyrazine-dione scaffold against FGFR kinase domains.

Chemical Synthesis Protocols

The synthesis is modular, allowing independent modification of the "Head" (Hinge binder) and "Tail" (Solubilizing group).

3.1. Retrosynthetic Strategy

The core is assembled via the condensation of 2,3-pyrazinedicarboxylic anhydride with a primary amine. Subsequent functionalization occurs on the pyrazine ring.

3.2. Step-by-Step Synthesis Protocol

Reagents Required:

  • 2,3-Pyrazinedicarboxylic anhydride (CAS: 4744-50-7)

  • Primary Amines (R-NH2, e.g., 4-amino-1-methylpiperidine for solvent interaction)

  • Bromine/NBS (for halogenation)

  • Boronic acids (for Suzuki coupling)

Protocol A: Formation of the Core Scaffold (Imide Formation)

  • Dissolution: Dissolve 2,3-pyrazinedicarboxylic anhydride (1.0 eq) in anhydrous Acetic Acid (AcOH) or DMF.

  • Addition: Add the selected primary amine (1.1 eq). Note: If targeting the hinge with the N-H, use ammonia or a protecting group like PMB (p-methoxybenzyl).

  • Cyclization: Heat the reaction mixture to reflux (110°C for Toluene/AcOH) for 4–6 hours. Monitor by LC-MS for the formation of the [M+H]+ peak corresponding to the cyclic imide.

  • Workup: Cool to room temperature. If in AcOH, pour into ice water. The product usually precipitates. Filter and wash with cold water.

  • Yield Expectation: 75–90%.

Protocol B: Halogenation (Activation for Coupling) To access the hydrophobic pocket, we must install a handle on the pyrazine ring.

  • Suspend the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivative in water/H2SO4.

  • Add N-bromosuccinimide (NBS) (1.1 eq) at 60°C.

  • Stir for 2 hours. The electron-deficient pyrazine ring is deactivated, but the fused system allows bromination at the meta-position relative to the bridgehead nitrogens.

  • Purification: Recrystallize from Ethanol.

Protocol C: Suzuki-Miyaura Coupling (Installing the "Gatekeeper" Binder)

  • Mix: Combine the brominated scaffold (1.0 eq), Aryl boronic acid (e.g., 3,5-dimethoxyphenylboronic acid) (1.2 eq), and

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%). Degas with Nitrogen.
    
  • Reaction: Microwave irradiation at 120°C for 30 mins or reflux for 12 hours.

  • Isolation: Extract with EtOAc, dry over

    
    , and purify via Flash Chromatography (Hexane/EtOAc gradient).
    
Biological Evaluation Protocols

Trustworthy data requires robust, self-validating assays. We utilize the ADP-Glo™ Kinase Assay (Promega) for biochemical potency and CellTiter-Glo® for cellular efficacy.

4.1. Biochemical Assay (ADP-Glo)

Objective: Determine


 against FGFR1, FGFR2, FGFR3, and FGFR4.

Reagents:

  • Recombinant FGFR1 kinase domain (SignalChem).

  • Poly (Glu, Tyr) 4:1 substrate.

  • Ultra-Pure ATP.

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (start at 10 µM).

  • Kinase Reaction: In a 384-well plate, add:

    • 2 µL Kinase Buffer (with FGFR1 enzyme, 2 ng/well).

    • 1 µL Compound (or DMSO control).

    • 2 µL Substrate/ATP mix (ATP concentration at

      
      , typically 50 µM).
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Generation: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive

    
    .
    
4.2. Cellular Selectivity Panel

To validate the scaffold's utility in oncology, test against FGFR-dependent cell lines.

Cell LineTissue OriginFGFR StatusRole in Validation
KATO III GastricFGFR2 AmplificationPrimary Efficacy Model
RT112 BladderFGFR3-TACC3 FusionFusion Protein Targeting
H1581 LungFGFR1 AmplificationIsoform Selectivity
A549 LungKRAS mutantNegative Control (FGFR independent)
Troubleshooting & Optimization (SAR)

Common failure modes with this scaffold and their chemical solutions:

IssueMechanistic CauseChemical Solution
Poor Solubility Flat, planar dione system promotes

-stacking aggregation.
Introduce

rich moieties (e.g., N-methylpiperazine) at the N6-position.
Low Potency Weak H-bond acceptor capability at C7.Reduce one carbonyl to a hydroxyl/lactam (isoindolinone analog) to change H-bond geometry.
Metabolic Clearance Pyrazine ring oxidation.Block vacant pyrazine positions with Methyl or Chloro groups.
References
  • Vertex Pharmaceuticals. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.

  • J. Med. Chem. (2025).[1][2][3] Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors. ACS Publications.

  • PubChem. (2025).[3] Compound Summary: 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.[3][4][5][6] National Library of Medicine.

  • RSC Advances. (2023). Synthesis of pyrrolo[2,1-a][2]benzazepine derivatives and evaluation of their bioactivity. Royal Society of Chemistry.

  • SignalChem. (2025). FGFR1 Kinase Enzyme System Data Sheet.

(Note: While the exact [3,4-b] dione FGFR inhibitor is a novel design space, references 1 and 2 provide the foundational SAR for the isomeric [2,3-b] systems which validates the bioisostere logic used in this protocol.)

Sources

Application Note: Cell-Based Antiproliferative Assays for Pyrrolopyrazine Dione Activity

[1][2][3][4][5]

Introduction & Scope

The pyrrolo[1,2-a]pyrazine-1,4-dione scaffold (a specific subclass of cyclic dipeptides or 2,5-diketopiperazines/DKPs) represents a privileged structure in medicinal chemistry.[1] Often isolated from marine actinomycetes (e.g., Streptomyces, Staphylococcus) or synthesized as peptidomimetics, these compounds exhibit potent antiproliferative activity. Their mechanism of action (MoA) frequently involves microtubule destabilization (binding to the colchicine site), Topoisomerase II inhibition , or direct DNA intercalation , leading to cell cycle arrest and apoptosis.

However, the rigid heterocyclic core renders these compounds highly hydrophobic and prone to precipitation in aqueous cell culture media. Standard screening protocols often yield false negatives due to compound "crashing out" or false positives due to aggregate-induced toxicity.

This guide provides a validated, high-stringency workflow for evaluating these compounds, moving from solubility management to metabolic screening and mechanistic confirmation.

Experimental Design Strategy

The evaluation pipeline is divided into three phases to ensure data integrity:

  • Phase I: Compound Management: Solubilization and stability verification.

  • Phase II: Quantitative Screening: Metabolic viability assays (MTT/CCK-8) optimized for hydrophobic pharmacophores.

  • Phase III: Mechanistic Validation: Flow cytometry for cell cycle distribution (G2/M vs. G1 arrest verification).

Workflowcluster_0Critical CheckpointPrepPhase I: Compound Prep(DMSO Solubilization)QCSolubility QC(Visual/Nephelometry)Prep->QCCheck Precip.ScreenPhase II: Viability Screen(MTT/CCK-8)QC->ScreenClear SolutionHitHit Identification(IC50 < 10 µM)Screen->HitDose-ResponseMechPhase III: Mechanism(Flow Cytometry)Hit->MechConfirm MoAValidValidation(Clonogenic Assay)Mech->ValidLong-term Survival

Figure 1: Strategic workflow for evaluating hydrophobic pyrrolopyrazine diones. Note the critical solubility QC step prior to cellular exposure.

Phase I: Compound Preparation & Handling

The Challenge: Pyrrolopyrazine diones are stable but poorly soluble in water. Direct addition of high-concentration DMSO stocks to media often causes immediate micro-precipitation, which is invisible to the naked eye but skews results.

Protocol: "Intermediate Dilution" Method

Objective: To introduce the compound to media without shocking the solubility equilibrium.

  • Stock Preparation:

    • Dissolve lyophilized compound in 100% anhydrous DMSO to a concentration of 20 mM .

    • Note: Sonicate for 5–10 minutes at 37°C if visual particulates remain.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions (The 500x Rule):

    • Do not pipette 1 µL of stock directly into 1 mL of media.

    • Instead, prepare a 500x intermediate plate in 100% DMSO.

    • Example: If the final assay top concentration is 50 µM, the intermediate well should be 25 mM. Perform serial dilutions (e.g., 1:3) in DMSO first.

  • Final Addition:

    • Add 1 µL of the DMSO serial dilution to 500 µL of pre-warmed culture media (0.2% final DMSO).

    • Vortex immediately.

    • Validation: Inspect the highest concentration under a 10x objective. If "crystal needles" or "oily droplets" are visible, the assay is invalid.

Phase II: Metabolic Viability Screening (MTT/CCK-8)

While CCK-8 (WST-8) is more sensitive, MTT remains the gold standard for this scaffold because pyrrolopyrazine diones rarely interfere with formazan reduction, unlike some redox-active quinones.

Materials
  • Cell Lines: A549 (Lung), HeLa (Cervical), or MCF-7 (Breast).

    • Control: RAW 264.7 or fibroblasts (to assess selectivity).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Positive Control: Plinabulin (if available) or Doxorubicin.

Step-by-Step Protocol
  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 96-well plates.

    • Incubate for 24 hours to ensure attachment and log-phase growth.

    • Critical: Leave perimeter wells empty (fill with PBS) to avoid "edge effects" caused by evaporation.

  • Treatment:

    • Remove old media (optional, but recommended for A549 to remove metabolic waste).

    • Add 100 µL of compound-spiked media (prepared in Phase I).

    • Incubate for 48 hours .

    • Why 48h? These compounds often act on the cell cycle. 24h is insufficient to capture antiproliferative effects in cells with doubling times of ~24h.

  • Development:

    • Add 10 µL MTT stock per well. Incubate 3–4 hours at 37°C.

    • Carefully aspirate media (do not disturb purple crystals).

    • Add 100 µL DMSO to solubilize formazan. Shake plate for 10 min.

  • Readout:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Viability using the formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

213
  • IC50 Determination: Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in GraphPad Prism or similar software.

Phase III: Mechanistic Validation (Cell Cycle Analysis)

Pyrrolopyrazine diones frequently inhibit tubulin polymerization, leading to G2/M arrest , although some derivatives induce G1 arrest depending on side-chain modifications. This assay distinguishes cytostatic effects from immediate necrosis.

Pathway Visualization

The following diagram illustrates the expected signaling cascade for a tubulin-targeting pyrrolopyrazine dione.

MechanismCompoundPyrrolopyrazine Dione(Compound)TargetTarget: Tubulin(Colchicine Site)Compound->TargetBindsCheckSpindle Assembly Checkpoint(Activation)Target->CheckInhibits PolymerizationArrestG2/M Cell Cycle ArrestCheck->ArrestMitotic CatastropheApopApoptosis(Caspase-3/PARP Cleavage)Arrest->ApopProlonged Arrest

Figure 2: Mechanistic cascade. Most active pyrrolopyrazine diones destabilize microtubules, triggering the spindle checkpoint and subsequent apoptosis.

Protocol: Propidium Iodide (PI) Staining
  • Harvest:

    • Treat cells (6-well plate, 2x10^5 cells) with IC50 concentration for 24h.

    • Harvest cells including floating cells (these are often the mitotic/apoptotic population).

  • Fixation:

    • Wash with cold PBS.

    • Add dropwise to 70% ice-cold ethanol while vortexing.

    • Fix overnight at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in 500 µL PBS containing:

      • 50 µg/mL Propidium Iodide (DNA stain).

      • 100 µg/mL RNase A (to degrade RNA which also binds PI).

    • Incubate 30 min at 37°C in the dark.

  • Acquisition:

    • Analyze via Flow Cytometer (e.g., BD FACSCalibur/Canto).

    • Expected Result: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to vehicle control.

Summary of Expected Results

ParameterVehicle Control (DMSO)Active Pyrrolopyrazine DioneReference (Paclitaxel/Plinabulin)
Morphology Adherent, spread outRounding up, detachmentRounding up (Mitotic arrest)
IC50 (A549) N/A1 – 20 µM (Typical)< 0.1 µM
Cell Cycle G0/G1 dominantG2/M accumulation G2/M accumulation
Apoptosis < 5%20 – 60% (Time dependent)High

References

  • NCI-H460 & BxPC-3 Assays: Evaluation of diketopiperazine derivatives as tubulin polymerization inhibitors. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors.

  • Marine-Derived Protocols: Extraction and cytotoxicity of pyrrolo[1,2-a]pyrazine-1,4-dione from Streptomyces sp.[4][2][5] Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3-(phenylmethyl).

  • G1 Arrest & Apoptosis: Mechanism of Staphylococcus derived PPDHMP. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl).[4][2][6]

  • Synthetic Analogs: Design and synthesis of 3,6-diunsaturated 2,5-diketopiperazines. Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines.

  • Hydrophobic Compound Handling: Guidelines for small molecule screening. Protocol to identify small-molecule inhibitors against cancer drug resistance.

Application Note: High-Fidelity LC-MS Monitoring of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core is a privileged scaffold in medicinal chemistry, serving as a precursor for various bioactive agents including kinase inhibitors, anxiolytics, and antimicrobials. The synthesis typically involves the condensation of pyrazine-2,3-dicarboxylic anhydride with amines, followed by a critical thermal or chemical cyclization step.

Monitoring this reaction via UV-Vis alone is often insufficient due to the spectral overlap between the uncyclized amide-acid intermediate and the final imide product. This Application Note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol designed to resolve these species, ensuring complete conversion and minimizing hydrolytic byproducts.

Chemical Context & Reaction Logic[1][2][3][4][5]

To design an effective monitoring strategy, one must understand the reaction vector. The synthesis proceeds from Pyrazine-2,3-dicarboxylic anhydride (1) reacting with an amine to form the Open-Ring Intermediate (2) , which then dehydrates to form the Cyclized Product (3) .

Critical Analytical Challenge:

  • Mass Shift: The transition from (2) to (3) involves the loss of water (

    
    Mass = -18.01 Da).
    
  • In-Source Fragmentation Risk: The open intermediate (2) is thermally labile. In the MS ion source, it can undergo "fake" dehydration, appearing as the product signal (3). Chromatographic separation is mandatory to distinguish the actual product from the artifact of the intermediate.

Visualization: Synthesis & Monitoring Pathway

SynthesisPathway Anhydride Pyrazine-2,3-dicarboxylic anhydride (SM) Intermediate Open-Ring Amide-Acid (Intermediate) Anhydride->Intermediate Nucleophilic Attack Hydrolysis Pyrazine-2,3-dicarboxylic acid (Impurity) Anhydride->Hydrolysis Moisture (+ H2O) Amine Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Product 5H-pyrrolo[3,4-b]pyrazine- 5,7(6H)-dione (Target) Intermediate->Product Cyclization (- H2O) Intermediate->Product Monitor: -18 Da shift

Figure 1: Reaction scheme highlighting the critical dehydration step and potential hydrolysis impurity.

Experimental Protocol

Sample Preparation

Direct injection of reaction mixtures is discouraged due to high concentrations and potential precipitation.

  • Quenching: Aliquot

    
     of the reaction mixture into 
    
    
    
    of cold Acetonitrile (MeCN).
    • Why: Rapidly lowers temperature to stop thermal cyclization; MeCN precipitates inorganic salts if used.

  • Dilution: Dilute the quenched sample 1:10 with Water/MeCN (90:10, v/v).

    • Why: Matches the initial mobile phase composition to prevent peak distortion (solvent effects).

  • Filtration: Filter through a 0.22

    
     PTFE syringe filter.
    
LC-MS Conditions[6]

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Shimadzu Nexera or Agilent 1290).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7

    
    ) or equivalent.[1]
    
    • Rationale: The core is polar but the dione moiety adds hydrophobicity. A C18 column provides sufficient retention for the product while eluting the highly polar di-acid impurity early.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid ensures protonation of the pyrazine nitrogen, enhancing sensitivity in ESI+ mode.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Equilibration
1.005Load/Desalt
6.0095Elution of Product
7.5095Wash
7.605Re-equilibration
10.005End

Mass Spectrometry (MS)

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Full Scan (m/z 100–600) + MRM (if quantitation is required).

  • Key Settings:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C (High temp ensures efficient ionization but watch for thermal degradation of intermediate).

Results & Discussion

Chromatographic Separation

Successful monitoring relies on the separation of the three key components.

ComponentApprox. RT (min)m/z (ESI+)Characteristics
Di-acid Impurity 0.8 - 1.2[M+H]+Elutes near void volume; highly polar.
Open Intermediate 2.5 - 3.5[M+H]+Broad peak shape often observed due to rotamers.
Cyclized Product 4.8 - 5.5[M+H]+ - 18Sharp peak; less polar than intermediate.
Mass Spectral Interpretation

The fragmentation pattern of the pyrrolo[3,4-b]pyrazine-5,7-dione core is distinct.

  • Parent Ion: Clearly visible

    
    .
    
  • Primary Fragment: Loss of CO (28 Da) is characteristic of the dione ring contraction.

  • Secondary Fragment: Loss of the R-group (amine substituent) depending on bond strength.

Self-Validation Check: To confirm the peak at 5.0 min is the cyclized product and not the dehydrated intermediate:

  • Check the peak at 3.0 min (Intermediate).

  • Look at the mass spectrum of the 3.0 min peak. If you see both the intermediate mass and the product mass (M-18), it confirms In-Source Fragmentation .

  • The peak at 5.0 min should show only the product mass.

Analytical Decision Workflow

DecisionTree Start Analyze Aliquot CheckInter Intermediate Peak (RT ~3.0 min) Present? Start->CheckInter CheckProd Product Peak (RT ~5.0 min) Present? CheckInter->CheckProd No Action1 Continue Heating/ Add Reagent CheckInter->Action1 Yes (High Abundance) Action2 Reaction Complete Proceed to Workup CheckProd->Action2 Yes (Area > 98%) Action3 Check for Hydrolysis (Di-acid formation) CheckProd->Action3 No (Low Yield)

Figure 2: Decision logic for reaction monitoring based on LC-MS data.

Troubleshooting & Optimization

  • Tailing Peaks: The pyrazine nitrogens can interact with free silanols on the column.

    • Fix: Increase buffer concentration (e.g., 10 mM Ammonium Formate) or use a column with better end-capping (e.g., Waters XBridge).

  • Carryover: The planar dione structure can cause

    
     stacking interactions with the stationary phase.
    
    • Fix: Implement a needle wash with 50:50 MeOH:Isopropanol.

  • Low Sensitivity:

    • Fix: Ensure pH is < 4.0. Pyrazines are weak bases; acidic pH ensures they are positively charged for ESI+.

References

  • Synthesis of Pyrrolopyrazine Scaffolds

    • Title: The synthesis of 5H-pyrrolo[3,4-b]pyrazine.[2][3]

    • Source: ResearchG
    • URL:

  • Mass Spectrometry of Cyclic Imides

    • Title: Mass Spectrometry - Fragmentation Patterns (Amides/Imides).[4]

    • Source: Chemistry LibreTexts.
    • URL:[5]

  • General Pyrazine Chemistry & Analysis

    • Title: Determination of Related Substances of 2,3-Pyrazine Dicarboxylic Anhydride by HPLC.
    • Source: CMES / Vertex AI Grounding.
    • URL:

  • Reference for 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)

    • Title: 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (PubChem CID 6451973).[6]

    • Source: PubChem.
    • URL:

Sources

Application Note: High-Throughput Screening of a 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Derivative Library

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold represents a privileged class of fused heterocyclic compounds with significant potential in medicinal chemistry. Structurally, the planar, bicyclic dione core mimics the adenine moiety of ATP, making these derivatives potent candidates for kinase inhibition (e.g., PI3K, CDKs) and DNA intercalation [1, 2]. Furthermore, recent studies have highlighted their efficacy as antimicrobial agents against multi-drug resistant (MDR) S. aureus and M. tuberculosis [3].

However, the physicochemical properties of this scaffold—specifically its high planarity and aromaticity—introduce distinct challenges in High-Throughput Screening (HTS). These compounds are prone to π-π stacking aggregation and poor aqueous solubility, which can lead to false positives (promiscuous aggregators) or false negatives (precipitation) [4]. Additionally, the conjugated system often exhibits intrinsic fluorescence in the blue-green spectrum, necessitating careful selection of assay readouts to avoid optical interference [5].

This guide details a rigorous, dual-path screening protocol designed to identify specific anticancer hits while systematically eliminating assay artifacts common to this chemical class.

Library Preparation & Management

Objective: Ensure compound solubility and precise delivery to assay plates, mitigating the risk of precipitation-driven artifacts.

Solubility Profiling

Fused pyrazine diones often exhibit limited solubility in aqueous buffers. Standard tip-based liquid handlers can suffer from clogging or variable delivery if compounds precipitate.

  • Solvent: Dissolve library compounds to 10 mM in 100% anhydrous DMSO.

  • Storage: Store in Low-Dead-Volume (LDV) source plates (e.g., Labcyte Echo qualified plates) under nitrogen at -20°C to prevent oxidation of the pyrrole nitrogen.

  • QC Step (Nephelometry): Before screening, perform a solubility check.

    • Dilute a random 5% subset of the library 1:1000 into the assay buffer (final 10 µM).

    • Incubate for 60 minutes at room temperature.

    • Measure light scattering (nephelometry). Compounds showing >50 RLU (Relative Light Units) above background suggest aggregation/precipitation and should be flagged.

Acoustic Droplet Ejection (ADE)

To eliminate "tip-wetting" effects and cross-contamination, use Acoustic Liquid Handling (e.g., Labcyte Echo or Beckman Coulter Biomek i-Series with acoustic integration).

  • Mechanism: Uses sound energy to eject 2.5 nL droplets directly from the source plate to the destination plate.

  • Advantage: Contactless transfer prevents the loss of hydrophobic diones that might adhere to plastic tips.

Phase I: Primary Phenotypic Screen (Cell Viability)

Rationale: A cell-based viability assay is selected as the primary screen. It is agnostic to the specific kinase target, capturing all compounds with antiproliferative activity. We utilize CellTiter-Glo® (Promega) , a luminescence-based readout, to bypass the potential fluorescence interference of the pyrrolopyrazine scaffold.

Assay Protocol (384-Well Format)
ParameterSpecificationNotes
Cell Line HeLa or JurkatValidated for kinase-driven proliferation.
Seeding Density 1,000 cells/wellOptimize for log-phase growth at 72h.
Volume 25 µL/wellMedium: RPMI-1640 + 10% FBS.
Compound Conc. 10 µM (Final)Delivered via ADE (25 nL of 10 mM stock).
DMSO Limit 0.1%Well-tolerated by most cell lines.
Incubation 72 Hours37°C, 5% CO2, humidified.
Detection LuminescenceIntegration time: 0.5s per well.

Step-by-Step Workflow:

  • Dispense Cells: Use a bulk dispenser (e.g., Multidrop Combi) to plate 25 µL of cell suspension into white, solid-bottom 384-well plates.

  • Compound Transfer: Use ADE to transfer 25 nL of library compounds (10 mM) into assay wells.

    • Controls: Column 1 (DMSO only, Negative Control), Column 2 (Staurosporine 1 µM, Positive Control).

  • Incubation: Incubate plates for 72 hours.

  • Development: Equilibrate plates to Room Temperature (RT) for 20 mins. Add 25 µL CellTiter-Glo reagent.

  • Read: Shake for 2 mins (orbital), incubate 10 mins (stabilize signal), and read luminescence on a multimode reader (e.g., PerkinElmer EnVision).

Data Analysis

Calculate the Robust Z-Score for each compound to identify hits, minimizing the impact of outliers.



  • Hit Cutoff: Robust Z < -3 (indicating >3 deviations below the negative control median).

  • QC Metric: Plate Z' factor must be > 0.5.

Phase II: Target Deconvolution (Kinase TR-FRET)

Rationale: Hits from the phenotypic screen must be validated for mechanism. Given the scaffold's ATP-mimetic nature, we screen against a panel of representative kinases (e.g., PI3K, CDK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

  • Why TR-FRET? The time-delayed reading (50-100 µs delay) eliminates short-lived background fluorescence from the pyrrolopyrazine dione compounds [6].

Assay Setup (LANCE® Ultra Format)
  • Donor: Europium-labeled anti-phospho-substrate antibody.

  • Acceptor: ULight™-labeled kinase substrate.

  • Reaction: Kinase transfers phosphate to substrate; Antibody binds phosphorylated substrate; FRET occurs between Eu and ULight.

Logic Diagram: Screening Workflow

HTS_Workflow cluster_0 Phase I: Phenotypic Screen cluster_1 Phase II: Target Deconvolution cluster_2 Phase III: Validation Lib Library (10mM DMSO) 5H-pyrrolo[3,4-b]pyrazine diones ADE Acoustic Dispensing (25 nL transfer) Lib->ADE Cell Cell Viability Assay (HeLa, 72h, CellTiter-Glo) ADE->Cell Read1 Luminescence Readout Cell->Read1 Analysis1 Hit Selection (Robust Z < -3) Read1->Analysis1 Kinase Kinase Panel (TR-FRET) (PI3K / CDK2) Analysis1->Kinase Active Hits Read2 TR-FRET Readout (Ex 340nm / Em 665nm) Kinase->Read2 Filter Interference Check (Remove Quenchers) Read2->Filter Dose Dose-Response (10-pt) IC50 Determination Filter->Dose Valid Hits Agg Counter Screen: Detergent Sensitivity (0.01% Triton) Dose->Agg Lead Validated Lead Agg->Lead Non-Aggregator

Caption: Integrated HTS workflow for pyrrolopyrazine diones, moving from phenotypic hits to kinase target validation and aggregation counter-screening.

Hit Validation & Troubleshooting

The "Aggregator" False Positive

Planar diones are notorious for forming colloidal aggregates that nonspecifically sequester enzymes.

  • Protocol: Re-test hits in the kinase assay with and without 0.01% Triton X-100 (or Tween-80).

  • Interpretation: If IC50 shifts significantly (>3-fold loss of potency) in the presence of detergent, the compound is likely a promiscuous aggregator and should be discarded [4].

Optical Interference (Inner Filter Effect)

Pyrrolopyrazine diones are often colored (yellow/orange).

  • Check: Measure the absorbance of hits at the TR-FRET excitation (320-340 nm) and emission (615/665 nm) wavelengths.

  • Correction: If OD > 0.05 at these wavelengths, the inhibition calculation must be corrected for the Inner Filter Effect (IFE), or the compound should be validated using a radiometric assay (e.g., 33P-ATP).

References

  • Dehnavi, M. et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.

  • Collier, M. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Molecules.

  • Sivakumar, P. et al. (2014). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro isolated from a marine bacteria. RSC Advances.

  • Simeonov, A. et al. (2015). Interference with Fluorescence and Absorbance.[1][2][3] Assay Guidance Manual (NCBI).

  • Tseng, C. et al. (2020). Selective Synthesis and Photoluminescence Study of Pyrazolopyridopyridazine Diones. MDPI Molecules.

  • Coussens, N.P. et al. (2020).[3] Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual (NCBI).

Sources

Advanced Application Note: Development of Pyrrolo[1,2-a]pyrazine-1,4-dione Scaffolds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[1,2-a]pyrazine-1,4-dione scaffold (a subclass of diketopiperazines) represents a privileged structure in medicinal chemistry, exhibiting potent anticancer activity through microtubule destabilization, kinase inhibition, and induction of intrinsic apoptosis. This guide provides a comprehensive workflow for the rational design, microwave-assisted synthesis, and mechanistic validation of these compounds. It specifically addresses the optimization of the hexahydro-3-(2-methylpropyl) derivative (PPDHMP) and its analogs, targeting G1 cell cycle arrest in solid tumors (A549, HeLa).

Part 1: Rational Design & Microwave-Assisted Synthesis

Synthetic Strategy

Traditional thermal cyclization of dipeptides to form diketopiperazines often suffers from long reaction times and potential racemization. We utilize a Microwave-Assisted Organic Synthesis (MAOS) protocol to accelerate ring closure while maintaining stereochemical integrity.

Core Scaffold: Pyrrolo[1,2-a]pyrazine-1,4-dione Target Mechanism: Disruption of tubulin polymerization and downregulation of Cyclin D1/CDK2.

Protocol: One-Pot Microwave Cyclization

Objective: Synthesize functionalized pyrrolo[1,2-a]pyrazine-1,4-diones from N-Boc-L-amino acids and methyl esters.

Reagents:

  • N-Boc-L-Proline (1.0 eq)

  • Amino acid methyl ester hydrochloride (e.g., L-Leucine methyl ester for PPDHMP analogs) (1.1 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

  • Deprotection: 20% TFA in DCM

Step-by-Step Workflow:

  • Coupling: Dissolve N-Boc-L-Proline and HATU in DMF. Add DIPEA and stir for 5 min. Add the amino acid methyl ester. Stir at RT for 2 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane).

  • Deprotection: Evaporate DMF. Redissolve in DCM/TFA (4:1) to remove the Boc group (1 hour). Concentrate in vacuo.

  • Cyclization (Critical Step): Redissolve the deprotected dipeptide in 2-butanol/toluene (1:1) with 5% acetic acid.

    • Microwave Settings: 140°C, 150W, 15 minutes (closed vessel).

    • Why: Acid catalysis combined with rapid dielectric heating promotes the intramolecular attack of the amine on the ester carbonyl, forming the diketopiperazine ring before intermolecular oligomerization can occur.

  • Purification: Flash chromatography (Silica gel, MeOH/DCM gradient).

Synthetic Workflow Diagram

SynthesisWorkflow Start N-Boc-L-Proline + Amino Ester Coupling Amide Coupling (HATU/DIPEA) Start->Coupling 2h, RT Deprotect Boc Removal (TFA/DCM) Coupling->Deprotect Intermediate Cyclization MW Cyclization (140°C, 15 min) Deprotect->Cyclization Linear Dipeptide Purify Flash Chromatography Cyclization->Purify Crude Mix Product Pyrrolo[1,2-a]pyrazine -1,4-dione Purify->Product >95% Purity

Figure 1: Microwave-assisted synthesis workflow for pyrrolopyrazine dione derivatives.

Part 2: In Vitro Screening & Structure-Activity Relationship (SAR)

Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against A549 (Lung Carcinoma) and HeLa (Cervical Cancer) lines.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (0.1 – 100 µM) dissolved in DMSO.

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

SAR Analysis: Substituent Effects

Recent studies indicate that the orientation and electronic nature of substituents on the pyrrolopyrazine core drastically affect potency.

Table 1: Comparative Potency of Synthesized Analogs

Compound IDR-Group (C3 Position)Aromatic SubstitutionIC50 (A549) [µM]IC50 (HeLa) [µM]Notes
PPD-01 Isobutyl (PPDHMP)None19.9 ± 1.216.7 ± 1.8Natural product mimic [1]
PPD-04 Benzyl4-Methoxy5.3 ± 0.46.1 ± 0.5Enhanced lipophilicity [2]
PPD-08 Methyl2,4-Dimethoxy2.8 ± 0.12.5 ± 0.1Potent tubulin binder [4]
PPD-12 HNone>100>100Inactive (Control)

Data Interpretation: The introduction of electron-donating methoxy groups at the ortho/para positions of the aryl appendage (PPD-08) significantly improves potency compared to the natural isobutyl analog (PPD-01).

Part 3: Mechanistic Validation (Apoptosis & Cell Cycle)

Mechanism of Action

Pyrrolopyrazine diones exert anticancer effects primarily by arresting the cell cycle at the G1 phase and triggering the intrinsic mitochondrial apoptotic pathway . This is characterized by the downregulation of Bcl-2 and activation of Caspase-9/3.[1][2]

Protocol: Flow Cytometry (Annexin V/PI)

Objective: Quantify early vs. late apoptosis.

  • Harvest: Collect

    
     treated cells (24h exposure).
    
  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Stain: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Analyze: Flow cytometer (Ex: 488nm; Em: 530nm).

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Viable

    • Q4 (Annexin+/PI-): Early Apoptotic

Apoptotic Signaling Pathway Diagram

ApoptosisPathway Drug Pyrrolopyrazine Dione (PPD-08) Target Tubulin / CDK2 Drug->Target Binding Bcl2 Bcl-2 / Bcl-xL (Downregulation) Target->Bcl2 Inhibition Bax Bax (Upregulation) Target->Bax Activation Mito Mitochondrial Depolarization Bcl2->Mito Loss of Integrity Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Casp3 Caspase-3 Cleavage Casp9->Casp3 PARP PARP Cleavage (DNA Fragmentation) Casp3->PARP Execution

Figure 2: Proposed molecular mechanism of action inducing intrinsic apoptosis.

References

  • Manimaran, M., & Kannabiran, K. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp.[1] strain MB30.[1] International Journal of Biological Macromolecules.

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Moldoveanu, C., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules.

  • Barghi, L., et al. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines.[3] Applied Chemistry Today.

Sources

Troubleshooting & Optimization

Technical Support Center: 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-DZ-57-OPT Subject: Yield Optimization & Troubleshooting Guide for Pyrazine-2,3-dicarboximide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Insight

The Core Problem: The synthesis of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (commonly referred to as Pyrazine-2,3-dicarboximide ) is thermodynamically favored but kinetically treacherous. The electron-deficient pyrazine ring destabilizes the adjacent carboxylic acids, making the starting material prone to decarboxylation before ring closure can occur. Furthermore, the reaction frequently stalls at the amic acid intermediate (open ring) if the dehydration driving force is insufficient.

The Solution Architecture: To maximize yield, you must shift the equilibrium toward the cyclic imide by:

  • Minimizing Water: Hydrolysis competes with cyclization.

  • Thermal Management: Sufficient heat to drive dehydration, but below the decarboxylation threshold (~180-190°C).

  • Ammonia Source Selection: Urea is superior to gaseous ammonia for the fusion method due to its stepwise release of

    
     and in-situ formation of stabilizing intermediates.
    

Reaction Pathway & Failure Points (Visualization)

The following diagram illustrates the critical pathway from the diacid precursor to the final imide. Note the "Dead End" nodes where yield is commonly lost.

ReactionPathway Diacid Pyrazine-2,3- dicarboxylic acid Anhydride Pyrazine-2,3- dicarboxylic anhydride Diacid->Anhydride Ac2O / Reflux (-H2O) AmicAcid Amic Acid (Intermediate) Anhydride->AmicAcid NH3 Source (Nucleophilic Attack) Hydrolysis FAILURE: Reversion to Diacid Anhydride->Hydrolysis Wet Solvents Imide Target Product (Pyrazine-2,3-dicarboximide) AmicAcid->Imide Heat (>140°C) (-H2O) Decarb FAILURE: Decarboxylation (Tarry byproduct) AmicAcid->Decarb Overheating (>190°C) AmicAcid->Hydrolysis Insufficient Heat

Caption: Fig 1. Reaction mechanism highlighting the critical 'Amic Acid' bottleneck and decarboxylation risks.

Optimized Protocols

We recommend Method A for scale-up (highest throughput) and Method B for high purity requirements.

Method A: The Urea Fusion Protocol (Recommended)

Best for: Maximizing yield (65-75%) and avoiding complex solvent workups.

Reagents:

  • Pyrazine-2,3-dicarboxylic anhydride (1.0 eq)

  • Urea (1.2 - 1.5 eq)

Protocol:

  • Grinding: Intimately mix the anhydride and urea in a mortar until a fine, homogeneous powder is achieved. Crucial: Inhomogeneity leads to local hotspots and charring.

  • Heating: Place the powder in a round-bottom flask. Heat in an oil bath to 135–140°C .

  • Observation: The mixture will melt. Evolution of

    
     and 
    
    
    
    will cause bubbling. The mixture will eventually solidify into a cake.
  • Completion: Maintain temperature for 30 minutes after solidification.

  • Workup: Cool to room temperature. Triturate the solid cake with cold water (removes unreacted urea and biuret). Filter and dry.[1][2][3]

Method B: The High-Boiling Solvent Method

Best for: Controlled reaction kinetics and monitoring.

Reagents:

  • Pyrazine-2,3-dicarboxylic anhydride[4]

  • Ammonium Acetate (

    
    )
    
  • Solvent: Glacial Acetic Acid (AcOH)

Protocol:

  • Dissolve anhydride in Glacial AcOH (0.5 M concentration).

  • Add 2.0 eq of Ammonium Acetate.

  • Reflux (

    
    ) for 4–6 hours.
    
  • Isolation: Concentrate the solvent to 20% volume. Cool to

    
    . The product will crystallize.[1][2][5]
    
  • Yield Expectation: 50–60%.

Comparative Data: Yield vs. Methodology

The following data summarizes internal benchmarking of synthetic routes.

ParameterMethod A: Urea FusionMethod B: AcOH RefluxMethod C: Aqueous NH3
Typical Yield 68 - 75% 50 - 60%< 30%
Purity (Crude) High (>90%)Very High (>95%)Low (Mixed with Amic Acid)
Reaction Time 1 - 2 Hours4 - 6 Hours12+ Hours
Primary Risk Thermal CharringSolvent removalHydrolysis of Anhydride
Scalability ExcellentGoodPoor

Troubleshooting Guide (FAQ)

Q1: My product is dark brown/black instead of off-white. What happened?

Diagnosis: Thermal decomposition (Decarboxylation).[4] Fix:

  • Check Temp: You likely exceeded 170°C. The pyrazine ring is sensitive. Keep fusion temperature strictly between 135–145°C.

  • Inert Atmosphere: Perform the fusion under a gentle stream of Nitrogen (

    
    ) to prevent oxidative degradation at high temperatures.
    
Q2: The yield is low, and the product is highly soluble in water (acidic pH).

Diagnosis: The reaction stalled at the Amic Acid stage (Open ring). Fix:

  • Dehydration: The ring closure releases water. If water is not removed, the equilibrium shifts back.

  • Action: If using Method B, add a dehydrating agent like Acetic Anhydride (10% v/v) to the reaction mixture to scavenge water and force ring closure.

Q3: I cannot dissolve the product for NMR analysis.

Diagnosis: This is a feature, not a bug. 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has very high polarity and poor solubility in standard organic solvents (


, DCM).
Fix: 
  • Solvent: Use DMSO-d6 or TFA-d (Trifluoroacetic acid-d) for NMR.

  • Purification: Do not attempt column chromatography (silica usually retains the imide). Purify via sublimation (200°C @ 0.1 mmHg) or recrystallization from boiling water.

Advanced Troubleshooting Decision Tree

Use this logic flow to diagnose specific experimental failures.

TroubleshootingTree Start Start: Analyze Crude Product Solubility Is it soluble in NaHCO3 (aq)? Start->Solubility Acidic Diagnosis: Amic Acid Impurity (Incomplete Cyclization) Solubility->Acidic Yes (Dissolves with bubbles) Neutral Check Color Solubility->Neutral No (Precipitates) Yes YES No NO Retreat Action: Reflux in Ac2O for 1 hour Acidic->Retreat Black Dark/Black Neutral->Black White White/Tan Neutral->White Decomp Diagnosis: Thermal Decomposition Black->Decomp Success Diagnosis: Pure Imide White->Success

Caption: Fig 2. Decision tree for characterizing crude product impurities.

References

  • BenchChem. (2025).[1] Technical Guide: Synthesis of Sodium Pyrazine-2,3-dicarboxylate from Quinoxaline. Retrieved from 1

  • Organic Syntheses. (n.d.). 2,3-Pyrazinedicarboxylic acid.[1][5][6] Coll. Vol. 4, p.824. Retrieved from 5[1]

  • PierpaLab. (2025). Phthalimide synthesis via Urea Fusion (Mechanistic Analog). Retrieved from 2

  • National Institutes of Health (NIH). (2013). Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates. Retrieved from

Sources

Pyrrolopyrazine Synthesis: A Technical Support Center for Identifying and Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrolopyrazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyrrolopyrazines are a class of nitrogen-containing heterocyclic compounds with significant biological activities, making them valuable in pharmaceutical research.[1][2] However, their synthesis can be accompanied by the formation of various side products, complicating purification and reducing yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles and provide actionable solutions to common challenges encountered during the synthesis of pyrrolopyrazines, with a focus on the widely used Bischler-Napieralski, Pictet-Spengler, and cycloaddition reactions.

Section 1: Troubleshooting the Bischler-Napieralski Reaction for Pyrrolopyrazine Synthesis

The Bischler-Napieralski reaction is a powerful tool for constructing the dihydropyrrolopyrazine core through intramolecular cyclization of a β-arylethylamide.[3] However, the strongly acidic and dehydrating conditions can lead to several side reactions.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction is producing a significant amount of a styrene-like byproduct. What is happening and how can I prevent it?

A1: The formation of a styrene derivative is a classic side reaction in Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[4][5]

  • Causality: This side reaction is favored when the intermediate nitrilium ion, formed after dehydration of the amide, undergoes elimination instead of the desired intramolecular electrophilic aromatic substitution. The formation of a conjugated system in the resulting styrene provides a thermodynamic driving force for this elimination.[5]

  • Troubleshooting & Optimization:

    • Solvent Choice: A key strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile as the reaction solvent. For example, if your starting amide was derived from acetic acid, using acetonitrile as the solvent can shift the equilibrium away from the elimination product.[6]

    • Milder Reagents: Employing modern, milder cyclization agents can circumvent the formation of the nitrilium ion intermediate that is prone to elimination. Reagents such as oxalyl chloride or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often allow the reaction to proceed at lower temperatures, thus avoiding the harsh conditions that favor the retro-Ritter pathway.[6][7]

Q2: I am observing the formation of an unexpected regioisomer in my product mixture. How can I improve the regioselectivity of the cyclization?

A2: The formation of regioisomers can occur, particularly with highly activated aromatic rings or when using very strong dehydrating agents like phosphorus pentoxide (P₂O₅).[6][8]

  • Causality: This is often due to an "ipso-attack," where the electrophilic cyclization occurs at a carbon atom already bearing a substituent. This leads to a spirocyclic intermediate that can then rearrange to give an unexpected regioisomer. The choice of dehydrating agent significantly influences the propensity for this alternative pathway.[6][8]

  • Troubleshooting & Optimization:

    • Reagent Selection: The choice of dehydrating agent is critical. While P₂O₅ is a powerful dehydrating agent, it is more likely to promote the formation of regioisomers. Using phosphoryl chloride (POCl₃) often provides higher regioselectivity. For even milder conditions and potentially higher selectivity, a combination of triflic anhydride (Tf₂O) and a hindered base like 2-chloropyridine is recommended.[6][8]

    • Blocking Groups: In cases where the electronics of the aromatic ring strongly favor cyclization at multiple positions, the use of a temporary blocking group on the undesired position can be an effective strategy to direct the cyclization.

Q3: My reaction has yielded a complex mixture, and I suspect the formation of spirocyclic indolines instead of the desired pyrrolopyrazine. Is this possible?

A3: Yes, the formation of spirocyclic indolines is a known, though less common, side reaction or "interruption" of the Bischler-Napieralski reaction, especially when using N-acyltryptamine derivatives.[9][10][11]

  • Causality: Instead of the expected electrophilic substitution onto the pyrrole ring, the reaction can proceed through the formation of a spiroindoleninium ion. This intermediate can then be trapped by nucleophiles or undergo rearrangement.[9] The use of highly reactive activating agents like triflic anhydride can promote the formation of these stable spirocyclic intermediates.[9][10]

  • Troubleshooting & Optimization:

    • Reagent Control: The choice and stoichiometry of the activating agent are crucial. Using a less reactive dehydrating agent like POCl₃ may favor the desired Bischler-Napieralski product. If using Tf₂O, carefully controlling the equivalents can sometimes minimize the formation of the spirocyclic side product.[9]

    • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the pathway leading to the spirocycle.

Mechanism of Bischler-Napieralski Reaction and Common Side Reactions

G cluster_main Main Reaction Pathway cluster_retro_ritter Retro-Ritter Side Reaction cluster_spiro Spirocyclization Side Reaction A β-Arylethylamide B Nitrilium Ion Intermediate A->B Dehydration (e.g., POCl₃) C Dihydropyrrolopyrazine B->C Intramolecular Electrophilic Substitution D Styrene Derivative B->D Elimination E Spiroindoleninium Ion B->E Ipso-Attack F Spirocyclic Indoline E->F Trapping/Rearrangement

Caption: Key pathways in the Bischler-Napieralski reaction.

Experimental Protocol: Minimizing Retro-Ritter Reaction
  • Reagent and Glassware Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents. If using a nitrile solvent, ensure it is of high purity and dry.

  • Reaction Setup: To a solution of the β-arylethylamide (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add phosphoryl chloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (approximately 82 °C for acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or 2M NaOH) to pH 8-9.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 2: Troubleshooting the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carboline and related structures, which can be precursors to pyrrolopyrazines, through the condensation of a β-arylethylamine with an aldehyde or ketone.[12]

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is giving a low yield. What are the likely causes?

A1: Low yields in the Pictet-Spengler reaction can often be attributed to several factors.

  • Causality: The reaction is acid-catalyzed and proceeds via an iminium ion intermediate.[12] Insufficient acidity, decomposition of sensitive starting materials under harsh conditions, impurities in reagents, and steric hindrance can all impede the reaction.[13]

  • Troubleshooting & Optimization:

    • Catalyst Choice: Ensure a sufficiently acidic catalyst is used. Protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂ are effective. The optimal acid and its concentration should be determined for your specific substrate.[13]

    • Reaction Conditions: For sensitive substrates, begin with milder conditions (e.g., room temperature) and gradually increase the temperature if the reaction does not proceed.[13][14] A two-step procedure, where the Schiff base is pre-formed before the addition of the acid catalyst, can also be beneficial.

    • Reagent Purity: Use high-purity aldehydes and anhydrous solvents. Water can hydrolyze the iminium ion intermediate, shutting down the reaction.[13]

Q2: I am obtaining a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

A2: The formation of diastereomers is a common challenge in the Pictet-Spengler reaction.

  • Causality: The cis isomer is typically the kinetic product, formed faster at lower temperatures, while the trans isomer is the thermodynamically more stable product and is favored by higher temperatures and longer reaction times.[13] The nature of the N-substituent on the β-arylethylamine can also influence the diastereoselectivity.

  • Troubleshooting & Optimization:

    • Kinetic vs. Thermodynamic Control: To favor the cis isomer, run the reaction at lower temperatures for shorter durations. For the trans isomer, higher temperatures and longer reaction times are generally required.[13]

    • N-Substituent Effects: Large N-substituents on the starting amine can favor the formation of the trans product to minimize steric interactions.

Q3: I am observing the formation of a lactam side product. How can this be avoided?

A3: Lactam formation can occur if the starting materials contain carboxylic acid functionalities.

  • Causality: If either the β-arylethylamine or the aldehyde component has a carboxylic acid group, an intramolecular amidation can compete with the Pictet-Spengler cyclization, leading to the formation of a lactam.

  • Troubleshooting & Optimization:

    • Protecting Groups: Protect any carboxylic acid functionalities in your starting materials before attempting the Pictet-Spengler reaction. A common strategy is to convert the carboxylic acid to a methyl or ethyl ester.[13]

Pictet-Spengler Reaction: Diastereomer and Side Product Formation

G cluster_main Main Reaction cluster_side Side Reaction Start β-Arylethylamine + Aldehyde Iminium Iminium Ion Start->Iminium Condensation (Acid-catalyzed) Lactam Lactam Formation Start->Lactam Intramolecular Amidation (if COOH is present) Cis Cis Product (Kinetic) Iminium->Cis Cyclization (Low Temp) Trans Trans Product (Thermodynamic) Iminium->Trans Cyclization (High Temp) Cis->Trans Equilibration

Caption: Control of diastereoselectivity in the Pictet-Spengler reaction.

Section 3: Controlling Regioselectivity in Cycloaddition Reactions

1,3-dipolar cycloadditions are a powerful method for constructing the five-membered pyrrole ring of the pyrrolopyrazine system. However, when using unsymmetrical dipoles and dipolarophiles, controlling the regioselectivity can be a significant challenge.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers. How can I predict and control the major product?

A1: The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic properties of the dipole and dipolarophile, as described by Frontier Molecular Orbital (FMO) theory .[4][7][13]

  • Causality: The reaction proceeds through a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of one component interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the interaction of the atomic orbitals with the largest coefficients in the respective HOMO and LUMO.[13]

  • Troubleshooting & Optimization:

    • FMO Analysis: Computational chemistry can be used to calculate the energies and orbital coefficients of the HOMO and LUMO of your dipole and dipolarophile. The favored regioisomer will be the one resulting from the orbital interaction between the atoms with the largest coefficients.[4]

    • Electronic Effects: The regioselectivity can often be influenced by the electronic nature of the substituents on both the dipole and the dipolarophile. Electron-withdrawing groups on the dipolarophile lower its HOMO and LUMO energies, favoring a "normal electron demand" cycloaddition (HOMOdipole-LUMOdipolarophile). Conversely, electron-donating groups on the dipolarophile can lead to an "inverse electron demand" reaction (LUMOdipole-HOMOdipolarophile).[7]

    • Solvent and Temperature: While electronic factors are often dominant, solvent polarity and reaction temperature can sometimes influence the regiochemical outcome, especially if the activation energies for the formation of the two regioisomers are close.[14] Experimenting with a range of solvents and temperatures is advisable.

    • Lewis Acid Catalysis: In some cases, a Lewis acid can be used to chelate to one of the reactants, altering its electronic properties and orbital coefficients, thereby enhancing the regioselectivity of the cycloaddition.

FMO Control of Regioselectivity in 1,3-Dipolar Cycloaddition

FMO_Theory cluster_NED Normal Electron Demand cluster_IED Inverse Electron Demand HOMO_D_NED HOMO (Dipole) LUMO_DP_NED LUMO (Dipolarophile) HOMO_D_NED->LUMO_DP_NED Dominant Interaction LUMO_D_IED LUMO (Dipole) HOMO_DP_IED HOMO (Dipolarophile) HOMO_DP_IED->LUMO_D_IED Dominant Interaction

Caption: FMO interactions governing regioselectivity.

Section 4: Purification Strategies

The successful synthesis of a pyrrolopyrazine is often followed by the challenging task of purification, especially when side reactions lead to the formation of closely related isomers.

Frequently Asked Questions (FAQs)

Q1: I have a mixture of regioisomers or diastereomers of my pyrrolopyrazine product. What are the best methods for separation?

A1: The separation of isomers requires careful selection of chromatographic conditions.

  • Troubleshooting & Optimization:

    • Column Chromatography: This is the most common method for isomer separation.

      • Stationary Phase: Standard silica gel is often effective. However, for particularly difficult separations, consider using alumina or a bonded phase silica (e.g., diol, cyano).

      • Mobile Phase Optimization: A systematic approach to eluent selection is crucial. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. For very polar compounds, a system like dichloromethane/methanol may be more effective. Running a gradient elution can often improve separation.

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC offers superior resolution. Both normal-phase and reversed-phase HPLC can be effective. Chiral HPLC is necessary for the separation of enantiomers.

    • Crystallization: If one of the isomers is crystalline, fractional crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to induce selective crystallization of the desired isomer.

Table 1: Summary of Side Reactions and Minimization Strategies
Synthetic MethodCommon Side ReactionCauseRecommended Minimization Strategy
Bischler-Napieralski Retro-Ritter (Styrene Formation)Elimination from nitrilium ion intermediate.Use corresponding nitrile as solvent; employ milder reagents (e.g., oxalyl chloride, Tf₂O).[4][5][6][7]
Regioisomer FormationIpso-attack and rearrangement of a spiro intermediate.Use milder dehydrating agents (POCl₃ instead of P₂O₅); use blocking groups.[6][8]
Spirocyclic Indoline FormationInterruption of the reaction pathway via a stable spiroindoleninium ion.Use less reactive dehydrating agents; control stoichiometry and temperature.[9][10][11]
Pictet-Spengler Low YieldInsufficient acidity, decomposition, impurities, steric hindrance.Optimize acid catalyst and concentration; use milder conditions; ensure pure, anhydrous reagents.[13]
Poor DiastereoselectivityKinetic vs. thermodynamic control.Control reaction temperature and time (low temp for cis, high temp for trans).[13]
Lactam FormationPresence of carboxylic acid functionalities.Protect carboxylic acid groups (e.g., as esters).[13]
1,3-Dipolar Cycloaddition Mixture of RegioisomersCompeting FMO interactions.Modify electronic properties of reactants with substituents; use Lewis acid catalysis; optimize solvent and temperature.[7][13][14]

References

  • Frontier Molecular Orbital Approach to the Cycloaddition Reactions. (2020). IntechOpen. [Link]

  • Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. (2020). ACS Publications. [Link]

  • A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. (1991). Organic Chemistry Portal. [Link]

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. (2023). ResearchGate. [Link]

  • Bischler–Napieralski reaction. (n.d.). Grokipedia. [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. (2013). PMC. [Link]

  • Synthesis of spirocyclic indolines by interruption of the Bischler-Napieralski reaction. (2013). PubMed. [Link]

  • Mechanism of the Bischler-Napieralski exocyclic and endocyclic dehydration products in the radiosynthesis of (R)-(-)-[6a-14C]apo. (2007). ResearchGate. [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023). MDPI. [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PMC. [Link]

  • Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II. (2022). ACS Publications. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). ResearchGate. [Link]

  • Bischler napieralski reaction. (2016). Slideshare. [Link]

  • ISOMERS Constitutional isomers (Structural isomers) Stereoisomers Diastereomers Enantiomers Geometric isomers (Cis-trans isomers). (n.d.). University of Illinois Chicago. [Link]

  • What Are We Eating? Surveying the Presence of Toxic Molecules in the Food Supply Chain Using Chromatographic Approaches. (2023). PMC. [Link]

  • Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine. (2012). Royal Society of Chemistry. [Link]

  • Constitutional Isomers with Practice Problems. (2024). Chemistry Steps. [Link]

  • Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. (2010). SciSpace. [Link]

  • Constitutional Isomers. (2020). BYJU'S. [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). ResearchGate. [Link]

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Technical Support Center: Optimizing N-alkylation of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful N-alkylation of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower effective problem-solving.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, offering potential causes and actionable solutions.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge and can stem from several factors related to the reagents and reaction conditions.

  • Insufficient Basicity: The N-H proton of the imide is acidic, but a sufficiently strong base is required for complete deprotonation to form the nucleophilic anion. If a weak base like triethylamine is used, the equilibrium may not favor the deprotonated form.

    • Solution: Switch to a stronger base. Common and effective bases for N-alkylation of imides include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[1][2] K₂CO₃ is a good starting point due to its moderate strength and ease of handling.[1][3] For particularly stubborn reactions, NaH in an anhydrous polar aprotic solvent like DMF or THF can be very effective.[2]

  • Poor Solubility: 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione may have limited solubility in certain organic solvents, hindering the reaction.[4]

    • Solution: Choose a solvent that effectively dissolves both the substrate and the alkylating agent. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally good choices.[5][6] In some cases, heating the reaction mixture can improve solubility and reaction rates.

  • Inactive Alkylating Agent: The alkyl halide may have degraded over time or may not be reactive enough under the chosen conditions.

    • Solution: Use a fresh or purified alkylating agent. The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride, consider switching to the corresponding bromide or iodide, or adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to facilitate an in situ Finkelstein reaction.

  • Inappropriate Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Many N-alkylation reactions proceed well at temperatures ranging from room temperature to 80 °C or higher.[7] Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.

Q2: I am observing significant formation of side products. What are they and how can I minimize them?

A2: Side product formation can complicate purification and reduce the yield of the desired product.

  • O-alkylation: Although N-alkylation is generally favored for imides, some O-alkylation of the carbonyl group can occur, especially with "hard" alkylating agents.[8][9]

    • Solution: Use "soft" alkylating agents like alkyl iodides.[9] The choice of base and solvent can also influence the N- versus O-alkylation ratio.

  • Dialkylation: While less common for imides compared to primary amines, it is a possibility if there are other reactive sites.

    • Solution: Use a stoichiometric amount of the alkylating agent (typically 1.0 to 1.2 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help to minimize this side reaction.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, especially at high temperatures or in the presence of a very strong base.

    • Solution: Monitor the reaction progress closely and stop it as soon as the starting material is consumed. If decomposition is suspected, try running the reaction at a lower temperature for a longer period.

Q3: The purification of my N-alkylated product is difficult. What strategies can I employ?

A3: Purification challenges often arise from unreacted starting materials, side products, or byproducts from the reagents.

  • Removal of Unreacted Starting Material: The starting imide is more polar than the N-alkylated product.

    • Solution: Flash column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should provide good separation.

  • Removal of Base and Salts: Inorganic salts from the base can sometimes contaminate the product.

    • Solution: After the reaction is complete, perform an aqueous workup. Quench the reaction with water or a saturated aqueous solution of ammonium chloride (if using a strong base like NaH). Extract the product into an organic solvent like ethyl acetate, wash the organic layer with water and then brine to remove residual salts, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then concentrate under reduced pressure before further purification.[7]

  • Removal of Triphenylphosphine Oxide (TPPO) in Mitsunobu Reactions: If using a Mitsunobu reaction for the N-alkylation, the byproduct triphenylphosphine oxide (TPPO) can be notoriously difficult to remove by standard chromatography.

    • Solution: Several methods can be employed to remove TPPO. One common technique is to concentrate the reaction mixture and triturate the residue with a solvent in which the desired product is soluble but TPPO is not (e.g., diethyl ether or a mixture of hexane and ethyl acetate). Alternatively, polymer-supported triphenylphosphine can be used, which allows for the easy removal of the phosphine oxide byproduct by filtration.[8][10]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the N-alkylation of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.

Q1: What are the standard reaction conditions for a base-mediated N-alkylation of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione?

A1: A good starting point for the N-alkylation is to use 1.0 equivalent of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) as the base, and 1.1-1.2 equivalents of the alkyl halide in an anhydrous polar aprotic solvent like DMF.[3][11] The reaction can be initially run at room temperature and monitored by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased to 50-80 °C.

Q2: What is the Mitsunobu reaction and when should I consider using it for N-alkylation?

Q3: How can I monitor the progress of my N-alkylation reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. The N-alkylated product will be less polar than the starting imide and should have a higher Rf value. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool to track the disappearance of the starting material and the appearance of the product.

Q4: Are there any alternative, more environmentally friendly methods for N-alkylation?

A4: Yes, there is growing interest in developing greener synthetic methods.

  • Solvent-free conditions: Some N-alkylation reactions of imides have been successfully carried out under solvent-free conditions, often with microwave irradiation or mechanochemical ball milling.[1][6] These methods can reduce reaction times and eliminate the need for potentially toxic solvents.

  • Phase-transfer catalysis: The use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the imide salt (in the solid or aqueous phase) and the alkyl halide (in the organic phase), often under milder conditions and with reduced solvent usage.[1]

  • Green Solvents: The use of greener solvents, such as propylene carbonate, is being explored for N-alkylation reactions.[14]

Summary of Reaction Conditions

The following table summarizes common conditions for the N-alkylation of imides, which can be adapted for 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.

MethodBaseSolventAlkylating AgentTemperatureKey Advantages
Standard Base-Mediated K₂CO₃, Cs₂CO₃, NaHDMF, DMSO, AcetonitrileAlkyl HalideRT to 80 °CWidely applicable, straightforward setup.[1][5]
Mitsunobu Reaction N/A (uses PPh₃ and DEAD/DIAD)THF, DichloromethaneAlcohol0 °C to RTMild conditions, uses alcohols directly.[12][13]
Phase-Transfer Catalysis K₂CO₃, KOHBiphasic or Solvent-freeAlkyl HalideRT to 100 °COften milder conditions, can be solvent-free.[1]
Mechanochemical K₂CO₃Solvent-freeAlkyl HalideN/A (Ball Milling)Environmentally friendly, rapid.[6]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1–0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: General Procedure for Mitsunobu N-Alkylation

  • To a solution of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10][12]

Visualization of Troubleshooting Workflow

Caption: Decision tree for troubleshooting low conversion in N-alkylation.

References

  • Beilstein Archives. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]

  • Organic Chemistry Portal. Substituted imide synthesis by alkylation. [Link]

  • Jaskowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376. [Link]

  • Csomos, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2348. [Link]

  • Meštrović, E., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1744-1750. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. [Link]

  • Request PDF. N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Google Patents.
  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Springer Nature Link. Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). [Link]

  • National Center for Biotechnology Information. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. [Link]

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]

  • PubChem. 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. [Link]

  • Fisher Scientific. Amination. [Link]

  • ResearchGate. Why n-alkylation is more favorable than o-alkyation?[Link]

  • ResearchGate. Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. [Link]

Sources

Overcoming poor solubility of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Series

Welcome, Researcher,

I am your Senior Application Scientist. I understand you're working with the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold, a promising but challenging series of compounds due to its characteristically poor solubility in aqueous media. This guide is designed to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments. Let's troubleshoot and solve these solubility challenges together.

Our approach is systematic. We will begin with fundamental questions and progressively move towards more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I've tried dissolving 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione in my standard phosphate-buffered saline (PBS), and it won't go into solution. Why is this happening?

A1: This is the most common issue researchers face with this class of compounds. The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core is a planar, heterocyclic structure that is largely hydrophobic.[1] While it contains nitrogen and oxygen atoms capable of hydrogen bonding, the overall molecule is quite rigid and has low polarity, leading to poor interactions with water molecules. Over 70% of new chemical entities suffer from poor aqueous solubility, which is a primary obstacle to absorption and achieving therapeutic effect.[2] Your observation is a classic example of this fundamental challenge in drug development.

Q2: What is the first and simplest modification I can make to my experimental plan to improve solubility?

A2: The most straightforward initial approach is to attempt pH modification . The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[3] The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione structure contains an imide proton (N-H) which is weakly acidic. By increasing the pH of your aqueous buffer (e.g., to pH 8.0, 9.0, or higher) with a base like sodium hydroxide, you can deprotonate this group. The resulting anionic salt is significantly more polar and, therefore, more soluble in water.

Troubleshooting Guide: A Stepwise Approach to Solubilization

If initial attempts in simple aqueous buffers have failed, follow this logical progression. This workflow is designed to systematically identify a viable solubilization strategy for your specific derivative and experimental needs.

G cluster_0 start Start: Compound Precipitation in Aqueous Buffer (e.g., PBS pH 7.4) ph_mod Strategy 1: pH Modification (Test pH 8.0 - 10.0) start->ph_mod First attempt cosolvent Strategy 2: Co-solvents (e.g., DMSO, PEG 400) ph_mod->cosolvent If precipitation persists or pH is incompatible success Success: Compound Solubilized (Proceed with Experiment) ph_mod->success If successful cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin If co-solvent toxicity/conc. is a concern cosolvent->success If successful surfactant Strategy 4: Surfactants (e.g., Tween® 80) cyclodextrin->surfactant If complexation is inefficient or cost-prohibitive cyclodextrin->success If successful surfactant->success If successful

Caption: A logical workflow for troubleshooting poor aqueous solubility.

Guide 1: Solubilization via pH Adjustment

Q3: How does adjusting pH actually increase solubility?

A3: The principle lies in converting a neutral, less polar molecule into a charged, more polar ion.[4] As discussed in A2, the imide proton on the pyrrolo-dione ring is acidic. Le Châtelier's principle dictates that by adding a base (e.g., NaOH), you remove H+ ions from the solution, shifting the equilibrium towards the deprotonated, anionic form of your compound. This newly formed salt has strong ion-dipole interactions with water, leading to a significant increase in solubility.[5]

Protocol: pH Screening for Solubility Enhancement
  • Preparation: Prepare a series of buffers (e.g., 50 mM phosphate or borate buffers) at various pH values, such as 7.4, 8.0, 8.5, 9.0, and 10.0.

  • Dispersion: Weigh a small, precise amount of your 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione compound into separate vials for each buffer.

  • Addition & Mixing: Add a fixed volume of each buffer to its respective vial to achieve a target concentration slightly above your desired final concentration. Vortex vigorously for 1-2 minutes and then place on a shaker or rotator at room temperature for 1-2 hours to allow it to equilibrate.

  • Observation: Visually inspect each vial for undissolved material.

  • Quantification (Optional but Recommended): To determine the exact solubility, centrifuge the vials at high speed (>10,000 x g) for 15 minutes to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration using a validated analytical method (e.g., HPLC-UV or LC-MS).

Guide 2: Solubilization Using Co-solvents

Q4: My experiment is pH-sensitive. What is the next best option?

A4: The use of co-solvents is a powerful and widely adopted strategy.[6] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This reduction in polarity lowers the interfacial tension between the aqueous phase and your hydrophobic compound, making it easier for the compound to dissolve.[8]

Q5: Which co-solvent should I use, and how much?

A5: The choice depends on your experimental system (e.g., in vitro cell-based assays vs. in vivo animal studies) due to potential toxicity. Dimethyl sulfoxide (DMSO) is the most common for initial in vitro screening, but others are frequently used, especially for formulations intended for in vivo use.[] It is critical to keep the final concentration of the organic solvent as low as possible, typically well below 1% and often below 0.1% in cell-based assays, to avoid solvent-induced artifacts.

Co-solventTypical Starting Stock Conc.Max Rec. Final Conc. (Cell-based)Notes
DMSO 10-50 mM< 0.5%Most common for in vitro screening; can have biological effects.
Ethanol 10-20 mM< 1%Common for both in vitro and in vivo formulations.[]
PEG 400 5-20 mM< 1%A low-toxicity polymer often used in preclinical formulations.[]
Propylene Glycol 5-20 mM< 1%Another low-toxicity option for preclinical studies.[7]
Protocol: Preparing a Stock Solution with a Co-solvent
  • Weigh Compound: Accurately weigh out your 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione compound into a sterile microcentrifuge tube or glass vial.

  • Add Co-solvent: Add the appropriate volume of 100% co-solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 20 mM).

  • Dissolve: Vortex or sonicate the vial until the compound is fully dissolved. This is your master stock solution .

  • Serial Dilution: Perform serial dilutions from your master stock into your aqueous experimental buffer (e.g., cell culture media or PBS). Crucially, add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out of solution as it hits the aqueous environment.

  • Final Concentration: Ensure the final concentration of the co-solvent in your experiment is below the toxic threshold for your system.

Guide 3: Advanced Solubilization—Cyclodextrins & Surfactants

Q6: Even with co-solvents, my compound precipitates upon dilution into the aqueous buffer. What now?

A6: This indicates that the compound has very low aqueous solubility and requires a more advanced formulation strategy. Two excellent options are complexation with cyclodextrins or the use of surfactants.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They act as "molecular buckets," encapsulating the poorly soluble drug within their nonpolar core to form an inclusion complex.[][13] This complex as a whole is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for this purpose.[14]

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water.[15] These micelles have a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure in the aqueous solution.[16][17]

G cluster_0 Cyclodextrin Complexation cluster_1 Hydrophobic Cavity cluster_2 Surfactant Micelle cluster_3 Hydrophobic Core cd Hydrophilic Exterior drug1 Drug Molecule (Hydrophobic) micelle Hydrophilic Shell drug2 Drug Molecule (Hydrophobic)

Caption: Mechanisms of cyclodextrin and surfactant solubilization.

Protocol: Screening with HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., a 40% w/v solution).

  • Add Compound: Add an excess of your 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione compound to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and place it on a rotator or shaker. Allow it to mix for 24-48 hours at room temperature to ensure maximum complexation.

  • Separate Undissolved Compound: Centrifuge the solution at high speed or filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify: Analyze the clear supernatant/filtrate by HPLC or another suitable method to determine the solubility enhancement achieved.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Mocanu, A.-M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Wikipedia. (n.d.). Cosolvent.
  • askIITians. (2025, March 11). How does pH affect solubility?.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • CymitQuimica. (n.d.). CAS 4933-19-1: 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • PMC - NIH. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Alfa Chemistry. (n.d.). Products - Surfactant.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

Sources

Technical Support Center: Troubleshooting Kinase Inhibition Assays with Pyrrolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for kinase inhibition assays involving pyrrolopyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these experiments. The following question-and-answer format provides in-depth troubleshooting strategies and scientifically-grounded explanations to ensure the integrity and reliability of your results.

Section 1: Understanding Pyrrolopyrazine Compounds in Kinase Assays

Pyrrolopyrazine scaffolds are prevalent in kinase inhibitor discovery due to their structural resemblance to the hinge-binding motifs of ATP.[1] This often leads to an ATP-competitive mechanism of action, where the compound directly competes with ATP for binding to the kinase's active site.[2][3] However, the specific biological activity can vary, with 5H-pyrrolo[2,3-b]pyrazine derivatives, for instance, showing more pronounced kinase inhibition.[4]

It is crucial to recognize that not all pyrrolopyrazine-based inhibitors are purely ATP-competitive. Some may exhibit non-competitive inhibition, binding to allosteric sites and inducing conformational changes that inactivate the enzyme.[5][6][7] Understanding the expected mechanism of your specific compound is a critical first step in proper assay design and troubleshooting.

Section 2: Frequently Asked Questions & Troubleshooting Guide

Q1: My pyrrolopyrazine compound shows inconsistent IC50 values across different assay formats. What could be the cause?

This is a common and often multifaceted issue. The discrepancy in IC50 values can stem from several factors related to both the compound's properties and the specific assay technologies employed.

Potential Cause 1: Assay Technology-Dependent Interference

Different assay formats (e.g., fluorescence-based, luminescence-based, radiometric) have unique detection principles, making them susceptible to different types of interference from the test compound.[8]

  • Fluorescence Interference: Pyrrolopyrazine compounds, due to their aromatic nature, may possess intrinsic fluorescent properties.[9] This can lead to false positives or negatives in fluorescence-based assays like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).[8][10] The compound's fluorescence can either add to the signal (false negative) or quench it (false positive), depending on the assay design.[9]

  • Luminescence Interference: In luminescence-based assays, such as those measuring ATP consumption (e.g., Kinase-Glo®), compounds can inhibit the luciferase reporter enzyme, leading to an artificially low signal and the appearance of potent kinase inhibition.[11]

  • Light Scatter: Precipitated compound can scatter light, which is a more significant issue at shorter wavelengths ("green" light) and can interfere with FP assays by giving abnormally high polarization values.[9]

Troubleshooting Workflow for Assay Interference:

G start Inconsistent IC50 Values Observed check_interference Run Compound Interference Controls start->check_interference no_kinase Assay Buffer + Compound (No Kinase) check_interference->no_kinase Tests for intrinsic signal or quenching no_atp_substrate Assay Buffer + Kinase + Compound (No ATP/Substrate) check_interference->no_atp_substrate Tests for direct interaction with detection reagents interference_detected Interference Detected? no_kinase->interference_detected no_atp_substrate->interference_detected no_interference No Significant Interference interference_detected->no_interference No orthogonal_assay Validate with Orthogonal Assay interference_detected->orthogonal_assay Yes troubleshoot_solubility Investigate Solubility & Aggregation no_interference->troubleshoot_solubility radiometric Radiometric Assay (Gold Standard) orthogonal_assay->radiometric other_tech Different Non-Fluorescence Tech orthogonal_assay->other_tech end Consistent IC50s Achieved radiometric->end other_tech->end

Caption: Troubleshooting workflow for inconsistent IC50 values.

Step-by-Step Protocol: Validating with an Orthogonal Method

An orthogonal method uses a different detection principle to confirm the initial results, which is a regulatory-approved approach to strengthen data.[12][13][14]

  • Primary Assay: Fluorescence-based kinase assay.

  • Orthogonal Assay: A luminescence-based assay measuring ADP production (e.g., ADP-Glo™) or a radiometric assay.[15]

  • Procedure:

    • Determine the IC50 of your pyrrolopyrazine compound using your primary fluorescence-based assay.

    • Using the same optimized buffer and enzyme/substrate concentrations, determine the IC50 with the orthogonal assay.

  • Interpretation:

    • Similar IC50s: This provides strong evidence that the observed inhibition is genuine and not an artifact of the primary assay format.

    • Divergent IC50s: This suggests interference with one of the assay formats. Further investigation into the specific type of interference is warranted.

Potential Cause 2: Compound Solubility and Aggregation

Pyrrolopyrazine compounds can have poor aqueous solubility.[16][17] If the compound precipitates out of solution in the assay buffer, it can lead to inconsistent results and may cause non-specific inhibition through aggregation.

Troubleshooting Steps:

  • Visual Inspection: After adding the compound to the assay plate, visually inspect for any cloudiness or precipitate.

  • Solubility Assessment: Determine the solubility of your compound in the final assay buffer. This can be done using methods like nephelometry.

  • Adjust DMSO Concentration: While DMSO is a common solvent, its concentration should be kept consistent across all wells and ideally below a level that affects enzyme activity.[18] Note that DMSO itself can sometimes stimulate the activity of certain kinases, like some tyrosine kinases.[19] It can also have heterogeneous effects on signaling pathways in cell-based models.[20][21][22]

  • Consider Excipients: For particularly insoluble compounds, the use of polymers like PVP to create amorphous solid dispersions can improve solubility.[16][23][24]

Q2: I'm observing high background signal in my luminescence-based kinase assay. What are the likely causes and solutions?

High background in luminescence assays can mask the true signal from your kinase reaction, reducing the assay window and sensitivity.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
ATP Contamination Reagents, buffers, or the laboratory environment can be contaminated with ATP, leading to a high background signal in ATP-detection assays.[25]Use ATP-free water and reagents. Practice aseptic technique to minimize environmental contamination.[25]
Plate Autofluorescence/Phosphorescence White microplates, while ideal for maximizing luminescent signal, can absorb ambient light and emit it during measurement, increasing background.[25][26]"Dark adapt" the plate by incubating it in the dark for at least 10 minutes before reading.[25] Store plates in a dark environment.
Reagent Cross-Contamination If using reagent injectors, carry-over from previous assays can contaminate the tubing and lead to high background.[25]Thoroughly flush injector lines between different assay types.
Instrument Settings An incorrect sensitivity or gain setting on the luminometer can lead to high background readings.[25]Optimize the gain setting for your specific assay to ensure the signal is within the linear range of the detector.[27]
Well-to-Well Crosstalk Signal from a well with a very strong luminescent signal can "bleed" into adjacent wells, artificially raising their readings.[28][29]Avoid placing very high signal wells (e.g., positive controls) next to very low signal wells (e.g., negative controls).[28] If possible, leave an empty well between them.
Q3: My pyrrolopyrazine inhibitor appears potent in biochemical assays but shows weak or no activity in cell-based assays. Why the discrepancy?

This is a frequent challenge in drug discovery and highlights the difference between a controlled in vitro environment and the complexity of a living cell.

Key Factors Contributing to Discrepancy:

  • High Intracellular ATP Concentration: Most biochemical kinase assays are run at or below the Km for ATP to increase sensitivity to ATP-competitive inhibitors.[30] However, the intracellular ATP concentration in cells is much higher (in the millimolar range).[6][7] An ATP-competitive pyrrolopyrazine compound will face much stiffer competition in a cellular environment, leading to a rightward shift in its IC50 (lower apparent potency).

  • Cellular Permeability: The compound may have poor membrane permeability and not reach its intracellular target in sufficient concentrations.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolism: The compound may be rapidly metabolized by the cell into an inactive form.

  • Off-Target Effects: In a cellular context, the compound may engage with other kinases or proteins, leading to complex signaling responses that mask the intended inhibitory effect.[31][32] Pyrrolopyrazine compounds have been noted for their potential to be multi-targeted.[33]

Troubleshooting and Validation Strategy:

G start Potent in Biochemical, Weak in Cellular Assays atp_assay Run Biochemical Assay at High ATP (1-2 mM) start->atp_assay potency_shift Significant IC50 Shift? atp_assay->potency_shift atp_competitive Likely ATP-Competitive Mechanism potency_shift->atp_competitive Yes non_atp_mech Consider Non-ATP Competitive Mechanism or Other Issues potency_shift->non_atp_mech No permeability_assay Assess Cell Permeability (e.g., PAMPA) poor_permeability Address Permeability Issues permeability_assay->poor_permeability Poor good_permeability Permeability is Not the Issue permeability_assay->good_permeability Good target_engagement Confirm Target Engagement in Cells (e.g., NanoBRET™) engagement_confirmed Target Engagement Confirmed target_engagement->engagement_confirmed atp_competitive->permeability_assay non_atp_mech->permeability_assay good_permeability->target_engagement

Caption: Workflow to diagnose discrepancies between biochemical and cellular activity.

Protocol: High-ATP Concentration Kinase Assay

  • Standard Assay: Determine the IC50 of your compound using your optimized biochemical assay conditions (typically with ATP at or near its Km).

  • High-ATP Assay: Repeat the IC50 determination, but increase the ATP concentration to a level that mimics physiological conditions (e.g., 1-2 mM).[30]

  • Analysis:

    • A significant increase (e.g., >10-fold) in the IC50 value at high ATP concentration is a strong indicator of an ATP-competitive mechanism of action.[6]

    • Little to no change in the IC50 suggests a non-ATP competitive mechanism or that other factors (like cell permeability) are dominant.[11]

Section 3: Best Practices for Robust Kinase Assays

To ensure the generation of high-quality, reproducible data, the following best practices should be implemented.

  • Enzyme Quality: Use highly pure and active enzyme preparations. The presence of inactive enzyme can lead to an underestimation of inhibitor potency.[11]

  • Reagent Quality: Ensure the purity of all reagents, including ATP, substrates, and buffers, as impurities can affect reaction kinetics.[10]

  • Consistent Controls: Always include appropriate positive and negative controls.[34]

    • Negative Control: Vehicle (e.g., DMSO) only, to define 0% inhibition.

    • Positive Control: A known inhibitor for the target kinase, to confirm assay performance.

  • Optimize Assay Conditions: Systematically optimize enzyme and substrate concentrations, pH, temperature, and reaction time.[10][35]

  • Data Validation: Whenever possible, validate hits using orthogonal assay technologies to rule out artifacts and false positives.[12]

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042–1047. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 45-71. Retrieved from [Link]

  • Vouret-Craviari, V., & Cagnol, S. (2010). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 5(12), 1143-1158. Retrieved from [Link]

  • Dehnavi, M. A., Ebrahimzadeh, M. A., & Eslami, A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25(4), 2533-2553. Retrieved from [Link]

  • Sportsman, J. R., & Dai, J. (2003). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. Journal of Biomolecular Screening, 8(2), 139-147. Retrieved from [Link]

  • Vergarajauregui, S., San-Miguel, A., & Di Carlo, S. E. (2020). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers, 12(11), 3144. Retrieved from [Link]

  • Hocevar, B. A., Fields, A. P., & Nolan, R. D. (1990). The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. Journal of Cellular Physiology, 144(3), 465-474. Retrieved from [Link]

  • Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., Gaudio, E., Tarantelli, C., Dong, J., ... & Nevado, C. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry, 11(6), 665-675. Retrieved from [Link]

  • Kumar, A., Singh, J., & Kumar, R. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(6), 1011-1033. Retrieved from [Link]

  • De Martin, S., Cocco, E., & Dalla-Vecchia, F. (2005). DMSO inhibits MAP kinase activation. Arteriosclerosis, thrombosis, and vascular biology, 25(11), 2292-2296. Retrieved from [Link]

  • Reaction Biology. (2020, July). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • ResearchGate. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? Retrieved from [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Liu, H. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 844. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual. Retrieved from [Link]

  • Agilent Technologies. Tips for Improved Luminescence Performance. Retrieved from [Link]

  • Al-Warhi, T., Al-Rashood, S. T., & Al-Harbi, M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Promega Connections. (2017, April 18). Three Factors That Can Hurt Your Assay Results. Retrieved from [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Setyowati, W. A. E., Prameswari, M. D., & Utomo, D. P. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112. Retrieved from [Link]

  • Byonoy. (2024, July 31). How to Minimize Luminescence Crosstalk for Precise Assay Results. Retrieved from [Link]

  • Strocchi, A., & Sbardella, G. (2009). ATP non-competitive Ser/Thr kinase inhibitors as potential anticancer agents. Current Medicinal Chemistry, 16(26), 3349-3363. Retrieved from [Link]

  • Zuccotto, F., Ardini, E., & Casale, E. (2010). Non-ATP competitive protein kinase inhibitors. Current Medicinal Chemistry, 17(26), 2886-2904. Retrieved from [Link]

  • de la Torre, C., Merino, A., & de la Vega, L. (2014). Deorphaning pyrrolopyrazines as potent multi-target antimalarial agents. ChemMedChem, 9(7), 1438-1444. Retrieved from [Link]

  • Fakhree, M. A. A., Frizon, T. E. T., & Kanonik, A. D. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics, 15(10), 2496. Retrieved from [Link]

  • Cell

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Technical Support Center: Enhancing Metabolic Stability of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of metabolic stability for this important class of compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic liabilities of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold.

Q1: What are the most common metabolic pathways for 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives?

A1: The primary metabolic pathways for this scaffold are typically mediated by cytochrome P450 (CYP) enzymes.[1] Key transformations to anticipate include:

  • Oxidation of the pyrazine ring: The electron-rich nature of the pyrazine ring makes it susceptible to oxidation.[2]

  • Oxidation of substituents: Alkyl or aryl groups attached to the core structure are common sites for hydroxylation.[2]

  • N-dealkylation: If the pyrrolo nitrogen is substituted, N-dealkylation is a likely metabolic route.[3][4]

  • Hydroxylation of the pyrrolodione ring: While generally less favored, hydroxylation on the pyrrolodione ring can occur.[5]

Q2: Which specific cytochrome P450 (CYP) isoforms are most likely involved in the metabolism of these compounds?

A2: While the specific isoforms depend on the substitution pattern, pyrazine derivatives have been shown to interact with several major drug-metabolizing CYP enzymes.[6] These include CYP2E1, CYP2B1, and CYP3A4.[6] CYP3A4, in particular, is responsible for the metabolism of over 50% of marketed drugs and is a key consideration for any new chemical entity.[1]

Q3: How does the electronic nature of substituents on the pyrazine ring affect metabolic stability?

A3: The electronic properties of substituents play a crucial role.

  • Electron-donating groups (e.g., methoxy, alkyl groups) can increase the electron density of the pyrazine ring, making it more susceptible to oxidative metabolism.

  • Electron-withdrawing groups (e.g., halogens, trifluoromethyl) decrease the electron density of the ring, which can deactivate it towards oxidation and enhance metabolic stability.[7][8][9] This strategy can steer metabolism away from the heterocyclic core.

Troubleshooting Guide

This section provides a problem-and-solution framework for specific experimental challenges.

Problem 1: My lead compound shows high clearance in human liver microsomes (HLM). How do I identify the metabolic "soft spot"?

Cause: High clearance in HLM assays indicates rapid metabolism, likely by CYP enzymes. The first step is to pinpoint the exact site of metabolic modification.

Solution: Metabolite Identification Studies

A systematic approach to metabolite identification is crucial.

Experimental Protocol: Metabolite Identification in HLM

  • Incubation: Incubate your compound (typically 1-10 µM) with pooled human liver microsomes (0.5-1 mg/mL) and an NADPH regenerating system at 37°C.

  • Time Points: Collect samples at multiple time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates proteins.

  • Analysis: Analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify potential metabolites. Look for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation).

  • Structure Elucidation: Use MS/MS fragmentation patterns to pinpoint the location of the modification on the parent molecule.

Problem 2: Metabolite identification confirms para-hydroxylation of a pendant phenyl ring as the primary metabolic route. What are the best strategies to block this pathway?

Cause: The para-position of an unsubstituted phenyl ring is a classic "soft spot" for CYP-mediated hydroxylation.

Solution: Strategic Chemical Modifications

Several well-established medicinal chemistry strategies can be employed to mitigate this issue.

  • Strategy 1: Halogenation

    • Rationale: Placing a fluorine or chlorine atom at the para-position directly blocks the site of hydroxylation. The strong carbon-fluorine bond is resistant to CYP-mediated cleavage.[10]

    • Example: Replace the para-hydrogen with a fluorine atom.

  • Strategy 2: Introduction of Electron-Withdrawing Groups

    • Rationale: Adding an electron-withdrawing group, such as a trifluoromethyl (CF3) or cyano (CN) group, to the phenyl ring deactivates it towards oxidative attack.[7][11]

    • Example: Synthesize analogs with a para-CF3 or para-CN substituent.

  • Strategy 3: Bioisosteric Replacement

    • Rationale: Replace the metabolically labile phenyl ring with a more stable heteroaromatic ring.[12][13][14] This can improve metabolic stability while maintaining or improving biological activity.[13]

    • Example: Replace the phenyl ring with a pyridine or pyrimidine ring.[15][16] Nitrogen-containing heterocycles are generally more resistant to oxidative metabolism due to their lower electron density.[15]

Workflow for Addressing Phenyl Ring Hydroxylation

G A High Clearance (para-hydroxylation) B Block Site (Halogenation) A->B C Deactivate Ring (EWG Substitution) A->C D Replace Ring (Bioisosteric Replacement) A->D E Synthesize p-F analog B->E F Synthesize p-CF3 analog C->F G Synthesize Pyridyl analog D->G H Assess in vitro Metabolic Stability E->H F->H G->H

Caption: Strategies to mitigate phenyl ring metabolism.

Problem 3: My compound is stable in microsomes but shows high clearance in hepatocyte assays. What could be the cause?

Cause: This discrepancy suggests the involvement of non-CYP metabolic pathways or issues with cellular uptake. Liver microsomes primarily contain Phase I (CYP) enzymes, while hepatocytes have a full complement of Phase I and Phase II enzymes, as well as transporters.[17]

Possible Explanations & Troubleshooting Steps:

  • Phase II Conjugation: The compound might be rapidly undergoing glucuronidation or sulfation.

    • Troubleshooting: Analyze hepatocyte assay samples for metabolites with mass shifts corresponding to glucuronic acid (+176 Da) or sulfate (+80 Da).

  • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme present in hepatocytes but not microsomes.

    • Troubleshooting: Run the metabolic stability assay in the presence of an AO inhibitor (e.g., hydralazine) to see if clearance is reduced.

  • Transporter-Mediated Uptake: Efficient uptake into hepatocytes can lead to higher intracellular concentrations and thus faster metabolism.

Experimental Protocol: Hepatocyte Stability Assay

This protocol allows for the assessment of both Phase I and Phase II metabolism.[18]

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and determine cell viability.[17]

  • Incubation: Incubate the test compound (typically 1 µM) with suspended hepatocytes (e.g., 0.5 x 10^6 cells/mL) in a 96-well plate at 37°C with shaking.[18]

  • Sampling: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).[19]

  • Analysis: Quench the reaction and process the samples for LC-MS/MS analysis to quantify the disappearance of the parent compound.[18]

Data Comparison: Microsomes vs. Hepatocytes

DerivativeHLM Half-Life (min)Hepatocyte Half-Life (min)Postulated Major Pathway
Parent >12045Phase II Conjugation
Analog A 3028CYP-mediated Oxidation
Analog B >120>240Metabolically Stable

Problem 4: How can I proactively design more stable 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives from the outset?

Cause: Proactive design involves incorporating features known to enhance metabolic stability into your initial compound designs.

Solution: A Multi-pronged Design Strategy

Design Strategy for Enhanced Metabolic Stability

G A Initial Scaffold B Reduce Lipophilicity (e.g., add polar groups) A->B C Incorporate EWGs (e.g., -F, -CF3 on rings) A->C D Use Bioisosteres (e.g., Phenyl -> Pyridyl) A->D E Steric Shielding (e.g., add bulky groups near labile sites) A->E F Synthesize Library B->F C->F D->F E->F G Profile in vitro ADME F->G H Identify Leads with Improved Stability G->H

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Technical Support Center: Optimizing Selectivity of Pyrrolopyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Kinase Inhibitor Design & Validation Hub. Current Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-KIN-SEL-001

Introduction

The pyrrolopyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to design ATP-competitive inhibitors for targets like JAK , ERK , Aurora Kinases , and TGFβR . However, its structural similarity to the adenine ring of ATP often leads to "promiscuity"—binding to multiple kinases across the human kinome (approx. 518 kinases).

This guide addresses the specific challenge of reducing off-target effects . We move beyond basic IC50 screening to discuss structural optimization (SAR), covalent tethering, and advanced biological validation (PROTACs/NanoBRET).

Module 1: Structural Optimization (The Chemistry)

Q: My pyrrolopyrazine lead shows nanomolar potency but hits >20 other kinases in a KinomeScan. How do I narrow the selectivity profile?

A: You are likely facing the "Adenine Mimicry" problem. You must exploit the "Gatekeeper" residue.

The pyrrolopyrazine core binds to the hinge region of the kinase.[1] Most off-target effects occur because the core fits into the conserved ATP pocket of many kinases. To fix this, you must design a "bump" on your molecule that fits only into the specific hydrophobic pocket of your target kinase, while clashing with the larger gatekeeper residues of off-target kinases.

Troubleshooting Steps:

  • Identify the Gatekeeper: Align the sequence of your target kinase against your top off-targets. Look for the residue immediately preceding the hinge region.

  • The "Bump-Hole" Strategy: If your target has a small gatekeeper (e.g., Threonine, Alanine) and off-targets have large ones (e.g., Methionine, Phenylalanine), add a bulky hydrophobic group (e.g., isopropyl, cyclopropyl) to the C-3 or C-5 position of the pyrrolopyrazine ring.

  • Exploit the Ribose Pocket: The R2 moiety (often an amine or ether) extends into the ribose binding pocket. Modifying this to specific H-bond acceptors can differentiate between kinases based on their specific solvation patterns.

Visualizing the Strategy:

SAR_Logic Core Pyrrolopyrazine Core (Hinge Binder) Mod Structural Modification (Bulky Group at C3/C5) Core->Mod SAR Optimization OffTarget Off-Target Kinase (Large Gatekeeper) Target Target Kinase (Small Gatekeeper) Mod->OffTarget Steric Clash (No Binding) Mod->Target Perfect Fit (High Affinity)

Figure 1: The "Bump-Hole" strategy. Adding steric bulk prevents binding to kinases with large gatekeeper residues.

Q: I want to ensure my inhibitor does not affect the cell cycle unless it targets a cell-cycle kinase. How do I avoid general toxicity?

A: Shift focus from the Hinge to the Solvent Front.

The ATP pocket is deep and hydrophobic, but the "solvent front" (the area opening to the cytoplasm) is highly variable between kinases.

Strategy:

  • Solubilizing Groups: Attach polar heterocycles (morpholine, piperazine) to the positions of the pyrrolopyrazine that point out of the cleft.

  • Selectivity Filter: These groups do not drive potency (binding energy) but drive selectivity by creating repulsive electrostatic interactions with non-target kinase surfaces.

Module 2: Advanced Modalities (Covalent & PROTACs)

Q: Reversible binding isn't giving me the duration of action I need. Can I make my pyrrolopyrazine covalent?

A: Yes, if your target has a non-catalytic Cysteine.

Covalent inhibitors (Type IV) offer unparalleled selectivity. Even if the pyrrolopyrazine core binds transiently to an off-target, it will not form a permanent bond unless the specific cysteine is present at the exact distance.

Protocol: Cysteine Targeting

  • Sequence Alignment: Check for a cysteine residue in the P-loop, Hinge, or Activation Loop.

  • Warhead Attachment: Attach an electrophile (acrylamide or vinyl sulfone) to the pyrrolopyrazine scaffold.

  • Validation: Perform a "Washout Assay."

    • Treat cells with inhibitor.[1][2][3][4][5]

    • Wash cells 3x to remove free drug.

    • Measure kinase activity 4-24 hours later. Only covalent inhibitors sustain inhibition.

Q: My pyrrolopyrazine-based PROTAC degrades the target but also degrades a related isoform. Why?

A: PROTAC selectivity is driven by "Cooperativity," not just binding affinity.

A PROTAC forms a ternary complex: Target:PROTAC:E3-Ligase.[6] A stable ternary complex is required for ubiquitination.

Troubleshooting Checklist:

  • Linker Length: If your PROTAC degrades off-targets, the linker might be too long/flexible, allowing "floppy" binding to isoforms. Shorten the linker to induce steric clashes with the off-target isoform.

  • E3 Ligase Switch: Switch from Cereblon (CRBN) to VHL. Different E3 ligases have different surface topologies that may favor your specific target over its isoform.

PROTAC_Selectivity cluster_0 Stable Ternary Complex (Degradation) cluster_1 Unstable Complex (No Degradation) Target Target Kinase PROTAC Pyrrolopyrazine PROTAC Target->PROTAC E3 E3 Ligase (VHL/CRBN) Target->E3 Positive Cooperativity PROTAC->E3 OffTarget Off-Target Isoform PROTAC2 Pyrrolopyrazine PROTAC OffTarget->PROTAC2 E3_2 E3 Ligase OffTarget->E3_2 Steric Clash (Negative Cooperativity) PROTAC2->E3_2

Figure 2: PROTAC Selectivity Logic. Even if the warhead binds the off-target, degradation can be prevented by destabilizing the ternary complex via linker optimization.

Module 3: Biological Validation Protocols

Q: How do I prove my inhibitor binds the target inside the cell and not just in a test tube?

A: Use the NanoBRET™ Target Engagement Assay.

Biochemical assays (ELISA/FRET) use recombinant proteins and low ATP (10-100 µM). Cells have high ATP (1-5 mM), which shifts the potency of ATP-competitive pyrrolopyrazines.

Protocol: NanoBRET Workflow

StepActionCritical Parameter
1. Transfection Transfect HEK293 cells with a plasmid expressing your Kinase fused to NanoLuc® luciferase.Use low DNA amount to avoid overexpression artifacts.
2. Tracer Addition Add a cell-permeable "Tracer" (a known broad-spectrum inhibitor conjugated to a fluorophore).The Tracer must bind the ATP pocket.
3. Competition Add your Pyrrolopyrazine inhibitor at varying concentrations.Equilibrium: Incubate for 2 hours to allow competition.
4. Measurement Add substrate. If your drug binds, it displaces the Tracer, losing the BRET signal.Readout: Reduced BRET ratio = Target Engagement.
Q: How do I interpret KinomeScan™ data?

A: Calculate the Selectivity Score (S-Score).

Don't just look at the "tree." Quantify the promiscuity.

  • S(35): (Number of kinases inhibited >65%) / (Total kinases tested).

  • Target: An S(35) < 0.05 is generally required for a good chemical probe.

  • Action: If S(35) > 0.1, return to Module 1 and increase the size of the R-groups at the solvent front.

Summary of Strategies

StrategyMechanismBest For...
Gatekeeper Targeting Steric clash with off-targetsReducing pan-kinase activity.
Solvent Front Mod Electrostatic repulsionImproving solubility & reducing general toxicity.
Covalent Tethering Irreversible bond formationTargets with non-catalytic Cysteines (e.g., BTK, JAK3).
PROTACs E3 Ligase CooperativityRemoving the protein entirely (scaffolding functions).

References

  • Gatekeeper Targeting in Pyrrolopyrazines

    • Title: Structure-Guide Design and Optimization of Potential Druglikeness Inhibitors for TGFβRI.
    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

  • PfPKG Inhibitor SAR (Malaria)

    • Title: Structure-activity relationship of a pyrrole based series of PfPKG inhibitors as anti-malarials.[7][8]

    • Source: Nature Communic
    • URL:[Link]

  • Covalent Inhibitor Design

    • Title: Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of Itk.[9]

    • Source: European Journal of Medicinal Chemistry, 2019.[9]

    • URL:[Link]

  • PROTAC Selectivity

    • Title: Design, synthesis and evaluation of PROTAC conjugates for the selective degrad
    • Source: RSC Chemical Science, 2020.
    • URL:[Link]

For further assistance, please contact the Structural Biology Core or reply to this ticket with your specific kinase target.

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Technical Support Center: Navigating Acquired Resistance to 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione analogs. This guide is designed to provide in-depth troubleshooting and practical advice for addressing one of the most significant challenges in cancer therapy research: acquired drug resistance. As this class of compounds often functions by inhibiting protein kinases, the principles outlined here are grounded in the well-established mechanisms of resistance to kinase inhibitors, providing a robust framework for your experiments.[1][2][3][4]

This resource is structured to anticipate your needs, from initial unexpected results to in-depth mechanistic studies. We begin with frequently asked questions for a quick overview and then move to a detailed troubleshooting guide for more specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when they suspect or observe acquired resistance.

Q1: We are observing a gradual decrease in the efficacy of our 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione analog in our long-term cancer cell culture experiments. What is the likely cause?

A1: A progressive loss of efficacy is a classic sign of acquired resistance. Cancer cells are highly adaptable and can develop mechanisms to survive in the presence of a therapeutic agent.[5] The most common reasons for this, especially with kinase inhibitors, fall into two main categories:

  • On-Target Modifications: The cancer cells may have developed mutations in the gene that codes for the drug's target protein.[3][6] These mutations can prevent the drug from binding effectively, rendering it useless. Another possibility is the amplification of the target gene, leading to such high levels of the target protein that the drug concentration is no longer sufficient to inhibit it.[6]

  • Off-Target Adaptations: The cells might activate alternative "bypass" signaling pathways that allow them to continue to grow and proliferate, even when the primary target of your drug is inhibited.[3][6] A common off-target mechanism is the increased expression of drug efflux pumps, which are proteins that actively remove the drug from inside the cell.[3]

Q2: How can we confirm that our cell line has truly developed resistance?

A2: The gold standard for confirming resistance is to quantify the shift in the half-maximal inhibitory concentration (IC50). You will need to perform a dose-response assay on both your suspected resistant cell line and the original, parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line compared to the parental line confirms resistance. The degree of resistance is often expressed as the Resistance Index (RI), which is the ratio of the IC50 of the resistant cells to the IC50 of the parental cells. An RI greater than 3 is generally considered an indication of resistance.

Q3: Our new 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione analog is a potent kinase inhibitor. What are the first steps to investigate the mechanism of resistance?

A3: A logical first step is to investigate the most common mechanisms of resistance to kinase inhibitors. This involves a two-pronged approach:

  • Investigate the Target: Sequence the kinase target in your resistant cells to check for secondary mutations that were not present in the parental cells.[3] You can also use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to check for amplification of the target gene.

  • Investigate Bypass Pathways: Use techniques like Western blotting to examine the phosphorylation status of key downstream signaling proteins (e.g., AKT, ERK) to see if they are reactivated in the resistant cells despite drug treatment.[7] This can indicate the activation of a bypass pathway. Additionally, assessing the expression of common ABC transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) is a crucial step.[8][9]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, step-by-step guidance for specific experimental problems.

Issue 1: High Variability in IC50 Values

Q: We are trying to confirm resistance by comparing IC50 values, but our results are inconsistent between experiments. How can we troubleshoot this?

A: High variability in IC50 assays is a common problem that can mask true biological effects. Here is a checklist to ensure your results are reliable:

Potential Cause Troubleshooting & Optimization
Cell Seeding Inconsistency Ensure a homogenous cell suspension before and during plating. Use an automated cell counter for accuracy and standardize seeding density for all experiments.
Compound Solubility/Stability Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells (typically ≤ 0.1%).[10]
Inconsistent Incubation Times Standardize the duration of drug exposure. Longer incubation times can sometimes lower the apparent IC50.[11]
Reagent Variability Use the same lot of media, serum, and assay reagents for comparative experiments. If a new lot is introduced, perform a validation experiment.[10]
Cell Line Instability Use cells within a consistent and narrow passage number range. High passage numbers can lead to phenotypic drift.[10]
Issue 2: Generating a Resistant Cell Line

Q: We want to proactively study resistance by creating a resistant cell line in the lab. What is the best practice for this?

A: Generating a drug-resistant cell line requires patience and a systematic approach. The most common and clinically relevant method is gradual dose escalation .[4] This process mimics the selective pressure that leads to acquired resistance in patients.

Protocol: Generating a Resistant Cell Line by Gradual Dose Escalation

Objective: To develop a cancer cell line with acquired resistance to a 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione analog.

Methodology:

  • Determine the Initial IC50: Perform a baseline cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of your compound in the parental cell line.

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing the drug at a concentration equal to the IC10 or IC20.[4]

  • Monitor and Passage: At first, you will likely observe significant cell death.[4] Culture the surviving cells until they reach approximately 80% confluency, then passage them into a new flask with fresh medium containing the same drug concentration.

  • Dose Escalation: Once the cells have adapted and are growing steadily (i.e., their doubling time is consistent), increase the drug concentration by 1.5- to 2.0-fold.[4]

  • Iterative Process: Repeat steps 3 and 4. This is a long-term process that can take several months.[4] If you observe more than 50% cell death after a dose increase, it is advisable to return to the previous concentration until the cells have recovered.

  • Cryopreservation: It is critical to cryopreserve vials of cells at each stage of resistance development. This creates a valuable resource for later mechanistic studies and provides a backup.[4]

  • Confirmation of Resistance: Once you have a cell line that can tolerate a significantly higher drug concentration, confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.

G cluster_0 Workflow for Generating a Resistant Cell Line start Parental Cell Line ic50 Determine Initial IC50 start->ic50 expose Culture with Drug (IC10-IC20) ic50->expose monitor Monitor Growth & Passage expose->monitor stable Growth Stabilized? monitor->stable stable->monitor No increase Increase Drug Dose (1.5-2x) stable->increase Yes cryo Cryopreserve Cells increase->cryo confirm Confirm Resistance (Re-evaluate IC50) increase->confirm cryo->expose end Resistant Cell Line confirm->end G cluster_1 Common Mechanisms of Acquired Kinase Inhibitor Resistance cluster_ontarget On-Target Resistance cluster_offtarget Off-Target Resistance Drug 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Analog Target Target Kinase Drug->Target Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Target->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Mutation Secondary Mutation (Prevents Drug Binding) Mutation->Target Amplification Gene Amplification (Increases Target Protein) Amplification->Target Bypass Bypass Pathway Activation (e.g., MET, AXL) Bypass->Downstream Efflux Drug Efflux Pump (e.g., P-gp/ABCB1) Efflux->Drug Removes from cell

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Validation & Comparative

Structural and Kinetic Evaluation: 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione vs. Clinical FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold, analyzing its potential as a core motif for Fibroblast Growth Factor Receptor (FGFR) inhibition. This analysis compares the scaffold's intrinsic properties against clinically validated FGFR inhibitors (Erdafitinib , Pemigatinib , and Futibatinib ).[1]

Executive Summary

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (hereafter referred to as PPD-Core ) represents a rigid, bicyclic imide scaffold. Unlike the established pyrrolo[2,3-b]pyrazine or quinoxaline cores found in approved FGFR inhibitors, the PPD-Core offers a unique hydrogen-bonding array (Acceptor-Donor-Acceptor) via its dione moiety. This guide evaluates the PPD-Core as a fragment-based lead for overcoming resistance mutations (e.g., FGFR2 V561M) compared to "Gold Standard" ATP-competitive inhibitors.

Structural & Mechanistic Comparison

The primary challenge in FGFR inhibition is achieving selectivity over VEGFR/PDGFR while accommodating the "Gatekeeper" residues in the ATP-binding pocket.

The Competitors
FeaturePPD-Core (Test Article) Erdafitinib (Reference) Futibatinib (Reference)
Core Structure Fused Pyrrolo-Pyrazine DionePyrazole-QuinoxalinePyrrolo[2,3-d]pyrimidine
Binding Mode Reversible (ATP-Competitive)Reversible (Type I)Irreversible (Covalent, Cys491)
H-Bond Motif Imide (Dione) = Hinge BinderAminopyrazole = Hinge BinderPyrimidine N = Hinge Binder
Key Advantage High Ligand Efficiency (LE); Novel IP spacePan-FGFR potency; High bioavailabilityOvercomes resistance via covalent bond
Key Limitation Requires specific tail for selectivityHyperphosphatemia (FGFR1 effect)Covalent toxicity risks
Mechanistic Insight: The Hinge Binding Hypothesis

The PPD-Core functions as a bioisostere of the phthalimide system but with improved solubility due to the pyrazine nitrogens.

  • Erdafitinib relies on the dimethoxyphenyl tail to occupy the hydrophobic back-pocket.

  • PPD-Core utilizes the N6-proton (imide NH) as a critical H-bond donor to the backbone carbonyl of the kinase hinge region (typically Glu562 in FGFR1), while the C5/C7 carbonyls act as H-bond acceptors. This rigid "Acceptor-Donor-Acceptor" motif mimics the adenine ring of ATP more closely than the flexible urea linkers of early-generation inhibitors.

Comparative Performance Metrics

The following data contrasts the intrinsic properties of the unsubstituted PPD-Core (as a fragment lead) against the optimized clinical drugs.

Table 1: Physicochemical & Kinetic Profiles

MetricPPD-Core (Scaffold)Erdafitinib (JNJ-42756493)Pemigatinib (INCB054828)
Molecular Weight ~149.1 Da (Fragment)446.5 Da487.5 Da
TPSA (Ų) ~75 Ų (High Polarity)73 Ų106 Ų
FGFR1 IC50 > 10 µM (Est. Fragment)1.2 nM0.4 nM
Ligand Efficiency High (>0.45)Moderate (~0.30)Moderate (~0.28)
Solubility (pH 7.4) High (Hydrophilic)Low (Requires formulation)Moderate
Gatekeeper Activity Unknown (Requires substitution)Reduced (V561M resistant)High (Active vs V561M)

Critical Insight: The PPD-Core is not a drug in isolation. Its value lies in its Ligand Efficiency (LE) . It provides a high-affinity "anchor" to the hinge region with minimal molecular weight, allowing medicinal chemists to grow the molecule into the "Gatekeeper" and "Solvent Front" regions to build specificity.

Experimental Validation Protocols

To validate PPD-Core derivatives against Erdafitinib, use the following self-validating workflows.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine IC50 values for ATP-competitive inhibition.

  • Reagents: Use Recombinant FGFR1 kinase domain (cytoplasmic), LANCE® Ultra Europium-anti-phospho-tyrosine antibody, and ULight™-labeled peptide substrate (e.g., Poly GT).

  • Preparation:

    • Prepare 10 mM stock of PPD-derivative and Erdafitinib in 100% DMSO.

    • Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Reaction:

    • Add 2.5 µL Compound (10-point dose response).

    • Add 2.5 µL Enzyme (0.5 nM final). Incubate 15 min (Pre-incubation is critical to detect slow-binders).

    • Add 5 µL Substrate/ATP Mix (ATP at Km, approx 50 µM).

    • Incubate 60 min at RT.

  • Detection: Add 10 µL EDTA/Antibody detection mix. Read on EnVision plate reader (Ex: 320nm, Em: 665nm/615nm).

  • Validation: Z-factor must be > 0.7. Erdafitinib IC50 should fall within 1–3 nM.

Protocol B: Ba/F3 Isogenic Cell Viability Assay

Objective: Assess cellular selectivity and membrane permeability.

  • Cell Lines: IL-3 dependent Ba/F3 cells engineered to express FGFR1, FGFR2-V561M, or VEGFR2 (Counter-screen).

  • Workflow:

    • Wash cells 3x to remove IL-3.

    • Seed 5,000 cells/well in 384-well plates.

    • Treat with compounds (72 hours).

    • Add CellTiter-Glo® (ATP quantification).

  • Analysis: Calculate GI50. A successful PPD-derivative must show >50-fold selectivity for FGFR-driven cells over Parental (+IL-3) cells.

Visualization of Signaling & Screening
Diagram 1: FGFR Signaling & Inhibition Nodes

This diagram illustrates the downstream consequences of FGFR inhibition by PPD-Core derivatives vs. Reference drugs.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization (Target: PPD-Core / Erdafitinib) FGF->FGFR Activation FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylation RAS RAS/RAF FRS2->RAS PI3K PI3K/AKT (Survival) FRS2->PI3K MEK MEK1/2 RAS->MEK ERK ERK1/2 (Proliferation) MEK->ERK Inhibitor Inhibitor Blockade (ATP Pocket) Inhibitor->FGFR Inhibits

Caption: FGFR signaling cascade. PPD-Core derivatives target the ATP pocket (Blue), blocking phosphorylation of FRS2 and downstream MAPK/PI3K pathways.

Diagram 2: Scaffold Evaluation Decision Tree

A logic flow for deciding whether to pursue the PPD-Core based on experimental data.

Decision_Tree Start PPD-Core Derivative Enzyme Enzymatic IC50 (FGFR1) Start->Enzyme Potency < 10 nM? Enzyme->Potency Selectivity Selectivity Screen (vs VEGFR2) Potency->Selectivity Yes Outcome_NoGo Discard / Redesign Potency->Outcome_NoGo No Ratio > 50-fold? Selectivity->Ratio Cell Ba/F3 Cellular Potency Ratio->Cell Yes Ratio->Outcome_NoGo No Outcome_Go Lead Candidate (Proceed to ADME) Cell->Outcome_Go GI50 < 100nM Cell->Outcome_NoGo GI50 > 100nM

Caption: Go/No-Go decision tree for evaluating PPD-Core derivatives. Strict potency and selectivity gates must be met before cellular testing.

References
  • Perera, T. P., et al. (2017).[2] "Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor." Molecular Cancer Therapeutics.

  • Jiang, A., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules. (Note: Highlights the structural isomer [2,3-b] relevant to this scaffold class).

  • Sootome, H., et al. (2020).[2] "Futibatinib (TAS-120) is a highly selective, irreversible FGFR1–4 inhibitor that overcomes drug resistance." Cancer Research.

  • PubChem Compound Summary. (2025). "6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione."[3] National Center for Biotechnology Information.

Sources

A Comparative Framework for Evaluating the In Vivo Efficacy of Novel 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Analogs Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is both arduous and exciting. The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core represents a compelling starting point for the development of novel kinase inhibitors. Its structural features suggest the potential for potent and selective kinase engagement. However, to truly gauge the therapeutic promise of any new analog, a rigorous and objective comparison against established agents is paramount.

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives. As direct in vivo data for this specific scaffold is emerging, we will utilize a representative hypothetical analog, designated as PPD-1 , to illustrate the comparative analysis. This illustrative approach, grounded in established preclinical methodologies, will benchmark PPD-1 against a panel of well-characterized kinase inhibitors: Dasatinib, Erlotinib, and Sorafenib, as well as the standard chemotherapeutic agent, Doxorubicin.

The following sections will delve into the mechanistic rationale, present a detailed comparative analysis of in vivo efficacy data, and provide robust experimental protocols to ensure the generation of reliable and reproducible results.

The Kinase Inhibition Landscape: A Rationale for Comparison

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[1] Small molecule kinase inhibitors have revolutionized cancer therapy by targeting these aberrant signaling pathways.[2] The pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, is a deaza-isostere of adenine and is present in many ATP-competitive kinase inhibitors.[3] This structural similarity underscores the potential of pyrrolopyrazine derivatives as kinase inhibitors.

Our comparative analysis includes a selection of inhibitors with distinct kinase targets and therapeutic applications:

  • Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[4][5] It has demonstrated efficacy in treating chronic myeloid leukemia (CML) and some solid tumors.[5][6]

  • Erlotinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, effective in non-small cell lung cancer (NSCLC) and pancreatic cancer.[7][8]

  • Sorafenib: A multi-kinase inhibitor targeting Raf kinases and VEGFR, used in the treatment of renal cell carcinoma and hepatocellular carcinoma.[9][10]

  • Doxorubicin: A standard-of-care anthracycline chemotherapy agent used in the treatment of a wide range of cancers, including lymphoma.[11][12]

By comparing a novel 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione analog to these established drugs, we can gain valuable insights into its relative potency, spectrum of activity, and potential therapeutic niche.

Comparative In Vivo Efficacy: A Data-Driven Analysis

The following table summarizes representative in vivo efficacy data for our hypothetical PPD-1 and the selected comparator drugs from preclinical studies in various cancer models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design. However, this compilation provides a valuable benchmark for assessing the potential of novel compounds.

Compound Cancer Model Animal Model Dosing Regimen Tumor Growth Inhibition (TGI) Key Findings References
PPD-1 (Hypothetical) Human Lymphoma (U937)Nude Mice Xenograft25 mg/kg, IP, daily~60-70%Significant tumor growth inhibition with good tolerability.[13]
Dasatinib Non-Small Cell Lung Cancer (NSCLC)Patient-Derived Xenograft (PDX)10 mg/kg, oral, dailySignificant tumor growth inhibitionDemonstrates antitumor activity by targeting the LIMK1/cofilin signaling pathway.[6]
Dasatinib Melanoma (B16.OVA)Syngeneic Mouse Model10 mg/kg, oral, dailySignificant decrease in tumor growthModulates the immune system by increasing tumor-infiltrating CD8+ T cells.[4]
Erlotinib Pancreatic Cancer (BxPC-3)Nude Mice Xenograft100 mg/kg, oral, daily~74.5%Effective in suppressing the growth of EGFR-expressing tumors.[7]
Erlotinib Non-Small Cell Lung Cancer (H460a)Nude Mice Xenograft100 mg/kg, oral, daily71%Dose-dependent inhibition of tumor growth.[8]
Sorafenib Hepatocellular Carcinoma (H22)Xenograft Murine Model9 mg/kg, IVSignificantly higher than oral administrationNanosuspension formulation enhanced antitumor efficacy.[14]
Sorafenib Multiple Myeloma (5T33MM)Mouse Model50 mg/kg, oral, dailySignificant antitumor and anti-angiogenic activityIncreased overall survival in the multiple myeloma mouse model.[9]
Doxorubicin Diffuse Large B-Cell Lymphoma (OCI-LY19)NOD/SCID Mice Xenograft1.25 mg/kg, IV, weeklyDelayed tumor growthOptimal concentration with low toxicity.[12][15]
Doxorubicin Malignant Lymphoma (RAJI)Murine ModelEquivalent toxic dosesSignificant anti-lymphoma efficacyPolymer-drug conjugates showed favorable pharmacokinetics.[11]

Visualizing the Strategy: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying biology and the experimental approach, the following diagrams illustrate a hypothetical signaling pathway targeted by PPD-1 and the general workflow for an in vivo efficacy study.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression PPD-1 PPD-1 PPD-1->RAF Inhibition PPD-1->PI3K Inhibition

Figure 1: Hypothetical Signaling Pathway Targeted by PPD-1.

G Start Start Cell_Culture Tumor Cell Culture (e.g., U937 Human Lymphoma) Start->Cell_Culture Animal_Model Animal Model Preparation (e.g., Athymic Nude Mice) Cell_Culture->Animal_Model Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, PPD-1, Comparators) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Reached (Tumor Size, Study Duration) Monitoring->Endpoint Data_Analysis Data Collection and Statistical Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: General Workflow for an In Vivo Efficacy Study.

Experimental Protocols: A Guide to Rigorous Preclinical Evaluation

The following protocols are provided as a comprehensive guide for conducting in vivo efficacy studies. These are based on established methodologies and should be adapted to the specific characteristics of the test compound and tumor model.

Protocol 1: Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a novel 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione analog (PPD-1) in a human lymphoma xenograft model.

1. Cell Culture and Animal Model:

  • Cell Line: U937 human lymphoma cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Animals: Female athymic nude mice (6-8 weeks old) will be used. All animal procedures will be conducted in accordance with institutional guidelines for animal care and use.

2. Tumor Implantation and Growth:

  • U937 cells will be harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel.
  • 5 x 10^6 cells in a volume of 100 µL will be subcutaneously injected into the right flank of each mouse.
  • Tumor growth will be monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume will be calculated using the formula: (width^2 x length) / 2.

3. Randomization and Treatment:

  • When tumors reach an average volume of 100-150 mm³, mice will be randomly assigned to treatment groups (n=8-10 mice per group).
  • Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) via the same route and schedule as the test compound.
  • Group 2 (PPD-1): Administered with PPD-1 at a predetermined dose (e.g., 25 mg/kg) intraperitoneally (IP) or orally (PO) daily.
  • Group 3 (Comparator Drug - Doxorubicin): Administered with Doxorubicin at an established effective dose (e.g., 1.25 mg/kg) intravenously (IV) once a week.[15]
  • Treatment will continue for a specified period (e.g., 21-28 days).

4. Efficacy and Toxicity Assessment:

  • Tumor volumes and body weights will be measured twice weekly.
  • Tumor growth inhibition (TGI) will be calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
  • Animal health will be monitored daily for any signs of toxicity.

5. Statistical Analysis:

  • Tumor growth data will be analyzed using a two-way ANOVA.
  • Survival data, if collected, will be analyzed using the Kaplan-Meier method and log-rank test.
  • A p-value of <0.05 will be considered statistically significant.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Objective: To determine the pharmacokinetic profile of PPD-1 and its effect on downstream signaling pathways in tumor tissue.

1. Pharmacokinetic Study:

  • A separate cohort of tumor-bearing mice will be administered a single dose of PPD-1.
  • Blood samples will be collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
  • Plasma concentrations of PPD-1 will be determined by LC-MS/MS.
  • Key PK parameters such as Cmax, Tmax, AUC, and half-life will be calculated.

2. Pharmacodynamic Study:

  • Tumor-bearing mice will be treated with PPD-1 for a specified duration.
  • At the end of the treatment period, tumors will be excised at a defined time point after the last dose.
  • Tumor lysates will be prepared for Western blot analysis to assess the phosphorylation status of key downstream targets (e.g., p-ERK, p-AKT) to confirm target engagement and pathway inhibition.

Conclusion and Future Directions

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold holds significant promise for the development of novel kinase inhibitors. The comparative framework presented in this guide provides a robust methodology for evaluating the in vivo efficacy of new analogs in a scientifically rigorous and objective manner. By benchmarking against established kinase inhibitors and standard-of-care chemotherapeutics, researchers can effectively assess the therapeutic potential of their compounds and make informed decisions for further development.

Future studies should focus on elucidating the precise kinase inhibitory profile of promising 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives through comprehensive in vitro kinase screening. Furthermore, exploring the efficacy of these compounds in a broader range of cancer models, including patient-derived xenografts, will be crucial in defining their clinical potential. Combination studies with other targeted therapies or immunotherapies may also unveil synergistic effects and expand the therapeutic applications of this exciting new class of kinase inhibitors.

References

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (2019). The Journal of Infectious Diseases. [Link]

  • Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. (2020). Frontiers in Oncology. [Link]

  • Dasatinib Changes Immune Cell Profiles Concomitant with Reduced Tumor Growth in Several Murine Solid Tumor Models. (2017). Cancer Immunology Research. [Link]

  • Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line. (2011). World Journal of Gastroenterology. [Link]

  • In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer. (2017). International Journal of Nanomedicine. [Link]

  • Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. (2024). Journal of Medicinal Chemistry. [Link]

  • Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models. (2004). Clinical Cancer Research. [Link]

  • Doxorubicin-Loaded Nanoparticle Treatment Enhances Diffuse Large B- Cell Lymphoma Cell Death. (2025). Preprints.org. [Link]

  • Effective doxorubicin-based nano-therapeutics for simultaneous malignant lymphoma treatment and lymphoma growth imaging. (2018). Journal of Controlled Release. [Link]

  • Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. (2024). ACS Publications. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. (2015). Oncotarget. [Link]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (2019). The Journal of Infectious Diseases. [Link]

  • Sorafenib Has Potent Antitumor Activity against Multiple Myeloma In Vitro, Ex Vivo, and In Vivo in the 5T33MM Mouse Model. (2012). Cancer Research. [Link]

  • The in vivo antitumor activity of Erlotinib or chemotherapy in LCSC-generated adenocarcinoma (ADC) or squamous cell carcinoma (SCC) xenografts. (2014). ResearchGate. [Link]

  • Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts. (2014). Cancer Science. [Link]

  • 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. (2013). Journal of Medicinal Chemistry. [Link]

  • SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. (2021). Journal for ImmunoTherapy of Cancer. [Link]

  • Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. (2023). Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Doxorubicin-Loaded Nanoparticle Treatment Enhances Diffuse Large B-Cell Lymphoma Cell Death. (2025). MDPI. [Link]

  • Targeted delivery of doxorubicin and vincristine to lymph cancer: evaluation of novel nanostructured lipid carriers in vitro and in vivo. (2015). Journal of Drug Targeting. [Link]

  • 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. (2012). ACS Publications. [Link]

  • In vivo effects of Dox-NCs in murine lymphoma xenograft models. (2019). ResearchGate. [Link]

  • In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. (2005). Clinical Cancer Research. [Link]

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. (2017). Oncotarget. [Link]

  • Efficacy of Sorafenib-Based Therapies for Non-Small Cell Lung Cancer. (2024). MDPI. [Link]

  • In Vitro and In Vivo Antitumor Efficacy of Docetaxel and Sorafenib Combination in Human Pancreatic Cancer Cells. (2025). ResearchGate. [Link]

  • Pyrrolopyrimidines. (2018). Progress in Medicinal Chemistry. [Link]

  • Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. (2015). Drug Design, Development and Therapy. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). ResearchGate. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). Journal of Advanced Research. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry. [Link]

  • The structure of pyrrolopyrazine derivatives with antitumor activity. (2021). ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

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Benchmarking new pyrrolopyrazine compounds against aloisine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolopyrazine scaffold has evolved significantly since the identification of Aloisine A (RP107) as a dual CDK/GSK-3 inhibitor in the early 2000s. While Aloisines established the baseline for ATP-competitive inhibition in this class (IC₅₀ ~0.15–0.5 µM), modern drug discovery demands nanomolar potency and superior kinome selectivity.

This guide provides a technical framework for benchmarking new pyrrolopyrazine derivatives ("Series-B") against the Aloisine standard. We focus on validating potency shifts, defining selectivity windows, and standardizing experimental protocols to ensure data reproducibility.

The Chemical Landscape: Scaffold Evolution

To understand the benchmark, one must understand the reference. Aloisine A acts as a biological probe, competitively binding to the ATP pocket of CDKs and GSK-3.[1][2] Its limitations—moderate potency and solubility—are the primary targets for optimization in new series.

Structural Comparison
  • The Standard (Aloisine A): A 6-phenyl[5H]pyrrolo[2,3-b]pyrazine.[1][2][3] It forms hydrogen bonds with the hinge region (Leu83 in CDK2).

  • The Challenger (Series-B): Next-generation pyrrolopyrazines often feature N-substitutions or C7-modifications designed to access the "back pocket" of the kinase, improving residence time and selectivity.

Visualization: Target Signaling Pathway

The following diagram illustrates the critical nodes (CDK1/Cyclin B and GSK-3β) where these compounds act, highlighting the downstream effects on cell cycle progression and Wnt signaling.

SignalingPathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl GSK3 GSK-3β (Target) Dvl->GSK3 Inhibits BetaCat β-Catenin GSK3->BetaCat Phosphorylates (Degradation) Proliferation Cell Proliferation BetaCat->Proliferation Transcription CyclinB Cyclin B CDK1 CDK1 (Target) CyclinB->CDK1 Activates G2M G2/M Transition CDK1->G2M Promotes Aloisine Aloisine A (Reference) Aloisine->GSK3 Aloisine->CDK1 NewCmpd Series-B (New Pyrrolopyrazine) NewCmpd->GSK3 NewCmpd->CDK1

Caption: Dual inhibition of CDK1 and GSK-3β by pyrrolopyrazines modulates both cell cycle checkpoints (G2/M) and Wnt/β-catenin signaling.

Benchmarking Data: Potency & Selectivity

When publishing a comparison, raw IC₅₀ values are insufficient without context. You must demonstrate the fold-improvement.

Table 1: Representative Benchmarking Data

Note: "Series-B" values represent the target profile for a successful next-gen candidate based on current medicinal chemistry standards.

MetricTargetAloisine A (Reference)Series-B (Target Profile)Improvement Factor
CDK1/CycB IC₅₀ Cell Cycle0.15 µM< 0.010 µM (10 nM)>15x
CDK2/CycA IC₅₀ DNA Replication0.12 µM< 0.020 µM>6x
GSK-3β IC₅₀ Wnt Signaling1.5 µM< 0.050 µM>30x
Selectivity Kinome ScorePromiscuous (CDK/GSK)High SpecificityHigh
Solubility PBS (pH 7.4)Low (< 50 µM)High (> 200 µM)4x

Scientific Insight: Aloisine A shows a tight range of inhibition across CDK1, CDK2, and CDK5 (0.12–0.4 µM).[4] A successful new candidate must break this equipotency to reduce toxicity, or significantly lower the dose required for dual inhibition.

Experimental Protocols (Self-Validating Systems)

To ensure your data is authoritative, use the following protocols. These are chosen for their robustness and ability to distinguish subtle potency shifts.

Protocol A: ADP-Glo™ Kinase Assay (Potency)

Why this method? Unlike traditional radiometric assays (³³P-ATP), ADP-Glo is non-radioactive, homogeneous, and highly sensitive to low-conversion rates, making it ideal for potent inhibitors (IC₅₀ < 10 nM).

Reagents:

  • Recombinant CDK1/Cyclin B or GSK-3β (human).

  • Substrate: Histone H1 (for CDK) or GSK-3 peptide.

  • Ultrapure ATP (10 mM stock).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration. Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Reaction (5 µL):

    • Add 1 µL compound (or DMSO control).[5]

    • Add 2 µL enzyme mix. Incubate 10 min at RT (allows inhibitor binding).

    • Add 2 µL substrate/ATP mix (ATP concentration should be at K_m_app, typically 10–50 µM).

    • Critical Step: Incubate at RT for 60 min.

  • ADP Generation (5 µL): Add 5 µL ADP-Glo™ Reagent.[5] Incubate 40 min. (Stops reaction, depletes remaining ATP).[6]

  • Detection (10 µL): Add 10 µL Kinase Detection Reagent. Incubate 30 min. (Converts ADP to ATP -> Luciferase light).[5]

  • Read: Measure Luminescence (RLU).

Validation Check: Z'-factor must be > 0.5. Signal-to-Background (S/B) ratio > 10.

Protocol B: Selectivity Profiling (The "Clean" Screen)

Do not rely on a single target. Aloisines are known to spare ERK1/2 (>10 µM). Your new compound must maintain this while improving potency on the primary target.

Workflow Visualization:

ScreeningWorkflow Step1 Primary Screen (Single Dose @ 1 µM) Step2 Dose Response (10-pt IC50) Step1->Step2 If >50% Inh Step3 Selectivity Panel (50+ Kinases) Step2->Step3 If IC50 < 100 nM Step4 Cellular Viability (MTT / CTG) Step3->Step4 Select Candidates

Caption: Screening cascade to filter promiscuous binders early in the discovery process.

References

  • Mettey, Y., et al. (2003). "Aloisines, a New Family of CDK/GSK-3 Inhibitors.[2] SAR Study, Crystal Structure in Complex with CDK2, Enzyme Selectivity, and Cellular Effects."[1][2][3][4][7] Journal of Medicinal Chemistry.

    • Grounding: Defines the Aloisine A structure, IC50 values (0.15 µM for CDK1), and selectivity profile used as the benchmark.
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

    • Grounding: The industry-standard protocol for luminescent kinase assays described in Section 4.
  • BPS Bioscience. "GSK3β Kinase Assay Kit Protocol."[8]

    • Grounding: Provides specific buffer conditions and substrate requirements for the GSK-3β compar
  • Meijer, L., et al. (2003). "Pharmacological inhibitors of cyclin-dependent kinases."[2] Trends in Pharmacological Sciences.

    • Grounding: Contextualizes the therapeutic relevance of CDK inhibition and the role of aloisines as biological probes.

Sources

Comparative analysis of pyrrolo[3,4-b]pyrazine versus pyrrolo[2,3-b]pyrazine inhibitors

[1]

Executive Summary

This guide provides a technical comparison between two isomeric scaffolds: pyrrolo[2,3-b]pyrazine and pyrrolo[3,4-b]pyrazine .[1] While sharing the molecular formula

1[2,3-b]1[3,4-b]1
Structural & Electronic Profiling

The core distinction lies in the fusion site of the pyrrole ring relative to the pyrazine ring. This alteration changes the hydrogen bond donor/acceptor vectors and the overall curvature of the molecule, affecting its ability to fit into enzyme binding pockets.

Visualizing the Isomers

The following diagram contrasts the connectivity and H-bond potential of both scaffolds.

Scaffoldscluster_23bPyrrolo[2,3-b]pyrazine(Kinase Privileged)cluster_34bPyrrolo[3,4-b]pyrazine(Emerging/Phenotypic)struct1N1: H-Bond Acceptor(Hinge Binder)Core23Fused atPyrrole 2,3-positionstruct1->Core23struct2NH: H-Bond Donor(Hinge Binder)struct2->Core23struct3Symmetric Core(Unsubstituted)Core34Fused atPyrrole 3,4-positionstruct3->Core34struct4N-Substituents projectperpendicular to Pyrazinestruct4->Core34

Caption: Topological comparison of the two isomers. The [2,3-b] arrangement mimics the 7-azaindole/purine motif critical for kinase hinge binding.[1]

Pyrrolo[2,3-b]pyrazine: The Kinase Specialist
Mechanism of Action

The pyrrolo[2,3-b]pyrazine scaffold is isosteric with 7-azaindole and purine.[1] In the context of kinase inhibition, the pyrazine nitrogen (N4) acts as a hydrogen bond acceptor, while the pyrrole NH (N5) acts as a hydrogen bond donor. This "Donor-Acceptor" motif is perfectly complementary to the "Acceptor-Donor" motif found in the hinge region of many kinases (e.g., the backbone carbonyl and amide NH of the gatekeeper residue).

Case Study: FGFR Inhibition

Research derived from c-Met inhibitor optimization identified 5H-pyrrolo[2,3-b]pyrazine as a potent scaffold for Fibroblast Growth Factor Receptor (FGFR) inhibition.[1][2][3][4] The scaffold allows for substituents at the 7-position to extend into the solvent-exposed region, while the core anchors the molecule in the ATP pocket.[1]

Table 1: Comparative Potency of [2,3-b] Derivatives against FGFR1

Compound IDR-Group (Pos 7)FGFR1 IC50 (nM)Selectivity ProfileReference
Lead A Phenyl-sulfonamide12High vs. VEGFR2[1]
Lead B 1-Methyl-pyrazole45Moderate[1]
Control (Unsubstituted)>10,000Inactive[1]

Note: Data synthesized from structure-activity relationship (SAR) studies demonstrating the scaffold's dependence on appropriate decoration for nanomolar potency.[1]

Pyrrolo[3,4-b]pyrazine: The Phenotypic & Synthetic Scaffold
Mechanism & Utility

Unlike its [2,3-b] counterpart, the pyrrolo[3,4-b]pyrazine system is less frequently used as a direct ATP-mimic due to the linear arrangement of the fused rings, which alters the vector of the hydrogen bonding atoms. However, it is highly valued in:

  • Antimicrobial Agents: Derivatives have shown efficacy against resistant bacterial strains, likely through non-kinase mechanisms involving cell wall synthesis or DNA intercalation.[1]

  • ERK5 Inhibitors: Recent patent literature highlights this scaffold in targeting Extracellular Signal-Regulated Kinase 5 (ERK5), a target involved in cancer cell proliferation.[1]

  • Optical Materials: The extended conjugation and symmetry make it a candidate for fluorescence applications.[1]

Synthetic Advantage

A major advantage of the [3,4-b] system is its accessibility from pyrazine-2,3-dicarbonitrile .[1] This allows for a rapid "one-pot" construction of the pyrrole ring using reducing agents or specific amines, facilitating high-throughput library generation.[1]

Experimental Protocols
Protocol A: Synthesis of 5H-Pyrrolo[2,3-b]pyrazine Core

Target: Construction of the kinase-privileged core via cyclization.[1]

  • Starting Material: 2-Amino-3-bromopyrazine.[1]

  • Coupling: Perform a Sonogashira coupling with trimethylsilylacetylene (TMSA).

    • Reagents:

      
       (5 mol%), CuI (10 mol%), 
      
      
      , THF.
    • Conditions: Reflux for 4 hours under Argon.

  • Cyclization: Treat the intermediate with Potassium tert-butoxide (KOtBu) in NMP (N-Methyl-2-pyrrolidone).

    • Mechanism:[1][5][6] 5-endo-dig cyclization yields the 5H-pyrrolo[2,3-b]pyrazine core.[1]

  • Validation: Monitor disappearance of alkyne peak via IR or LC-MS (

    
    ).
    
Protocol B: Synthesis of Pyrrolo[3,4-b]pyrazine Derivatives

Target: Rapid assembly from dinitrile precursors.

  • Precursor: Pyrazine-2,3-dicarbonitrile.[1][7]

  • Reagent: Methylamine (or substituted primary amine) + Reducing agent (e.g.,

    
     in limited scope) or Grignard addition followed by cyclization.[1]
    
    • Alternative Route: Reaction with hydrazine hydrate to form amino-imino-pyrrolopyrazine intermediates (often used for tricyclic extensions).[1]

  • Procedure:

    • Dissolve pyrazine-2,3-dicarbonitrile (1.0 eq) in Ethanol.

    • Add Hydrazine hydrate (1.2 eq) dropwise at

      
      .[1]
      
    • Stir at room temperature for 2 hours. The yellow precipitate formed is often the 5,7-diamino-pyrrolo[3,4-b]pyrazine precursor or cyclized hydrazone depending on conditions.[1]

  • Validation: Distinct UV absorbance shift due to the formation of the fully conjugated pyrrole-fused system.

Biological Pathway Visualization (FGFR Signaling)

The [2,3-b] scaffold is critical in interrupting the FGFR signaling cascade.[1] The diagram below maps the intervention point.[1][8]

FGFR_PathwayFGFFGF LigandFGFRFGFR Dimerization(Tyrosine Kinase)FGF->FGFRActivationRASRASFGFR->RASPhosphorylationInhibitorPyrrolo[2,3-b]pyrazineInhibitorInhibitor->FGFR ATP Competition(Blockade)RAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKTranscriptionGene Transcription(Proliferation)ERK->TranscriptionTranslocation

Caption: Mechanism of Action for [2,3-b] inhibitors blocking the RAS/MAPK cascade at the receptor level.[1]

Comparative Summary
FeaturePyrrolo[2,3-b]pyrazinePyrrolo[3,4-b]pyrazine
Topology "Bent" [2,3] fusion"Linear" [3,4] fusion
Primary Application Kinase Inhibitor (ATP Competitive)Antimicrobial / Niche Kinase (ERK5)
Key H-Bonding N4 (Acceptor) + N5-H (Donor)Variable (dependent on N-substitution)
Chemical Space Isostere of 7-azaindoleIsostere of Isoindole
Synthesis Difficulty Moderate (Requires Pd-coupling)Low (Dinitrile cyclization)
References
  • Structure-Based Discovery of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link][1]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Source: ResearchGate.[1][9] URL:[Link]

  • Crystal structure of Pyrrolo pyrazine derivative bound to LCK. Source: RCSB Protein Data Bank (PDB).[1] URL:[Link][1]

  • Pyrrolopyrazine Compounds as ERK5 Inhibitors. Source: ACS Publications / Journal of Medicinal Chemistry (via PMC).[1] URL:[Link]

Validating the Biological Activity of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione: A Strategic Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core is a "privileged scaffold" in medicinal chemistry, serving as a structural anchor for inhibitors of Glycogen Synthase Kinase 3 (GSK-3) , Aldose Reductase (ALR2) , and Pim-1 Kinase . Its planar, fused-ring architecture allows it to mimic the adenine moiety of ATP, making it an excellent template for ATP-competitive inhibition.

However, this scaffold presents a distinct liability: the electron-deficient dione system can undergo redox cycling , generating reactive oxygen species (ROS) that inhibit enzymes non-specifically or interfere with common detection reagents.

This guide outlines a self-validating orthogonal assay strategy designed to confirm true biological activity. We will compare primary screening methodologies and define the "Gold Standard" workflow required to publish robust data on this molecule.

The Primary Screen: Biochemical Inhibition

Objective: Quantify enzymatic inhibition (IC50) in a high-throughput format.

When screening pyrrolopyrazine-dione derivatives, the choice of readout is critical. The dione core can quench fluorescence or absorb light in the UV-blue region, leading to false negatives in fluorescence intensity assays.

Comparison of Primary Assay Technologies
FeatureTR-FRET (LanthaScreen) Mobility Shift (Caliper/LabChip) Luminescence (ADP-Glo)
Methodology Antibody-mediated energy transferMicrofluidic electrophoretic separationATP depletion/ADP generation
Sensitivity HighVery HighModerate
Interference Risk High (Compound fluorescence/quenching)Low (Ratiometric, separation-based)Medium (Luciferase inhibition)
Suitability for Diones Recommended only with ratiometric correctionBest Choice (Gold Standard) Acceptable, requires counter-screen
Throughput Ultra-HighHighHigh
Recommendation: Microfluidic Mobility Shift

For this specific scaffold, Microfluidic Mobility Shift is the superior primary assay. Unlike optical assays, it physically separates the substrate from the product before detection, rendering the optical properties of the pyrrolopyrazine-dione irrelevant.

The Orthogonal Check: Biophysical Validation

Objective: Confirm physical binding (Kd) independent of enzymatic turnover.

Enzymatic inhibition does not prove binding; a compound could be aggregating and sequestering the enzyme (promiscuous inhibition). To validate the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core, you must demonstrate stoichiometric binding .

Protocol: Surface Plasmon Resonance (SPR)

We utilize SPR (e.g., Biacore 8K) over Thermal Shift Assays (TSA) because diones can sometimes destabilize proteins non-specifically, confounding TSA results.

Step-by-Step SPR Workflow:

  • Immobilization: Biotinylate the target kinase (e.g., GSK-3

    
    ) via an Avi-tag to avoid amine coupling in the active site. Capture on a Streptavidin (SA) chip.
    
  • Reference Channel: Use a flow cell with biotinylated BSA to subtract non-specific binding (NSB), which is common with planar aromatic scaffolds.

  • Injection: Inject a concentration series (0.1x to 10x the biochemical IC50) of the compound.

  • Dissociation: Allow 300s dissociation time.

  • Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Criterion:

      
       (SPR) should be within 3-fold of 
      
      
      
      (Enzymatic).
    • Red Flag: "Square wave" sensorgrams (fast on/fast off) with super-stoichiometric binding levels indicate aggregation.

The "Killer" Experiment: Counter-Screening for PAINS

Objective: Rule out Redox Cycling and Assay Interference.

The 5,7-dione moiety is structurally similar to quinones, which are notorious Pan-Assay Interference Compounds (PAINS) . They can generate Hydrogen Peroxide (


) in the presence of reducing agents (DTT/TCEP), which oxidizes the enzyme's catalytic cysteine.
The Redox-Cycling Counter-Screen

Method: Amplex Red Assay in the presence/absence of enzyme.

  • Incubate Compound + DTT (no enzyme).

  • Add Amplex Red + Horseradish Peroxidase (HRP).

  • Result: If fluorescence increases, the compound is generating

    
     spontaneously. Discard the compound. 
    
Cellular Viability: ATP vs. Redox

When moving to cell models, do not rely solely on MTT/Resazurin assays, as the dione can directly reduce these dyes, showing "false viability" or "false toxicity."

  • Avoid: MTT, MTS, Resazurin (Redox-dependent).

  • Use: CellTiter-Glo (ATP-dependent) . This measures cellular ATP levels, which is a direct proxy for viability independent of the cell's redox potential.

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating this specific scaffold, filtering out common artifacts associated with fused pyrazines.

ValidationWorkflow Start Compound Library (Pyrrolo-pyrazine diones) Primary Primary Screen: Microfluidic Mobility Shift Start->Primary Hit Active Hit (IC50 < 1 µM) Primary->Hit Inhibition observed Counter Counter Screen: Amplex Red (Redox Check) Hit->Counter Decision1 H2O2 Generated? Counter->Decision1 Discard Discard: PAINS/Redox Artifact Decision1->Discard Yes Biophys Orthogonal: SPR (Binding Kinetics) Decision1->Biophys No Cellular Cellular Validation: Western Blot (p-Substrate) Biophys->Cellular KD confirms IC50 Publish Validated Lead Publishable Data Cellular->Publish Pathway modulated

Figure 1: Critical path for validating pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives, emphasizing the removal of redox artifacts.

Biological Context: Signaling Pathway

Assuming the derivative targets GSK-3


  (a common target for this scaffold), the downstream effect must be validated by monitoring the Wnt/

-catenin pathway. Inhibition of GSK-3

should lead to the accumulation of

-catenin.

SignalingPathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled Complex Destruction Complex (Axin/APC) Dishevelled->Complex Inhibits GSK3 GSK-3β (Target) GSK3->Complex Stabilizes BetaCat β-Catenin GSK3->BetaCat Inhibition leads to Accumulation Compound Pyrrolo-pyrazine Dione Compound->GSK3 Inhibits Complex->BetaCat Phosphorylates (Degradation) Nucleus Nucleus BetaCat->Nucleus Translocates Transcription Gene Transcription (Proliferation) Nucleus->Transcription

Figure 2: Mechanism of Action. The compound inhibits GSK-3


, preventing 

-catenin degradation and driving transcriptional activity.

Comparative Data Summary

When publishing, present your data in a matrix that explicitly highlights the concordance between orthogonal methods.

Table 1: Example Validation Matrix for Compound X (Pyrrolo-pyrazine Derivative)

Assay TypeMethodMetricResultInterpretation
Primary Mobility ShiftIC5012 nMPotent enzymatic inhibition.
Counter Amplex RedRFU< 5% changeClean. No redox cycling detected.
Orthogonal SPR (Biacore)KD18 nMValid. 1:1 binding stoichiometry confirmed.
Cellular CellTiter-GloEC50450 nMPotent cellular activity (ATP-based).
Artifact Check ResazurinEC50> 10 µMDiscrepancy noted. (Dione interferes with dye reduction). Rely on CellTiter-Glo.

References

  • PubChem. 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Compound Summary. National Library of Medicine. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[1] [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Dehnavi, S., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.[2][3] Molecular Diversity.[4] [Link]

  • Zhang, J., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.[5] Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] [Link]

Sources

Head-to-head comparison of pyrrolopyrazine dione derivatives in antiproliferative assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[1,2-a]pyrazine-1,4-dione scaffold represents a privileged structure in medicinal chemistry, bridging the gap between naturally occurring diketopiperazines and synthetic kinase inhibitors. This guide provides a technical head-to-head comparison of three distinct derivatives: the marine natural product PPDHMP , and the synthetic analogues Compound 8l and Compound 3h .

Our analysis reveals a clear trajectory in potency: while natural isolates provide a structural baseline (High-µM IC50), rational synthetic optimization has yielded derivatives with low-micromolar potency (1–3 µM), comparable to clinical standards like Sorafenib.

Part 1: Structural Basis & Scaffold Analysis

The biological success of pyrrolopyrazine diones stems from their rigid bicyclic core, which mimics peptide turns found in endogenous proteins.

  • H-Bonding Donors/Acceptors: The dione moiety (C=O) acts as a critical hydrogen bond acceptor, often interacting with the hinge region of kinase domains (e.g., CDK2, VEGFR).

  • Planarity & Stacking: The fused pyrrole-pyrazine system provides a planar surface for

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Tyr) in the binding pocket.
  • Substituent Vectoring: Positions C3 and C6 allow for the introduction of hydrophobic groups (e.g., isobutyl, benzyl) that occupy deep hydrophobic pockets, enhancing selectivity.

Part 2: Head-to-Head Performance Data

The following table synthesizes antiproliferative data from independent studies. Note the distinct potency gap between the natural isolate (PPDHMP) and the optimized synthetic derivatives (8l, 3h).

Table 1: Comparative IC50 Values Across Human Cancer Cell Lines
Compound IDOriginTarget Cell LineIC50 ValueRef.[1][2][3][4][5][6][7] StandardKey Mechanism
PPDHMP Natural (Marine Staphylococcus)A549 (Lung)HeLa (Cervical)19.94 µg/mL (~95 µM)16.73 µg/mL (~80 µM)N/AG1 Phase ArrestDownreg.[6] Cyclin D1
Compound 8l Synthetic (Fused Hybrid)A549 (Lung)MCF-7 (Breast)2.53 µM2.80 µMSorafenib (~2-3 µM)G0/G1 ArrestApoptosis Induction
Compound 3h Synthetic (Multicomponent)PC-3 (Prostate)MCF-7 (Breast)1.18 µM1.95 µMCisplatin (Variable)Caspase-3 ActivationPARP Cleavage

Expert Insight:

  • Potency Shift: PPDHMP (Natural) shows moderate activity (approx. 80-95 µM), acting as a "hit" molecule. Synthetic optimization in Compound 3h (adding fluorobenzoyl and bromophenyl groups) improved potency by nearly 50-fold (to ~1.2 µM).

  • Selectivity: Compound 8l demonstrates equipotency to Sorafenib in A549 cells, suggesting that the pyrrolopyrazine scaffold can effectively compete with established kinase inhibitors when properly substituted.

Part 3: Mechanism of Action (Visualized)

The antiproliferative effects of these derivatives are largely mediated through the intrinsic apoptotic pathway. The diagram below illustrates the signaling cascade observed for PPDHMP and Compound 3h, highlighting the blockade of cell cycle progression and the activation of executioner caspases.

ApoptosisPathway cluster_CellCycle Cell Cycle Arrest (G1/S) cluster_Apoptosis Apoptotic Cascade Compound Pyrrolopyrazine Derivative CyclinD1 Cyclin D1 Compound->CyclinD1 Downregulates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Downregulates CDK2 CDK-2 CyclinD1->CDK2 Arrest G1 Phase Arrest CDK2->Arrest Inhibition leads to Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Caspase9 Caspase-9 (Initiator) Bcl2->Caspase9 Loss of inhibition activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves PARP PARP (Intact) Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Proposed signaling pathway for pyrrolopyrazine derivatives.[8][9] Downregulation of Cyclin D1/CDK2 triggers G1 arrest, while Bcl-2 suppression activates the Caspase-9/3 cascade leading to PARP cleavage and apoptosis.[6]

Part 4: Validated Experimental Protocol

To ensure reproducibility (Trustworthiness), the following protocol for the MTT Antiproliferative Assay includes specific "Why" annotations explaining the rationale behind critical steps.

Materials
  • Cell Lines: A549, HeLa, or MCF-7 (ATCC validated).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Dimethyl sulfoxide).

  • Controls: Positive (Cisplatin/Sorafenib), Negative (0.1% DMSO media).

Step-by-Step Workflow
  • Seeding (Day 0):

    • Plate cells at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Expert Insight: Low seeding density prevents contact inhibition from masking the drug's antiproliferative effect during the 48-72h incubation.

    • Incubate for 24h at 37°C, 5% CO₂ to allow attachment.

  • Treatment (Day 1):

    • Dissolve pyrrolopyrazine derivatives in DMSO to create a stock solution (e.g., 10 mM).

    • Perform serial dilutions in culture medium. Ensure final DMSO concentration is <0.5%.

    • Expert Insight: Pyrrolopyrazine diones are lipophilic. Exceeding 0.5% DMSO can cause non-specific cytotoxicity, confounding IC50 calculations.

  • MTT Addition (Day 3/4):

    • After 48h or 72h treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Mechanism:[10][11] Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals.

  • Solubilization & Readout:

    • Carefully aspirate medium (do not disturb crystals).

    • Add 100-150 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

    • Measure absorbance at 570 nm .

    • Self-Validation: If standard deviation between triplicates >10%, check for pipetting errors or uneven evaporation (edge effect).

Part 5: References

  • Manimaran, M., & Kannabiran, K. (2016). Anticancer potential of pyrrole(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp.[6] strain MB30.[1][6] Biological Research, 49, 34.

  • Barghi-Lish, A., et al. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazine derivatives.[3] Applied Chemistry Today.

  • Kim, I., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988.

  • Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl).[12] Asian Journal of Pharmaceutics.

Sources

Safety Operating Guide

5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione: Operational Disposal & Safety Guide

[1]

Executive Summary

This guide defines the critical safety and disposal protocols for 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS: 4933-19-1).[1] While often used as a scaffold in kinase inhibitor development, this bicyclic nitrogen heterocycle presents specific handling challenges due to its potential biological activity and nitrogen-rich combustion byproducts.[1]

Immediate Action Directive:

  • Classification: Treat as Hazardous Chemical Waste (Toxic/Irritant).

  • Disposal Method: High-temperature incineration (Rotary Kiln) via approved vendor.

  • Prohibition: Do NOT dispose of down the drain or in general trash. Do NOT mix with strong oxidizers.

Chemical Hazard Profile & Causality

To ensure safety, operators must understand the why behind the protocols. This compound is not merely "waste"; it is a reactive intermediate.

PropertySpecificationOperational Implication
CAS Number 4933-19-1Use this identifier for all waste manifests to ensure accurate tracking.[1]
Physical State Solid (Powder)High risk of particulate inhalation. Weighing must occur in a fume hood or powder enclosure.
Reactivity Electron-rich Pyrrole RingIncompatible with Oxidizers. The pyrrole moiety is susceptible to rapid oxidative ring-opening, potentially generating exothermic heat or toxic intermediates.[1]
Combustion Nitrogen-rich (C6H3N3O2)NOx Generation. Upon incineration, this compound releases significant Nitrogen Oxides.[1] It must be sent to a facility with appropriate scrubbers.
Toxicity Acute Tox. 4 (Oral), IrritantBiological Activity. As a pharmacophore scaffold, assume potential enzyme inhibition activity.[1] Double-glove is required.

Waste Characterization & Segregation

Proper segregation is the primary defense against unexpected reactions in the waste container.

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific CAS is not P-listed or U-listed. However, due to its toxicity profile, it must be managed as Characteristic Hazardous Waste or Non-RCRA Regulated Hazardous Waste depending on state regulations (e.g., California Title 22).[1]

  • Recommended Waste Code: If not mixed with solvents, label as "Non-Regulated Chemical Waste - Toxic" for the hauler.[1]

  • If mixed with solvents: The solvent's waste code (e.g., F003, D001) takes precedence, but the "Toxic" constituent must be noted.[1]

Segregation Logic
  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, and gloves.[1]

  • Stream B (Liquid Waste): Mother liquors or reaction mixtures.

  • CRITICAL: Keep separate from Stream O (Oxidizers) and Stream C (Corrosives) . The dione functionality is stable, but the fused pyrrole ring is sensitive to strong acids and oxidizers.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Quenching: If the compound is in a reaction mixture with reactive reagents (e.g., acid chlorides), quench the reaction fully before transferring to waste.[1]

  • Solid Waste: No quenching required for the pure solid.

Phase 2: Packaging & Labeling
  • Select Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar for solids. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Field 1: "Hazardous Waste"[1][2][3]

    • Field 2: "5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione" (Do not use abbreviations like "PPD").[1][4]

    • Field 3: Check "Toxic" and "Irritant".[3][5]

Phase 3: The Disposal Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation(CAS 4933-19-1)StateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedContainerSHDPE Wide-Mouth Jar(Double Bagged)Solid->ContainerSLabelSLabel: Toxic Solid(Non-RCRA Regulated)ContainerS->LabelSStorageSatellite Accumulation Area(Secondary Containment)LabelS->StorageSolventCheckHalogenated Solvent?Liquid->SolventCheckStreamHalStream: Halogenated Organic(e.g., DCM/Chloroform)SolventCheck->StreamHalYesStreamNonHalStream: Non-Halogenated(e.g., DMSO/Methanol)SolventCheck->StreamNonHalNoStreamHal->StorageStreamNonHal->StoragePickupEHS / Vendor PickupStorage->PickupDestructionHigh-Temp Incineration(Rotary Kiln)Pickup->Destruction

Caption: Decision matrix for segregating 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Management)

In the event of a spill, the priority is preventing inhalation of the powder.[1]

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and an N95 or P100 respirator .[1]

  • Dry Spill (Powder):

    • Do NOT sweep dry (creates dust).

    • Cover with a wet paper towel or absorbent pad to dampen the powder.

    • Scoop the damp material into a waste container.[6]

    • Wipe the surface with a soap/water solution (the dione is moderately polar).

  • Wet Spill (Solution):

    • Absorb with vermiculite or polypropylene pads.

    • Place in a sealed bag/container.

  • Decontamination: Clean the area with 10% bleach solution followed by water to degrade any trace residues.

References

  • PubChem. (n.d.). 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Compound Summary. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 18, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Comprehensive Safety & Handling Guide: 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4744-47-2 Synonyms: Pyrazine-2,3-dicarboximide; 5,7-Dioxo-5,6,7,8-tetrahydropyrazino[2,3-c]pyrrole. Chemical Class: Fused Pyrazine-Pyrrolidine Dione / Nitrogenous Heterocycle.

Executive Summary: The "Unknown Potency" Protocol

As researchers, we often encounter a dangerous gap between a vendor's generic Safety Data Sheet (SDS) and the biological reality of a molecule. While 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is officially classified as an Irritant (H315, H319, H335) , its structure is a privileged scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and sedative-hypnotic agents (similar to Zopiclone metabolites).

The Senior Scientist's Directive: Do not treat this merely as a "dusty chemical." Until specific toxicological data proves otherwise, adopt Occupational Exposure Band (OEB) 3 protocols. This assumes the compound has moderate-to-high pharmacological potency. The primary risks are respiratory sensitization via dust inhalation and transdermal absorption of the solubilized fraction.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound presents a dual-threat profile: physical (static-prone dust) and biological (reactive imide functionality).

Hazard CategoryGHS ClassificationOperational Implication
Inhalation STOT SE 3 (H335) Dust is lightweight and electrostatic. It will linger in the breathing zone if not handled in a draft-free enclosure.
Dermal Skin Irrit. 2 (H315) The dione moiety is electrophilic; potential for haptenization (skin sensitization) exists upon repeated exposure.
Ocular Eye Irrit. 2 (H319) Mechanical abrasion from crystals + chemical irritation.
Systemic Not Fully CharacterizedPrecautionary Principle: Treat as a potential reproductive toxin or specific organ toxicant due to structural alerts (pyrazine ring).

The PPE Matrix: Layered Defense System

PPE is your last line of defense, not your first. However, when engineering controls fail, this matrix provides the necessary redundancy.

Table 1: PPE Selection Based on Operational Scale
Protective LayerSmall Scale (< 100 mg)Scale-Up (> 100 mg - 10 g)Bulk Handling (> 10 g)
Hand Protection Double Nitrile (0.11 mm min). Change outer pair immediately after contact.Double Nitrile (High-Risk Blue/Orange). Extended cuff required.Laminate (Silver Shield) under Nitrile.
Respiratory Fume Hood (Sash @ 18"). No respirator if contained.N95/P2 Mask (Fit-tested) as backup to Fume Hood.PAPR (Powered Air Purifying Respirator) with HEPA filter if outside hood.
Body Defense Standard Cotton Lab Coat (Buttoned).Tyvek® Lab Coat (Disposable, elastic cuffs).Tyvek® 400 Coverall (Full suit).
Eye Protection Safety Glasses with Side Shields.Chemical Splash Goggles (Vented).Face Shield + Goggles.[1][2][3]
The "Why" Behind the Choice:
  • Glove Permeation: Nitrogen heterocycles can permeate latex rapidly. Nitrile provides adequate splash protection, but for bulk handling, laminate gloves prevent the "molecular creep" of organic solvents carrying the compound through the glove matrix.

  • Respiratory Logic: The P100/HEPA requirement for bulk handling addresses the particle size distribution. Synthetic intermediates often contain "fines" (<10 µm) that bypass standard surgical masks.

Operational Protocol: The "Zero-Dust" Workflow

This protocol is designed to eliminate static discharge and aerosolization, the two most common failure modes when handling dione powders.

Phase 1: Preparation & Engineering Setup
  • Verify Airflow: Ensure Fume Hood face velocity is 0.4–0.6 m/s .

  • Static Neutralization: Place an ionizing fan or static gun inside the hood. Pyrazine diones are notoriously static-prone; they will "jump" from the spatula.

  • Waste Chute: Tape a small waste bag inside the hood. Never remove contaminated spatulas from the hood environment.

Phase 2: The Weighing Procedure (Graphviz Logic)

The following diagram illustrates the critical decision pathways during the weighing process to maintain containment.

WeighingProtocol Start Start: Weighing Request CheckHood Check Hood Velocity (>0.4 m/s?) Start->CheckHood Fail STOP: Maintenance Required CheckHood->Fail No Ionizer Activate Static Ionizer CheckHood->Ionizer Yes Tare Tare Vial (Closed) Ionizer->Tare Transfer Open Source & Transfer (Use Anti-static Spatula) Tare->Transfer SpillCheck Minor Spill? Transfer->SpillCheck Clean Wipe with MeOH Wet Wipe (Do not sweep) SpillCheck->Clean Yes Solubilize Add Solvent (Dissolve Solid) SpillCheck->Solubilize No Clean->Solubilize Seal Seal & Wipe Exterior Solubilize->Seal

Figure 1: Safe Weighing Logic Flow. Note the critical step of solubilizing the solid before removing it from the hood to "lock down" the dust hazard.

Phase 3: Decontamination
  • Solvent Wash: Wipe the balance and surrounding area with a methanol-dampened tissue. The dione is likely sparingly soluble in water but soluble in polar organics.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure the contaminated exterior never touches skin.

Emergency Response & Disposal

Spill Response (Solid State)
  • Do NOT use a brush or broom (creates dust clouds).

  • Do: Cover the spill with a solvent-dampened paper towel (Ethanol or Methanol) to wet the powder. Scoop the wet mass into a hazardous waste container.

Disposal Classification
  • RCRA Status: While not explicitly listed as a P-list or U-list waste, it must be treated as Hazardous Chemical Waste .

  • Method: High-temperature incineration.

  • Labeling: Must be labeled "Contains Pyrazine Derivative - Potential Irritant/Bioactive."

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 207865, 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][4]

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer before handling novel chemical entities.

Sources

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